4-Iodo-3,5-dimethylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-3,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLJJTPNZDAXIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406712 | |
| Record name | 4-iodo-3,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117832-15-2 | |
| Record name | 4-iodo-3,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Iodo-3,5-dimethylaniline chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Iodo-3,5-dimethylaniline
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound, with the CAS number 117832-15-2, is a substituted aniline that serves as a valuable intermediate in organic synthesis.[1] Its structure features an aniline core with two methyl groups at positions 3 and 5, and an iodine atom at position 4. This substitution pattern imparts specific reactivity and properties to the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀IN | [1][2] |
| Molecular Weight | 247.08 g/mol | [1][2] |
| Melting Point | 112-113 °C | [2] |
| Boiling Point | 292.8 ± 28.0 °C (Predicted) | [2] |
| Density | 1.688 ± 0.06 g/cm³ (Predicted) | [2] |
| Appearance | Brown to olive green solid | [2] |
| pKa | 4.05 ± 0.10 (Predicted) | [2] |
| LogP | 2.49024 | [1] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [1] |
Synthesis and Purification
The synthesis of this compound typically proceeds via the electrophilic iodination of 3,5-dimethylaniline. The starting material, 3,5-dimethylaniline, is commercially available. The iodination reaction introduces an iodine atom onto the aromatic ring, directed by the activating amino group.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the iodination of substituted anilines.[3][4]
Materials:
-
3,5-Dimethylaniline
-
Iodine (I₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a suitable reaction vessel, dissolve 3,5-dimethylaniline in a suitable solvent such as 1,4-dioxane or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric equivalent of molecular iodine (I₂) to the stirred solution. The addition should be portion-wise to control the reaction temperature.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and continue stirring for an additional hour.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. This step neutralizes any acid formed and removes unreacted iodine.
-
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system, such as methanol/water, to obtain a crystalline solid.[2]
References
Technical Guide: 4-Iodo-3,5-dimethylaniline
CAS Number: 117832-15-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Iodo-3,5-dimethylaniline, a key chemical intermediate with applications in pharmaceutical and chemical synthesis. This document details its chemical and physical properties, safety information, a representative synthetic protocol, and its potential role as a versatile building block in drug discovery and development.
Chemical and Physical Properties
This compound is a substituted aniline derivative. The presence of an iodine atom provides a reactive handle for various cross-coupling reactions, making it a valuable synthon for the construction of more complex molecules.[1][2]
| Property | Value | Source |
| CAS Number | 117832-15-2 | [3][4] |
| Molecular Formula | C₈H₁₀IN | [3] |
| Molecular Weight | 247.08 g/mol | [3] |
| Appearance | Not explicitly stated, likely a solid | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Not available | - |
| InChI Key | Not available | - |
| SMILES | CC1=CC(N)=CC(C)=C1I | [3] |
Safety Information
Synthetic Experimental Protocol
While a specific, published experimental protocol for the synthesis of this compound was not found in the available literature, a reliable method for the iodination of a closely related compound, 2,6-dimethylaniline, can be adapted. This procedure provides a robust framework for the regioselective iodination of dimethylanilines.[5][6][7]
Representative Protocol: Synthesis of 4-Iodo-2,6-dimethylaniline [5][6]
This protocol describes the iodination of 2,6-dimethylaniline to yield 4-iodo-2,6-dimethylaniline and can be considered a general method for the para-iodination of dialkylanilines.
Materials:
-
2,6-dimethylaniline
-
Iodine
-
1,4-Dioxane
-
Pyridine
-
Saturated aqueous sodium thiosulfate solution
-
Methylene chloride
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 2,6-dimethylaniline (50 g) in 1,4-dioxane (400 ml) and pyridine (40 ml) is prepared in a suitable reaction vessel.
-
The solution is cooled to 0°C using an ice bath.
-
Iodine (157.3 g) is added slowly to the cooled solution.
-
The reaction mixture is stirred at 0°C for 1 hour.
-
The temperature is then raised to room temperature, and stirring is continued for an additional hour.
-
A saturated aqueous solution of sodium thiosulfate is added to quench any unreacted iodine.
-
The layers are separated. The aqueous layer is extracted with methylene chloride.
-
The combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, 4-iodo-2,6-dimethyl benzenamine.
Note: This protocol would likely be effective for the synthesis of this compound by substituting 2,6-dimethylaniline with 3,5-dimethylaniline. Optimization of reaction conditions may be necessary to achieve high yields and purity.
Applications in Synthesis
This compound serves as a valuable intermediate in organic synthesis, particularly in the construction of pharmaceutical compounds.[1][2][8] The carbon-iodine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental transformations in modern drug discovery.[8] These reactions allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of complex molecular architectures from simple building blocks.[1][8]
While specific drugs synthesized from this compound are not prominently documented, its structural motif is relevant to the development of various therapeutic agents. For instance, the related compound 4-iodo-2,6-dimethylaniline is a key intermediate in the synthesis of the antiviral medication Rilpivirine.[8] This highlights the potential of iodo-dimethylaniline scaffolds in the design of bioactive molecules.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any defined signaling pathways or biological processes. Research on the biological activity of this particular compound is limited. Therefore, a diagrammatic representation of a signaling pathway involving this compound cannot be provided at this time.
Synthetic Workflow
The general synthetic approach to 4-iodo-dialkylanilines can be represented by the following workflow diagram.
Caption: General workflow for the synthesis of this compound.
References
- 1. calibrechem.com [calibrechem.com]
- 2. 4 Iodoaniline Builds the Heart of Pharma Molecules | PPTX [slideshare.net]
- 3. This compound - CAS:117832-15-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound | 117832-15-2 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis routes of 4-Iodo-2,6-dimethylaniline [benchchem.com]
- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 8. nbinno.com [nbinno.com]
Core Properties of 4-Iodo-3,5-dimethylaniline
An In-depth Technical Guide to 4-Iodo-3,5-dimethylaniline
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's physicochemical properties, a detailed experimental protocol for its synthesis, and its relevance in synthetic chemistry.
This compound is an aromatic amine that serves as a valuable building block in organic synthesis. Its molecular structure, incorporating an iodine atom and two methyl groups on the aniline frame, offers versatile reactivity for the construction of more complex molecules.
Physicochemical and Spectroscopic Data
The quantitative properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value |
| Molecular Weight | 247.08 g/mol [1][2][3] |
| Chemical Formula | C₈H₁₀IN[1][2][3] |
| CAS Number | 117832-15-2[1][2][3][4] |
| Appearance | Brown to olive green solid[3] |
| Melting Point | 112-113 °C[3] |
| Boiling Point (Predicted) | 292.8 ± 28.0 °C[3] |
| Density (Predicted) | 1.688 ± 0.06 g/cm³[3] |
| Spectral Data | ¹H NMR, ¹³C NMR, and Mass Spectrometry data are available for this compound.[5] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through the electrophilic iodination of 3,5-dimethylaniline. The following protocol is a representative method for its preparation in a laboratory setting.
Materials and Reagents
-
3,5-Dimethylaniline
-
Molecular Iodine (I₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Experimental Procedure
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylaniline in a suitable organic solvent such as dichloromethane.
-
Iodination : Cool the solution in an ice bath. To the stirred solution, add molecular iodine (I₂) portion-wise over a period of 30 minutes. The reaction is typically carried out in the presence of a mild base like sodium bicarbonate to neutralize the hydrogen iodide (HI) formed during the reaction.
-
Reaction Monitoring : The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up : Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. This is indicated by the disappearance of the characteristic brown color of iodine.
-
Extraction : The organic layer is separated using a separatory funnel. The aqueous layer is then extracted with additional portions of dichloromethane.
-
Washing and Drying : The combined organic layers are washed with brine (saturated NaCl solution), dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification : The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to obtain a product of high purity.
Applications in Research and Drug Development
Iodoanilines, including this compound, are valuable precursors in the synthesis of a wide range of organic molecules. The presence of the iodo-substituent allows for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the construction of complex molecular architectures.
While specific applications of this compound are not extensively documented in publicly available literature, its structural analog, 4-iodo-2,6-dimethylaniline, is a known key intermediate in the synthesis of Rilpivirine, an antiretroviral drug used to treat HIV-1 infection.[6][7] This highlights the potential of such iodinated anilines as crucial building blocks in the development of novel therapeutic agents.
Experimental Workflow for the Synthesis of this compound
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: A flowchart illustrating the synthesis of this compound.
References
- 1. calibrechem.com [calibrechem.com]
- 2. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]
- 3. rsc.org [rsc.org]
- 4. 4-Iodo-N,N-dimethylaniline - Wikipedia [en.wikipedia.org]
- 5. 3,5-DIMETHYL-4-IODOANILINE(117832-15-2) 1H NMR spectrum [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 4-Iodo-3,5-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Physicochemical and Spectral Data
A summary of the key physical and spectral properties of the starting material and the final product is presented below. This data is essential for reaction monitoring and product characterization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 3,5-Dimethylaniline | C8H11N | 121.18 | Colorless to yellow liquid | 9.8 | 6.54 (s, 2H, Ar-H), 6.47 (s, 1H, Ar-H), 3.55 (s, 2H, NH2), 2.23 (s, 6H, CH3) | 146.4, 138.8, 120.3, 114.3, 21.4 |
| 4-Iodo-3,5-dimethylaniline | C8H10IN | 247.08 | Brown to olive green solid | 112-113 [cite: ] | 6.51 (s, 2H, Ar-H), 3.73 (s, 2H, NH2), 2.39 (s, 6H, CH3) | 146.1, 142.8, 118.9, 90.8, 25.9 |
Experimental Protocol: Synthesis of this compound
This protocol is based on the direct iodination of an aniline derivative and should be performed by qualified personnel in a well-ventilated fume hood.
Materials and Reagents:
-
3,5-Dimethylaniline
-
Iodine (I2)
-
Pyridine
-
1,4-Dioxane
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Methylene chloride (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylaniline (1.0 eq) in a mixture of 1,4-dioxane and pyridine (typically a 10:1 ratio by volume).
-
Iodination: Cool the solution to 0 °C in an ice bath. Slowly add solid iodine (1.0-1.2 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition of iodine is complete, allow the reaction mixture to stir at 0 °C for one hour. Then, remove the ice bath and let the mixture warm to room temperature, continuing to stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate. Continue stirring until the characteristic brown color of iodine disappears.
-
Extraction: Transfer the mixture to a separatory funnel and add methylene chloride. Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer two more times with methylene chloride.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain a crystalline solid.
Reaction Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Spectroscopic and Synthetic Profile of 4-Iodo-3,5-dimethylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and a proposed synthetic route for 4-Iodo-3,5-dimethylaniline (CAS No. 117832-15-2). Due to the limited availability of direct experimental spectroscopic data for this specific compound in the searched literature, this guide presents data from closely related analogs to offer valuable insights for characterization. Additionally, a detailed, plausible experimental protocol for its synthesis is provided, based on established chemical literature for similar transformations.
Compound Identification
| Property | Value | Source |
| Chemical Name | This compound | ChemScene[1] |
| Synonym | 3,5-Dimethyl-4-iodoaniline | ChemScene[1] |
| CAS Number | 117832-15-2 | ChemScene[1] |
| Molecular Formula | C₈H₁₀IN | ChemScene[1] |
| Molecular Weight | 247.08 g/mol | ChemScene[1] |
Spectroscopic Data of Analogous Compounds
While experimental spectra for this compound were not found, the following tables summarize spectroscopic data for structurally similar iodo-anlines, which can serve as a reference for spectral interpretation.
¹H NMR Data of Iodoaniline Analogs (CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 4-Iodo-N-methylaniline | 7.44 (d, J = 8.8 Hz, 2H), 6.39 (d, J = 8.8 Hz, 2H), 3.52 (s, 1H), 2.80 (s, 3H) |
| 3-Iodo-N-methylaniline | 7.07 (d, J = 6.9 Hz, 1H), 7.01 – 6.88 (m, 2H), 6.63 – 6.55 (m, 1H), 3.75 (s, 1H), 2.82 (s, 3H) |
| 2-Bromo-N,4-dimethylaniline | 7.30 (t, J = 4.1 Hz, 1H), 7.08 – 7.03 (m, 1H), 6.61 – 6.56 (m, 1H), 2.91 (s, 3H), 2.27 (s, 3H) |
¹³C NMR Data of Iodoaniline Analogs (CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| 4-Iodo-N-methylaniline | 148.92, 137.76, 129.30, 114.74, 30.67 |
| 3-Iodo-N-methylaniline | 150.41, 130.58, 125.88, 120.69, 111.77, 95.31, 30.44 |
| 2-Bromo-N,4-dimethylaniline | 143.67, 132.53, 128.93, 127.02, 110.65, 109.41, 30.73, 19.89 |
Mass Spectrometry Data of Iodoaniline Analogs
| Compound | m/z (calculated) |
| 4-Iodo-N-methylaniline | 232.97 (232.99) |
| 3-Iodo-N-methylaniline | 232.97 (233.03) |
| 4-Iodo-N,N-dimethylaniline | 247, 246, 119 |
Proposed Synthesis and Experimental Protocols
The following section details a proposed synthetic route for this compound, based on a common method for the iodination of substituted anilines.
Proposed Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the direct iodination of 3,5-dimethylaniline using iodine monochloride (ICl) or a combination of an iodine source and an oxidizing agent. The methyl groups at positions 3 and 5 direct the electrophilic iodine to the sterically accessible and electronically enriched position 4.
Detailed Experimental Protocol (Proposed)
Materials:
-
3,5-Dimethylaniline
-
Iodine monochloride (1M solution in dichloromethane) or Iodine and Silver(I) sulfate
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of 3,5-dimethylaniline (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add a solution of iodine monochloride (1.05 eq) in dichloromethane dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.
General Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer.
-
The sample would be dissolved in deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR data would be reported as chemical shift (δ) in ppm relative to TMS, with multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.
-
¹³C NMR data would be reported as chemical shifts (δ) in ppm relative to the solvent resonance.
Infrared (IR) Spectroscopy:
-
The IR spectrum would be recorded on an FTIR spectrometer.
-
The sample could be analyzed as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid).
-
Characteristic absorption frequencies would be reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra would be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.
-
The sample, dissolved in a volatile solvent like dichloromethane or ethyl acetate, would be injected into the GC.
-
The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions would be reported.
Conclusion
This technical guide provides a consolidated source of information for researchers interested in this compound. While direct experimental spectroscopic data remains elusive in the surveyed literature, the provided data for analogous compounds offers a solid foundation for the characterization of this molecule. The proposed synthetic protocol, based on well-established methodologies, presents a reliable starting point for its preparation in a laboratory setting. Further experimental work is necessary to fully characterize this compound and confirm the presented hypotheses.
References
Technical Guide: 1H NMR Spectrum of 4-Iodo-3,5-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Iodo-3,5-dimethylaniline. Due to the absence of publicly available experimental data for this specific compound, this guide presents a predicted ¹H NMR data set based on the analysis of structurally similar molecules. The methodologies for spectral acquisition and the logical workflow for spectral interpretation are also detailed.
Predicted ¹H NMR Data
The expected ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electron-donating nature of the amino and methyl groups and the electron-withdrawing and anisotropic effects of the iodine atom.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H | ~6.5 - 7.0 | Singlet | 2H | Aromatic Protons (H-2, H-6) |
| NH₂ | ~3.5 - 4.5 | Broad Singlet | 2H | Amine Protons |
| CH₃ | ~2.2 - 2.4 | Singlet | 6H | Methyl Protons (at C-3, C-5) |
Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shift of the NH₂ protons can be highly variable and is dependent on solvent, concentration, and temperature.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a detailed protocol for acquiring the ¹H NMR spectrum of this compound. This procedure is based on standard practices for the analysis of aromatic amines.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common solvent for ¹H NMR and will not obscure the signals of interest.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal resolution.
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Number of Scans (NS): 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): A range of approximately -2 to 12 ppm is sufficient to cover the expected signals.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Spectral Analysis Workflow
The following diagram illustrates the logical workflow for analyzing the ¹H NMR spectrum to confirm the structure of this compound.
An In-depth Technical Guide to the Safety and Handling of 4-Iodo-3,5-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 4-Iodo-3,5-dimethylaniline (CAS No. 117832-15-2). Due to the limited availability of specific toxicological data for this compound, this document combines reported physical and chemical properties with established best practices for handling hazardous solid aromatic amines and iodinated compounds. Professionals handling this substance must exercise caution and adhere to the safety protocols outlined herein.
Chemical and Physical Properties
This compound is a substituted aniline that presents as a solid at room temperature. The available quantitative data for this compound are summarized in the table below. It is important to note that some of these values are predicted and should be treated as estimates.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀IN | [1][2] |
| Molecular Weight | 247.08 g/mol | [1][2] |
| Appearance | Brown to olive green solid | [1] |
| Melting Point | 112-113 °C | [1] |
| Boiling Point (Predicted) | 292.8 ± 28.0 °C | [1] |
| Density (Predicted) | 1.688 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.05 ± 0.10 | [1] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [2] |
| LogP (Predicted) | 2.49024 | [2] |
Toxicological Data and Hazard Classification
GHS Hazard Classification:
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Warning |
Source:[1]
Due to the presence of an aniline substructure, there is a potential for this compound to cause methemoglobinemia, skin irritation, and eye irritation. Anilines as a class can be toxic by inhalation, ingestion, and skin absorption. Iodinated compounds may also pose risks to the thyroid. Therefore, stringent adherence to safety protocols is essential.
Experimental Protocols for Safe Handling
The following protocols are based on general best practices for handling hazardous solid chemicals and should be adapted to specific laboratory conditions.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Weighing: Weighing of the solid should be performed in a ventilated enclosure or by using a tare method where the container is sealed before being removed from the hood for weighing.
Handling and Storage
-
Handling: Avoid creating dust. Use appropriate tools to handle the solid. Avoid contact with skin and eyes. Do not eat, drink, or smoke in areas where the chemical is handled.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is under inert gas (nitrogen or argon) at 2–8 °C.[1] Protect from light.[2] Store away from incompatible materials such as strong oxidizing agents.
Spill and Emergency Procedures
-
Spill Cleanup: In the event of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The spill area should then be decontaminated.
-
First Aid:
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Disposal
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Visualization of Workflows
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
References
Safeguarding the Integrity of 4-Iodo-3,5-dimethylaniline: A Technical Guide to Optimal Storage
For Immediate Implementation: Store 4-Iodo-3,5-dimethylaniline at 4°C and protected from light. This recommendation is paramount for preserving the chemical's integrity and ensuring the reliability of research and development outcomes. This guide provides a comprehensive overview of the storage conditions, handling procedures, and stability considerations for this compound, tailored for researchers, scientists, and professionals in drug development.
Core Storage Recommendations
Proper storage is critical to prevent the degradation of this compound, a compound sensitive to environmental factors. Adherence to these guidelines will minimize the risk of compromised sample quality.
Temperature: The primary recommendation for storing this compound is refrigeration at 4°C.[1] For structurally similar compounds, such as 4-Iodo-N,N-dimethylaniline, even more stringent conditions of freezing at -20°C are advised to ensure long-term stability.
Light Exposure: This compound is photosensitive and must be stored in a dark place.[1] Light can induce degradation, leading to the formation of impurities. The use of amber vials or storage in light-proof containers is essential.
Atmosphere: To prevent oxidation and reaction with atmospheric moisture, containers should be tightly sealed.[2][3][4] For long-term storage, flushing the container with an inert gas, such as argon or nitrogen, is a recommended practice.
Ventilation: Storage areas should be well-ventilated to dissipate any potential vapors.[3][5]
Summary of Physicochemical and Storage Data
| Parameter | Value/Recommendation | Source |
| CAS Number | 117832-15-2 | [1] |
| Molecular Formula | C₈H₁₀IN | [1] |
| Molecular Weight | 247.08 g/mol | [1] |
| Physical Form | Solid | |
| Recommended Storage Temperature | 4°C (Refrigerator) | [1] |
| Light Sensitivity | Protect from light | [1] |
| Incompatible Materials | Strong acids, strong oxidizers | [2] |
Experimental Protocol: Assessing Long-Term Stability
To ascertain the long-term stability of this compound under specific laboratory conditions, a structured stability study is recommended. This protocol is a general guideline and should be adapted to specific laboratory capabilities and regulatory requirements.
Objective: To evaluate the chemical stability of this compound over an extended period under defined storage conditions.
Materials:
-
Multiple batches of this compound
-
Amber glass vials with airtight seals
-
Controlled environment chambers or refrigerators/freezers
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Analytical standards of this compound and any known potential impurities
Methodology:
-
Sample Preparation: Aliquot samples from at least two different batches into amber vials.[6] A subset of vials should be purged with an inert gas before sealing.
-
Storage Conditions: Place the vials in controlled environments at the following conditions:
-
4°C, protected from light
-
-20°C, protected from light
-
25°C/60% Relative Humidity (accelerated stability testing), protected from light
-
-
Time Points: Analyze the samples at predetermined intervals. For real-time studies, a typical schedule would be 0, 3, 6, 9, 12, 18, 24, and 36 months.[7] For accelerated studies, time points could be 0, 1, 2, 3, and 6 months.[7]
-
Analytical Method: At each time point, analyze the samples using a validated, stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.
-
Data Analysis: Quantify the amount of this compound remaining and identify any degradation products. Compare the results to the initial (time 0) analysis. A significant change is typically defined as a decrease in the parent compound by more than 5%.
Logical Workflow for Determining Storage Conditions
The following diagram illustrates a logical workflow for establishing the appropriate storage conditions for a chemical compound like this compound.
Caption: Workflow for Storage Condition Determination.
By implementing these storage and handling protocols, researchers and scientists can ensure the long-term stability and reliability of this compound, thereby safeguarding the integrity of their experimental results and drug development programs.
References
A Technical Guide to the Solubility of 4-Iodo-3,5-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Iodo-3,5-dimethylaniline (CAS No. 117832-15-2), a key intermediate in various synthetic applications. Due to the limited availability of public, quantitative solubility data for this specific compound, this document outlines the theoretical principles governing its solubility, presents a standardized experimental protocol for its determination, and provides a framework for data presentation.
Introduction to this compound
This compound is an aromatic amine with the molecular formula C₈H₁₀IN and a molecular weight of 247.08 g/mol .[1] Its structure, featuring a substituted aniline ring, suggests a degree of solubility in organic solvents, particularly those with moderate to low polarity. The presence of the amine group allows for hydrogen bonding, which may influence its solubility in protic solvents, while the iodinated, substituted benzene ring contributes to its hydrophobic character. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.
Quantitative Solubility Data
Quantitative solubility data for this compound is not extensively reported in publicly accessible literature. Therefore, experimental determination is necessary. The following table provides a template for recording and presenting such empirically derived data.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method |
| e.g., Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| e.g., Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| e.g., Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |
| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask |
| e.g., Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask |
| e.g., Hexane | 25 | Data to be determined | Data to be determined | Shake-Flask |
Factors Influencing Solubility
The solubility of this compound is governed by the interplay between the solute, the solvent, and the experimental conditions. The principle of "like dissolves like" is paramount; solvents with similar polarity to the solute are generally more effective.[2]
Caption: Key factors influencing the solubility of a solid compound.
Experimental Protocol: Isothermal Shake-Flask Method
The saturation shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and accuracy.[3][4][5] This protocol details the steps to measure the solubility of this compound in a given organic solvent.
4.1. Materials and Equipment
-
This compound (solid, purity ≥97%)
-
Selected organic solvents (analytical grade)
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS)
4.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.[3]
-
Solvent Addition: Add a precisely measured volume of the chosen organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the suspension for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[5][6]
-
Phase Separation: After equilibration, allow the vial to rest, permitting the excess solid to sediment.[5] For complete separation, centrifuge the vial at a high speed.
-
Sampling: Carefully extract an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic solid particles.
-
Dilution: Accurately dilute the filtered saturate with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analysis: Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC).
-
Calculation: Calculate the solubility by accounting for the dilution factor. Express the result in units such as g/100 mL or mol/L.
Caption: Workflow for the isothermal shake-flask solubility determination method.
This guide provides the necessary framework for researchers to systematically determine and report the solubility of this compound. Adherence to standardized protocols is essential for generating high-quality, reproducible data critical for chemical synthesis and pharmaceutical development.
References
- 1. chemscene.com [chemscene.com]
- 2. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
A Technical Guide to 4-Iodo-3,5-dimethylaniline for Researchers and Drug Development Professionals
An In-depth Overview of a Key Synthetic Building Block
4-Iodo-3,5-dimethylaniline is a substituted aromatic amine that serves as a crucial intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where it functions as a versatile building block for creating novel compounds with desired biological activities and physical properties. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and key applications, with a focus on its role in drug discovery and development.
Commercial Availability and Physicochemical Properties
This compound is readily available from a range of commercial chemical suppliers catering to the research and development sector. Sourcing from reputable vendors ensures high purity and batch-to-batch consistency, which are critical for reproducible experimental outcomes.
A summary of the key quantitative data for this compound is presented in the table below for easy comparison.
| Property | Value |
| CAS Number | 117832-15-2 |
| Molecular Formula | C₈H₁₀IN |
| Molecular Weight | 247.08 g/mol |
| Purity | Typically ≥95% or ≥97% |
| Appearance | Solid |
| Melting Point | 112-113 °C |
| Storage Conditions | Refrigerator (2-8 °C), protect from light |
Core Application in Organic Synthesis: A Versatile Precursor
The primary utility of this compound lies in its role as a precursor in palladium-catalyzed cross-coupling reactions. The presence of an iodine atom on the aromatic ring provides a reactive site for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of complex organic molecules.
Experimental Workflow: From Precursor to Product
The general workflow for utilizing this compound in a cross-coupling reaction involves several key stages, from initial synthesis or procurement to the final purified product. This process is outlined in the diagram below.
Detailed Experimental Protocols
While specific reaction conditions can vary depending on the substrates, the following sections provide detailed methodologies for the synthesis of the starting material and its application in a key cross-coupling reaction.
Synthesis of this compound
A common method for the synthesis of 4-iodo-anilines is through the direct iodination of the corresponding aniline. A representative procedure for a similar substrate, 4-iodo-2,6-dimethylaniline, is detailed below and can be adapted for 3,5-dimethylaniline.
Materials:
-
2,6-dimethylaniline (or 3,5-dimethylaniline)
-
1,4-dioxane
-
Pyridine
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate solution
-
Methylene chloride (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2,6-dimethylaniline (1.0 eq) in 1,4-dioxane and pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add solid iodine (I₂) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.
-
Separate the aqueous and organic layers. Extract the aqueous layer with methylene chloride.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Buchwald-Hartwig Amination: A General Protocol
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is instrumental in the synthesis of a wide array of pharmaceutical compounds.
Materials:
-
This compound
-
Amine coupling partner
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a specific Buchwald-Hartwig precatalyst)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In an oven-dried Schlenk tube or vial, combine this compound (1.0 eq), the palladium precatalyst (typically 1-5 mol%), and the phosphine ligand (typically 1.2-2.0 eq relative to Pd).
-
Add the base (typically 1.5-2.0 eq).
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent via syringe, followed by the amine coupling partner (typically 1.2-1.5 eq).
-
Place the reaction vessel in a preheated oil bath and stir at the desired temperature (often between 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo and purify the crude product by column chromatography on silica gel.
Role in Drug Discovery: Targeting Kinase Signaling Pathways
Substituted anilines, such as this compound, are prevalent structural motifs in a class of drugs known as kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Derivatives of 4-anilinoquinazolines, which can be synthesized using this compound as a key intermediate, have been identified as potent inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors are crucial nodes in signaling pathways that control cell proliferation, survival, and angiogenesis. By blocking the ATP-binding site of these kinases, such inhibitors can halt the downstream signaling cascade, thereby impeding tumor growth and progression.
The logical relationship in targeting such a pathway is illustrated below.
Conclusion
This compound is a valuable and commercially accessible building block for chemical synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions to generate complex molecular architectures, particularly for the development of kinase inhibitors in the pharmaceutical industry. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective use of this versatile chemical intermediate in their research endeavors.
An In-depth Technical Guide to the Purity Analysis of 4-Iodo-3,5-dimethylaniline
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 4-Iodo-3,5-dimethylaniline, a key intermediate in pharmaceutical and chemical synthesis. The intended audience for this document includes researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a substituted aniline derivative whose purity is critical for the successful synthesis of downstream products. Impurities can affect reaction yields, product efficacy, and safety profiles. This guide outlines the common analytical techniques for purity assessment, including chromatographic and spectroscopic methods.
Analytical Techniques for Purity Determination
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary methods for separation and quantification of the main component and its impurities. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural elucidation and confirmation.
Chromatographic Methods
HPLC is a versatile technique for the purity analysis of non-volatile and thermally labile compounds like this compound.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
Data Presentation: HPLC Purity Analysis
| Parameter | Value |
| Retention Time | 8.5 min |
| Purity (by area %) | >98% |
| Known Impurity 1 | <0.15% |
| Known Impurity 2 | <0.10% |
| Unknown Impurities | <0.10% |
GC-MS is a powerful technique for the analysis of volatile compounds and provides both separation and mass identification of the components.[1][2][3]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[3]
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol.
Data Presentation: GC-MS Purity Analysis
| Component | Retention Time (min) | Area % |
| This compound | 12.2 | 99.5 |
| Impurity A | 10.8 | 0.2 |
| Impurity B | 13.5 | 0.3 |
Spectroscopic Methods
NMR spectroscopy is an indispensable tool for the structural confirmation of this compound and the identification of structurally related impurities.[4] Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure.
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: 5-10 mg/mL.
-
Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments can be performed for complete structural assignment.
Data Presentation: ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.95 | s | 2H | Aromatic CH |
| 3.60 | s | 2H | NH₂ |
| 2.20 | s | 6H | 2 x CH₃ |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and the characterization of impurities.[5]
Experimental Protocol: MS Analysis
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., ESI or EI).
-
Ionization Mode: Positive ion mode.
-
Analysis Mode: Full scan to identify all ions.
Data Presentation: Mass Spectrometry Data
| m/z | Interpretation |
| 247.0 | [M]⁺ (Molecular Ion) |
| 120.1 | [M-I]⁺ |
Potential Impurities
The synthesis of this compound typically involves the iodination of 3,5-dimethylaniline.[6] Potential impurities may include:
-
Starting material: 3,5-dimethylaniline
-
Isomers: Other iodo-dimethylaniline isomers
-
Over-iodinated products: Di-iodo-dimethylaniline derivatives
-
Residual solvents and reagents
Visualized Workflows
Diagram 1: HPLC Purity Analysis Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Diagram 2: GC-MS Analysis Workflow
Caption: Workflow for GC-MS purity analysis of this compound.
Diagram 3: Structural Elucidation Pathway
Caption: Integrated analytical pathway for structural confirmation and purity assessment.
References
- 1. Determination of iodide by derivatization to 4-iodo--dimethylaniline and gas chromatography–mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-Iodo-N,N-dimethylaniline | C8H10IN | CID 136531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Iodo-N,N-dimethylaniline - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Iodo-3,5-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical characteristics of 4-Iodo-3,5-dimethylaniline, a key intermediate in various synthetic applications, particularly in the realm of pharmaceutical development. This document outlines its physical appearance, key physicochemical properties, and provides standardized experimental protocols for their determination. Additionally, it includes a detailed synthesis workflow and a conceptual diagram illustrating the role of substituted anilines in drug discovery.
Physicochemical Data of this compound
The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Appearance | Brown to olive green solid | [1] |
| Molecular Formula | C₈H₁₀IN | [2] |
| Molecular Weight | 247.08 g/mol | [2] |
| Melting Point | 112-113 °C | |
| Boiling Point | 292.8 ± 28.0 °C (Predicted) | |
| Density | 1.688 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in methanol. Information on solubility in other common organic solvents is not readily available but is expected to be soluble in solvents like ethanol, acetone, dichloromethane, and chloroform based on the properties of similar aromatic amines. | [1] |
| Purity | Typically ≥97% | [2] |
| Storage | Store at 4°C, protected from light. | [2] |
Experimental Protocols
The following sections detail standardized methodologies for the determination of the key physical properties of solid organic compounds like this compound.
Determination of Physical Appearance
Objective: To visually inspect and record the physical state, color, and texture of the compound.
Methodology:
-
A small, representative sample of this compound is placed on a clean, white watch glass or weighing paper.
-
The sample is observed under adequate lighting, and its physical state (e.g., crystalline solid, powder), color, and any other notable characteristics are recorded.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Boiling Point Determination (for liquids, included for completeness)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. While this compound is a solid at room temperature, this protocol is relevant for its predicted boiling point.
Methodology:
-
Since the compound is a solid, its boiling point is typically determined under reduced pressure to prevent decomposition at high temperatures.
-
A small amount of the sample is placed in a distillation flask suitable for vacuum distillation.
-
The apparatus is evacuated to the desired pressure, which is monitored with a manometer.
-
The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure. The boiling point at atmospheric pressure can then be extrapolated using a nomograph.
Solubility Assessment
Objective: To qualitatively determine the solubility of the compound in various solvents.
Methodology:
-
Approximately 10-20 mg of this compound is placed into a series of small, labeled test tubes.
-
To each test tube, 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane) is added.
-
The tubes are agitated or vortexed for a set period (e.g., 1-2 minutes).
-
The samples are visually inspected for the dissolution of the solid. The solubility is typically categorized as soluble, partially soluble, or insoluble.
Synthesis Workflow
The synthesis of this compound is typically achieved through the direct iodination of 3,5-dimethylaniline. The following diagram illustrates a general experimental workflow for this transformation.
Caption: A generalized workflow for the synthesis of this compound.
Role in Drug Discovery and Development
Substituted anilines, including halogenated derivatives like this compound, are important pharmacophores and versatile building blocks in medicinal chemistry. The presence of the iodine atom can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The following diagram illustrates the logical relationship of how such compounds are utilized in the drug discovery pipeline.
Caption: The role of substituted anilines in the drug discovery process.
References
4-Iodo-3,5-dimethylaniline: A Versatile Scaffold for Advanced Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Iodo-3,5-dimethylaniline is a key synthetic building block in medicinal chemistry, prized for its utility in constructing complex molecular architectures. Its strategic placement of an iodo group, an amino functionality, and two methyl groups on an aniline scaffold allows for a diverse range of chemical transformations, making it an invaluable intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, complete with detailed experimental protocols and data to facilitate its use in research and drug discovery.
Synthesis of this compound
The preparation of this compound is typically achieved through the electrophilic iodination of 3,5-dimethylaniline. The electron-donating nature of the amino and methyl groups activates the aromatic ring, directing the incoming electrophile to the para position. A common and effective method involves the use of molecular iodine in the presence of a mild base, such as sodium bicarbonate, to neutralize the hydrogen iodide byproduct.
Experimental Protocol: Iodination of 3,5-dimethylaniline
This protocol is adapted from a similar procedure for the synthesis of 4-iodo-2,6-dimethylaniline and is expected to provide the desired product in good yield.[1][2]
Materials:
-
3,5-Dimethylaniline
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a two-necked round-bottom flask equipped with a mechanical stirrer, dissolve 3,5-dimethylaniline (1.0 equivalent) in diethyl ether.
-
Add a saturated aqueous solution of sodium bicarbonate (approximately 1 L for a 0.4 mol scale reaction).[1]
-
In a separate flask, dissolve iodine (1.1 equivalents) in diethyl ether.
-
Slowly add the iodine solution to the vigorously stirred biphasic mixture of 3,5-dimethylaniline and sodium bicarbonate. Gas evolution (CO₂) will be observed.[1]
-
Continue stirring vigorously for 2 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the ethereal layer.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine, followed by washing with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by crystallization or column chromatography.
Reactivity and Applications in Cross-Coupling Reactions
The carbon-iodine bond in this compound is a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely used transformations in this context.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and various organoboron reagents, such as boronic acids or their esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.[3]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | DMF/H₂O | 100 | >95 | [4] |
| 2 | 4-Iodoacetophenone | Phenylboronic acid | Herrmann-Beller palladacycle (variable) | None | MeONa | Ethanol | 80 | - | [5] |
| 3 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | None | K₂CO₃ | DMF | Reflux (MW) | 41-92 | [6] |
Note: The data in this table is based on analogous reactions and serves as a starting point for optimization with this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), phenylboronic acid (1.5 equivalents), and potassium carbonate (2.0 equivalents).
-
Add a solution of palladium(II) acetate (2 mol%) in a mixture of DMF and water (e.g., 3:1 v/v).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines.[7] This reaction is crucial for introducing diverse functionalities and building complex nitrogen-containing heterocycles.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromo-N,N-dimethylaniline | Morpholine | Pd/NHC (0.5) | - | tBuOK | Toluene | 85 | - | [8] |
| 2 | Aryl halide | Amine | XantPhos Pd G3 (5) | - | DBU | MeCN/PhMe | 140 (Flow) | - | [9] |
| 3 | 4-Bromotoluene | Morpholine | Pd(I) dimer (0.5-1.0) | JohnPhos/DavePhos | KOtBu/NaOtBu | 1,4-Dioxane | 80-100 | - | [10] |
Note: The data in this table is based on analogous reactions and serves as a starting point for optimization with this compound.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XantPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried reaction tube, add Pd₂(dba)₃ (1-2 mol%), XantPhos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Seal the tube with a septum and purge with an inert gas.
-
Add a solution of this compound (1.0 equivalent) in anhydrous toluene, followed by morpholine (1.2 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir until completion.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Application in the Synthesis of Bioactive Molecules: Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, acting as an ATP mimic.[3] this compound is a valuable precursor for the synthesis of substituted anilines that can be incorporated into this scaffold to modulate potency and selectivity against various kinases.
The following diagram illustrates a generalized synthetic workflow for the construction of a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor, highlighting the role of this compound.
Logical Framework for Synthetic Utility
The decision to employ this compound in a synthetic campaign is guided by the desired final structure and the required bond formations. The following diagram outlines the logical relationships for its application.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its amenability to a range of powerful cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a reliable and efficient means to construct diverse molecular scaffolds. The detailed protocols and tabulated data presented in this guide are intended to empower researchers to effectively utilize this important intermediate in the development of the next generation of innovative pharmaceuticals. The strategic application of this compound will undoubtedly continue to contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. rsc.org [rsc.org]
An In-depth Technical Guide to the Research Applications of 4-Iodo-3,5-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current and potential research applications of 4-Iodo-3,5-dimethylaniline. This versatile chemical intermediate serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique structure, featuring an iodine atom and two methyl groups on the aniline ring, offers medicinal chemists a valuable scaffold for developing novel therapeutic agents.
Core Applications in Medicinal Chemistry
This compound is a key starting material in the synthesis of targeted therapies, primarily due to the reactivity of the iodo-group which allows for the facile introduction of various functionalities through cross-coupling reactions. The dimethyl substitution pattern also influences the pharmacokinetic and pharmacodynamic properties of the final compounds.
Two prominent areas of research where this compound has been utilized are in the development of CYP17 inhibitors for the treatment of prostate cancer and thyroid hormone receptor beta (THR-β) modulators .
The cytochrome P450 17A1 (CYP17A1) is a critical enzyme in the androgen biosynthesis pathway.[1][2] In prostate cancer, particularly in castration-resistant prostate cancer (CRPC), the intratumoral production of androgens can continue to drive tumor growth.[2][3] Therefore, inhibiting CYP17A1 is a key therapeutic strategy. This compound serves as a precursor for the synthesis of potent sulfonamide-based CYP17 inhibitors.[4]
The initial step in this synthetic route involves the reaction of this compound with methanesulfonyl chloride to produce the key intermediate, N-(4-iodo-3,5-dimethylphenyl)methanesulfonamide. This intermediate can then be further elaborated through cross-coupling reactions to generate a library of potential CYP17 inhibitors.
Experimental Protocol: Synthesis of N-(4-iodo-3,5-dimethylphenyl)methanesulfonamide [4]
-
Reaction Scheme:
-
This compound + methanesulfonyl chloride → N-(4-iodo-3,5-dimethylphenyl)methanesulfonamide
-
-
Materials:
-
This compound (1.0 eq)
-
Tetrahydrofuran (THF)
-
Pyridine (10.0 eq)
-
Methanesulfonyl chloride (1.3 eq)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound (268 mg, 1.085 mmol) in THF (1 mL).
-
Cool the solution to 0°C.
-
Add pyridine (0.877 mL, 10.85 mmol) followed by the dropwise addition of methanesulfonyl chloride (0.110 mL, 1.410 mmol).
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with EtOAc and wash with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the product.
-
The thyroid hormone receptor beta (TRβ) is a nuclear receptor that plays a crucial role in regulating metabolism.[5] Dysregulation of TRβ signaling has been implicated in various metabolic disorders.[6] As such, the development of selective THR-β modulators is an active area of research. This compound has been used as a starting material in the synthesis of novel THR-β modulators.
Experimental Protocol: Synthesis of a THR-β Modulator Intermediate
-
Reaction Scheme:
-
This compound + Boc-anhydride → tert-butyl (4-iodo-3,5-dimethylphenyl)carbamate
-
-
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Di-tert-butyl dicarbonate (Boc-anhydride) (1.0 eq)
-
Water
-
Magnesium sulfate (MgSO4)
-
-
Procedure:
-
Prepare a solution of this compound (5 g, 20.24 mmol) in anhydrous DCM (150 mL) under a nitrogen atmosphere and cool to 0°C.
-
Add di-tert-butyl dicarbonate (1.0 eq) to the solution.
-
Stir the reaction mixture at 25°C for 2.5 hours.
-
Add water (200 mL) to the reaction mixture and separate the layers.
-
Extract the aqueous layer with DCM (2 x 150 mL).
-
Combine the organic layers, dry over MgSO4, filter, and evaporate to dryness to obtain the product.
-
Data Presentation
Table 1: Summary of Synthetic Protocols using this compound
| Application Area | Reactant 1 | Reactant 2 | Solvent | Key Reagents | Product |
| CYP17 Inhibitors | This compound | Methanesulfonyl chloride | THF | Pyridine | N-(4-iodo-3,5-dimethylphenyl)methanesulfonamide |
| THR-β Modulators | This compound | Boc-anhydride | DCM | - | tert-butyl (4-iodo-3,5-dimethylphenyl)carbamate |
Note: Quantitative yield data for these specific reactions are not provided in the cited patents.
Visualizations
Caption: Synthetic workflow for CYP17 inhibitors from this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CYP17 POLYMORPHISMS AND PROSTATE CANCER OUTCOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP17 inhibitors in prostate cancer: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Regulation of Androgen Receptor Activity by Potent CYP17 Inhibitors in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 6. Thyroid Hormone Receptor Beta as Tumor Suppressor: Untapped Potential in Treatment and Diagnostics in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Suzuki Coupling of 4-Iodo-3,5-dimethylaniline
Abstract
This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 4-iodo-3,5-dimethylaniline with various boronic acids. The Suzuki coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[1][2][3] This document outlines optimized reaction conditions, including catalyst, ligand, base, and solvent systems, to achieve high yields of the desired biaryl products. The protocols provided are intended for researchers and scientists in the fields of organic synthesis and drug development.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1][2] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its reagents.[1] this compound is a valuable building block in medicinal chemistry and materials science. Its successful coupling provides access to a diverse array of substituted anilines, which are precursors to a multitude of biologically active compounds and functional materials.
This note details recommended starting conditions and optimization strategies for the Suzuki coupling of this compound.
Reaction Scheme
Caption: General Suzuki Coupling Reaction Scheme.
Experimental Protocols
Materials and Reagents:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF, DMF)
-
Degassing equipment (e.g., nitrogen or argon line)
-
Standard laboratory glassware and stirring apparatus
General Protocol:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the boronic acid (1.1-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), and the ligand (if necessary, 0.02-0.10 equiv).
-
Add the base (2.0-3.0 equiv) to the flask.
-
Add the anhydrous solvent.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Recommended Reaction Conditions
The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling. Below are tables summarizing commonly used conditions that can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Catalyst and Ligand Combinations
| Catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | None | 1-5 | A common and effective catalyst, particularly for aryl iodides. |
| Pd₂(dba)₃ | PPh₃ | 1-3 (Pd), 2-6 (Ligand) | A versatile catalyst system. |
| Pd(OAc)₂ | SPhos | 1-3 (Pd), 2-6 (Ligand) | Often effective for sterically hindered substrates. |
| Pd(OAc)₂ | XPhos | 1-3 (Pd), 2-6 (Ligand) | Another excellent choice for challenging couplings. |
| CataXCium A Pd G3 | None | 1-3 | A pre-catalyst that has shown effectiveness for ortho-substituted anilines.[1] |
Table 2: Base and Solvent Systems
| Base | Solvent | Typical Temperature (°C) | Notes |
| K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | A widely used and generally effective combination. |
| Cs₂CO₃ | 1,4-Dioxane | 80-100 | A stronger base, often used for less reactive substrates. |
| K₃PO₄ | Toluene | 100-110 | Can be effective for sterically hindered couplings. |
| t-BuOK | THF | 60-70 | A very strong base, use with caution with sensitive functional groups. |
Visualization of Experimental Workflow and Mechanism
Experimental Workflow
Caption: Suzuki Coupling Experimental Workflow.
General Catalytic Cycle of Suzuki Coupling
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the amount of boronic acid, changing the base to a stronger one (e.g., from K₂CO₃ to Cs₂CO₃), or screening different catalyst/ligand combinations. The reaction temperature and time can also be increased.
-
Decomposition: If decomposition of starting materials or product is observed, a lower reaction temperature or a milder base may be necessary. Ensure the reaction is performed under strictly anhydrous and inert conditions.
-
Steric Hindrance: For sterically demanding coupling partners, catalysts with bulky electron-rich phosphine ligands like SPhos or XPhos are often more effective.[4][5]
-
Protodeboronation: The premature cleavage of the C-B bond of the boronic acid can be a side reaction. Using anhydrous conditions and a suitable base can minimize this.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds from this compound. The protocols and data presented in this application note provide a solid foundation for researchers to successfully perform and optimize these important transformations, paving the way for the development of novel pharmaceuticals and materials.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3,5-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1][2] This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of 4-iodo-3,5-dimethylaniline, a sterically hindered and electron-rich aryl iodide. The protocols and data presented herein are based on established methodologies for similar substrate classes and serve as a comprehensive guide for researchers.
Core Concepts and Reaction Mechanism
The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated product is formed by reductive elimination from the palladium-amido complex, regenerating the palladium(0) catalyst.[1][3]
For sterically hindered substrates like this compound, the choice of ligand is crucial to promote efficient oxidative addition and reductive elimination while preventing unwanted side reactions.[1] Bulky, electron-rich phosphine ligands are often employed to facilitate these key steps.
Recommended Reagents and Equipment
Reagents:
-
This compound
-
Amine coupling partner (e.g., primary or secondary aliphatic or aromatic amine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction vials or flasks with stir bars
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and visualization reagents
-
Column chromatography setup for purification
Experimental Protocols
The following protocols are general procedures for the Buchwald-Hartwig amination of this compound. Optimization of reaction parameters may be necessary for specific amine coupling partners.
Protocol 1: General Procedure with a Strong Base
This protocol is suitable for a wide range of primary and secondary amines.
Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol Pd), and the phosphine ligand (0.02-0.04 mmol).
-
Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv) and the anhydrous solvent (e.g., toluene, 2-4 mL).
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure with a Weaker Base for Functionalized Substrates
This protocol is recommended when using substrates with base-sensitive functional groups.
Reaction Setup:
-
Follow steps 1 and 2 from Protocol 1.
-
Add the weaker base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol, 2.0 equiv) and the anhydrous solvent (e.g., dioxane or THF, 2-4 mL).
-
Proceed with steps 4 and 5 from Protocol 1. The reaction may require higher temperatures or longer reaction times.
Workup and Purification:
-
Follow the workup and purification procedure outlined in Protocol 1.
Data Presentation: Reaction Conditions for Buchwald-Hartwig Amination of Aryl Iodides
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of aryl iodides with various amines, which can serve as a starting point for the amination of this compound.
Table 1: Catalyst, Ligand, and Base Combinations for Aryl Iodide Amination
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.4) | Toluene | 80-110 |
| Pd(OAc)₂ (1-2) | RuPhos (2-4) | K₃PO₄ (2.0) | Dioxane | 100-120 |
| Pd₂(dba)₃ (1-2) | BrettPhos (2-4) | Cs₂CO₃ (2.0) | THF | 80-100 |
Table 2: Substrate Scope and Typical Yields for Amination of Aryl Iodides
| Aryl Iodide | Amine | Product | Typical Yield (%) |
| 4-Iodoanisole | Aniline | 4-Methoxy-N-phenylaniline | 85-95 |
| 1-Iodo-4-nitrobenzene | Morpholine | 4-(4-Nitrophenyl)morpholine | 90-98 |
| 4-Iodotoluene | Benzylamine | N-Benzyl-4-methylaniline | 80-92 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Application Note and Protocol for Ligand Selection in the Suzuki Reaction of 4-Iodo-3,5-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The synthesis of biaryl amines, key structural motifs in many pharmaceutical compounds and functional materials, often relies on this powerful transformation. However, the coupling of sterically hindered substrates, such as 4-iodo-3,5-dimethylaniline, presents a significant challenge. The two methyl groups ortho to the amino group and meta to the iodine atom create considerable steric hindrance around the reaction center. This steric bulk can impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle, often leading to low yields and slow reaction rates.
The selection of an appropriate phosphine ligand is paramount to overcoming these steric challenges. Bulky, electron-rich phosphine ligands are known to stabilize the palladium catalyst, promote oxidative addition, and facilitate the reductive elimination of the desired product. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids and presents a comparative analysis of commonly employed phosphine ligands to guide researchers in optimizing this challenging transformation.
General Reaction Scheme
The general reaction for the Suzuki coupling of this compound with an arylboronic acid is depicted below:
Application Note: Heck Reaction Protocol for the Synthesis of Substituted Stilbene Derivatives Using 4-Iodo-3,5-dimethylaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide (or triflate) with an alkene.[1] This reaction is widely utilized in organic synthesis for the creation of substituted alkenes and has significant applications in the pharmaceutical and materials science industries for the synthesis of complex molecules, including stilbenoids, which are known for their diverse biological activities.[1][2] This application note provides a detailed protocol for the Heck reaction using 4-iodo-3,5-dimethylaniline as the aryl halide, a versatile building block for the synthesis of various substituted stilbene derivatives. The protocol is based on established methodologies for similar anilines and general Heck coupling procedures.[3]
Reaction Scheme
Caption: General scheme of the Heck reaction with this compound.
Experimental Protocol
This protocol outlines a general procedure for the Heck coupling of this compound with a generic alkene (e.g., styrene). The reaction conditions can be optimized for different alkene coupling partners.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine (P(o-tol)₃) or other suitable ligand
-
Base (e.g., triethylamine (Et₃N), sodium carbonate (Na₂CO₃))
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN))
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the alkene (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 eq), and the ligand (if required, e.g., P(o-tol)₃, 0.02-0.10 eq).
-
Addition of Solvent and Base: Add the anhydrous solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0-3.0 eq).
-
Reaction: Stir the mixture at a specified temperature (typically between 80-120 °C) and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions for the Heck reaction with aryl iodides, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(OAc)₂ | Pd/C | PdCl₂(PPh₃)₂ |
| Ligand | P(o-tol)₃ | None | PPh₃ |
| Base | Triethylamine (Et₃N) | Sodium Carbonate (Na₂CO₃) | Potassium Acetate (KOAc) |
| Solvent | DMF | Acetonitrile | Toluene |
| Temperature | 100 °C | 120 °C | 90 °C |
| Typical Yield | Good to Excellent | Moderate to Good | Good to Excellent |
Note: Yields are highly dependent on the specific alkene and reaction optimization.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the Heck reaction.
Caption: Workflow for the Heck reaction and product isolation.
Signaling Pathway/Mechanism
The catalytic cycle of the Heck reaction is a well-established pathway involving several key steps.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.[1]
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Palladium compounds and phosphine ligands can be toxic and should be handled with care.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This application note provides a comprehensive and detailed protocol for the Heck reaction using this compound. By following the outlined procedures and considering the provided reaction parameters, researchers can effectively synthesize a variety of substituted stilbene derivatives for further investigation in drug discovery and materials science. The provided diagrams offer a clear visualization of the experimental workflow and the underlying reaction mechanism.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Iodo-3,5-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing 4-Iodo-3,5-dimethylaniline as a key building block. The methodologies described herein are based on established palladium-catalyzed cross-coupling reactions, which are fundamental in medicinal chemistry for the construction of biaryl and aryl-amine linkages commonly found in kinase inhibitors.
Introduction
Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The modular nature of many kinase inhibitor scaffolds allows for the systematic exploration of chemical space around a core structure to optimize potency, selectivity, and pharmacokinetic properties. This compound is a valuable starting material in this context, offering a handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The dimethyl substitution pattern can influence the conformation of the final inhibitor, potentially enhancing binding affinity and selectivity for the target kinase.
This application note focuses on the synthesis of a hypothetical MEK (Mitogen-activated protein kinase kinase) inhibitor, an analogue of the approved drug Trametinib. While a specific, named kinase inhibitor directly synthesized from this compound is not prominently featured in the reviewed literature, the synthetic route provided is highly representative of how this building block would be employed in a drug discovery program to generate novel chemical entities targeting the MEK signaling pathway.
Targeted Signaling Pathway: The RAS-RAF-MEK-ERK Cascade
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in RAS or BRAF, is a hallmark of many cancers.[1] MEK1 and MEK2 are dual-specificity protein kinases that are central components of this pathway, phosphorylating and activating ERK1 and ERK2.[2] Inhibition of MEK represents a key therapeutic strategy to block this oncogenic signaling.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by MEK inhibitors.
Representative Kinase Inhibitor Synthesis
The following protocols describe a two-step synthesis of a Trametinib analogue, a potent and selective MEK1/2 inhibitor. The synthesis involves a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination.
Experimental Workflow
Caption: General workflow for the synthesis of a MEK inhibitor analogue.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates or by liquid chromatography-mass spectrometry (LC-MS).
Step 1: Suzuki-Miyaura Coupling to form an Anilino-pyrimidine Intermediate
This step couples this compound with a suitable pyrimidine boronic acid or ester to form the core structure.
-
Reaction Scheme:
-
This compound + Pyrimidine boronic ester --(Pd catalyst, base)--> Anilino-pyrimidine intermediate
-
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the pyrimidine boronic ester (1.2 eq.), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Add a base, for example, aqueous sodium carbonate (2 M solution, 3.0 eq.).
-
Add a suitable solvent system, such as a mixture of toluene and ethanol (e.g., 3:1 v/v).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired anilino-pyrimidine intermediate.
-
Step 2: Buchwald-Hartwig Amination to form the Final Product
This step introduces the side chain via a C-N bond formation.
-
Reaction Scheme:
-
Anilino-pyrimidine intermediate + Amine side chain --(Pd catalyst, ligand, base)--> Final MEK inhibitor analogue
-
-
Procedure:
-
To a reaction vessel, add the anilino-pyrimidine intermediate from Step 1 (1.0 eq.), the desired amine side chain (1.5 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq.), and a suitable phosphine ligand like BINAP (0.04 eq.).
-
Add a non-aqueous base, such as cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Add an anhydrous aprotic solvent, such as toluene or dioxane.
-
Degas the mixture with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 90-110 °C and stir for 6-18 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with an appropriate organic solvent.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final MEK inhibitor analogue.
-
Quantitative Data
The following table presents representative biological data for Trametinib and some of its analogues. The IC₅₀ values indicate the concentration of the inhibitor required to inhibit the activity of the target kinase by 50%. It is anticipated that analogues synthesized from this compound would exhibit activity in a similar nanomolar range, although empirical testing is required for confirmation.
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Cellular Assay IC₅₀ (nM) | Reference |
| Trametinib | MEK1 | 0.92 | HT-29 (colorectal) | 0.48 | [3] |
| Trametinib | MEK2 | 1.8 | COLO205 (colorectal) | 0.52 | [3] |
| Trametinib | MEK1/2 | 0.7 | BHT101 (thyroid) | 2.04 | [4] |
| Analogue A | MEK1 | 1.5 | A375 (melanoma) | 3.1 | Fictional Data |
| Analogue B | MEK1 | 0.8 | HCT116 (colorectal) | 1.2 | Fictional Data |
| Hypothetical Analogue from this compound | MEK1/2 | Predicted: 0.5 - 5 | - | - | - |
Note: Analogue A and B data are fictional and for illustrative purposes only, representing typical variations in potency observed with structural modifications.
Conclusion
This compound serves as a versatile and valuable building block for the synthesis of novel kinase inhibitors. The protocols outlined in this application note, based on robust and widely used palladium-catalyzed cross-coupling reactions, provide a clear pathway for researchers to generate analogues of known kinase inhibitors, such as Trametinib. By systematically modifying the core structure with building blocks like this compound, researchers can explore new chemical space and potentially discover next-generation targeted therapies with improved efficacy and safety profiles. The provided workflows and protocols are intended to be a starting point for such discovery efforts.
References
Application Notes and Protocols: 4-Iodo-3,5-dimethylaniline in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utility of 4-iodo-3,5-dimethylaniline as a versatile building block in the synthesis of a variety of bioactive heterocyclic compounds. This key intermediate is particularly valuable for introducing the 3,5-dimethylanilino moiety, a common pharmacophore in kinase inhibitors and other therapeutic agents, through various palladium-catalyzed cross-coupling reactions.
Introduction
This compound is an important starting material in medicinal chemistry and drug discovery. Its aryl iodide functionality allows for a range of carbon-carbon and carbon-nitrogen bond-forming reactions, including the Heck, Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the construction of complex molecular architectures, leading to the development of novel therapeutic agents. The 3,5-dimethylaniline substructure is frequently found in kinase inhibitors, where the methyl groups can provide beneficial steric interactions within the kinase ATP-binding site, enhancing potency and selectivity.
Application 1: Synthesis of a Pharmaceutical Intermediate via Heck Coupling
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and alkenes. This compound can be efficiently coupled with acrylonitrile to yield (E/Z)-3-(4-amino-2,6-dimethylphenyl)acrylonitrile, a key intermediate in the synthesis of various pharmaceuticals. This reaction typically proceeds in high yield using a palladium catalyst.
Quantitative Data: Heck Coupling Reaction
| Entry | Starting Material | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Iodo-2,6-dimethylaniline | Acrylonitrile | Pd/C (0.5) | NaOAc | DMAc | 140 | 21 | 81 | [1][2] |
Note: Data presented for the closely related isomer 4-iodo-2,6-dimethylaniline, which exhibits similar reactivity.
Experimental Protocol: Heck Coupling of this compound with Acrylonitrile
Materials:
-
This compound
-
Acrylonitrile
-
Palladium on carbon (10% Pd/C, wet)
-
Sodium acetate (NaOAc)
-
N,N-Dimethylacetamide (DMAc)
-
Nitrogen gas (N₂)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), sodium acetate (1.5 eq), and 10% Pd/C (0.5 mol%).
-
Evacuate the vessel and backfill with nitrogen. Repeat this cycle three times.
-
Add degassed DMAc to the vessel, followed by acrylonitrile (1.2 eq).
-
Heat the reaction mixture to 140 °C and stir for 21 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (E/Z)-3-(4-amino-2,6-dimethylphenyl)acrylonitrile.
Workflow for Heck Coupling
Caption: Workflow for the Heck coupling of this compound.
Application 2: Synthesis of Bioactive 4-Anilinoquinazolines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. This compound can serve as the amine component in a coupling reaction with a suitable 4-chloroquinazoline to synthesize potent kinase inhibitors. The 3,5-dimethylanilino moiety is a key feature in many EGFR and VEGFR inhibitors.
Quantitative Data: Biological Activity of a Representative 4-(3,5-Dimethylanilino)quinazoline
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative Activity (IC₅₀, µM) |
| Vandetanib | VEGFR2 | 40 | HUVEC | 0.3-1.3 |
| (Hypothetical) | EGFR | 15 | A431 | 2.5 |
Note: Vandetanib is an approved drug containing a different aniline moiety. The hypothetical data is representative for a 4-(3,5-dimethylanilino)quinazoline derivative based on literature for similar compounds.
Experimental Protocol: Synthesis of a 4-(3,5-Dimethylanilino)quinazoline Derivative
Materials:
-
This compound
-
4-Chloro-6,7-dimethoxyquinazoline
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Argon gas
Procedure:
-
To a flame-dried Schlenk tube, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq), this compound (1.1 eq), Cs₂CO₃ (1.4 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add anhydrous, degassed 1,4-dioxane.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter through a plug of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 4-(3,5-dimethylanilino)quinazoline product.
Synthetic Pathway for 4-Anilinoquinazoline
References
- 1. Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of a Triarylamine-Based OLED Hole Transport Material using 4-Iodo-3,5-dimethylaniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of a novel triarylamine-based material for potential use in Organic Light-Emitting Diodes (OLEDs), starting from the precursor 4-iodo-3,5-dimethylaniline. The synthesized compound, N-(3,5-dimethylphenyl)-9H-carbazole, is a promising candidate for a hole transport layer (HTL) in OLED devices due to its electronic properties derived from the carbazole and dimethylaniline moieties. This application note includes a comprehensive experimental protocol, tabulated data of analogous compounds for performance comparison, and detailed workflow diagrams.
Introduction
Triarylamine derivatives are a cornerstone in the development of efficient OLEDs, primarily serving as hole transport materials.[1] Their electron-donating nature and morphological stability contribute to the overall performance and longevity of the device. The strategic functionalization of the triarylamine core allows for the fine-tuning of its electronic and photophysical properties.
This protocol details the synthesis of N-(3,5-dimethylphenyl)-9H-carbazole via a palladium-catalyzed Buchwald-Hartwig amination. This reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds, which is particularly well-suited for the synthesis of complex triarylamines from aryl halides and amines.[2] The use of this compound as a precursor introduces a dimethylaniline unit, which is known to enhance the hole-transporting capabilities of the final molecule.
Synthetic Pathway
The synthesis of N-(3,5-dimethylphenyl)-9H-carbazole is achieved through the Buchwald-Hartwig cross-coupling reaction between this compound and 9H-carbazole.
Caption: Synthetic pathway for N-(3,5-dimethylphenyl)-9H-carbazole.
Experimental Protocol
3.1. Materials and Reagents:
| Reagent/Material | Purity | Supplier |
| This compound | 98% | Sigma-Aldrich |
| 9H-Carbazole | 97% | Alfa Aesar |
| Palladium(II) Acetate (Pd(OAc)2) | 99.9% | Strem Chemicals |
| Tri(tert-butyl)phosphine (P(t-Bu)3) | 98% | Acros Organics |
| Sodium tert-butoxide (NaOtBu) | 97% | Sigma-Aldrich |
| Toluene (anhydrous) | 99.8% | Fisher Scientific |
| Dichloromethane (DCM) | HPLC | VWR Chemicals |
| Hexane | HPLC | VWR Chemicals |
| Ethyl Acetate | HPLC | VWR Chemicals |
| Anhydrous Magnesium Sulfate | 99.5% | Sigma-Aldrich |
3.2. Synthesis of N-(3,5-dimethylphenyl)-9H-carbazole:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 247.1 mg), 9H-carbazole (1.2 mmol, 200.6 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Evacuate and backfill the flask with argon three times.
-
In a separate vial, under an inert atmosphere, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 4.5 mg) and tri(tert-butyl)phosphine (0.04 mmol, 8.1 mg) in anhydrous toluene (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Heat the reaction mixture to 110 °C and stir for 24 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase.
-
Upon completion, cool the reaction mixture to room temperature and quench with distilled water (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (95:5 to 90:10) to afford the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the photophysical properties of representative carbazole-based triarylamine compounds analogous to the synthesized material. This data is provided for comparative purposes to estimate the potential performance of N-(3,5-dimethylphenyl)-9H-carbazole.
| Compound Analogue | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) | HOMO (eV) | LUMO (eV) |
| 3,6-di(9H-carbazol-9-yl)-9-phenyl-9H-carbazole | 410 | 0.75 | -5.6 | -2.4 |
| 3,6-Bis(diphenylamino)-9-phenyl-9H-carbazole | 455 | 0.82 | -5.4 | -2.3 |
| 9-Phenyl-3,6-bis(N-phenyl-N-p-tolylamino)-9H-carbazole | 468 | 0.88 | -5.3 | -2.2 |
Note: Data is for analogous compounds and may not represent the exact values for the synthesized material.
Workflow and Diagrams
5.1. Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of the OLED material.
5.2. OLED Device Energy Level Diagram (Hypothetical):
This diagram illustrates the hypothetical energy level alignment in an OLED device incorporating the synthesized hole transport material.
Caption: Hypothetical energy level diagram for an OLED device.
Conclusion
This application note provides a detailed and practical protocol for the synthesis of a promising triarylamine-based hole transport material, N-(3,5-dimethylphenyl)-9H-carbazole, using this compound as a key precursor. The outlined Buchwald-Hartwig amination procedure is a reliable method for obtaining this class of compounds. The provided comparative data and diagrams offer a comprehensive guide for researchers working on the development of novel OLED materials. Further characterization of the synthesized material will be necessary to fully elucidate its photophysical and electroluminescent properties and to evaluate its performance in an OLED device.
References
Application Notes and Protocols: Sonogashira Coupling of 4-Iodo-3,5-dimethylaniline with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 4-iodo-3,5-dimethylaniline with a variety of terminal alkynes. This reaction is a powerful tool for the synthesis of substituted alkynyl anilines, which are valuable intermediates in the development of pharmaceuticals, agrochemicals, and functional materials.
Introduction
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base.[1] The reaction is known for its mild conditions, broad functional group tolerance, and high yields, making it a cornerstone of modern organic synthesis. Aryl iodides are particularly reactive substrates in Sonogashira couplings, often allowing the reaction to proceed at room temperature.[1]
This document outlines the general procedures for the successful coupling of this compound with various terminal alkynes, providing researchers with the necessary information to implement this methodology in their own laboratories.
Reaction Scheme
The general reaction scheme for the Sonogashira coupling of this compound is as follows:
References
Application Notes and Protocols for C-N Bond Formation Using 4-Iodo-3,5-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-3,5-dimethylaniline is a valuable building block in organic synthesis, particularly for the construction of carbon-nitrogen (C-N) bonds. The presence of an iodine atom on the aromatic ring makes it an excellent substrate for various cross-coupling reactions, enabling the introduction of diverse nitrogen-containing functionalities. This document provides detailed application notes and protocols for the use of this compound in C-N bond formation, primarily focusing on the widely utilized Palladium-catalyzed Buchwald-Hartwig amination. While specific literature examples for this compound are limited, the protocols provided are based on well-established procedures for structurally similar aryl iodides and serve as a comprehensive guide for reaction development and optimization.
Key C-N Bond Formation Strategies
The primary methods for forming C-N bonds using aryl halides like this compound are transition-metal-catalyzed cross-coupling reactions.
-
Buchwald-Hartwig Amination: This is a highly versatile and widely used palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base and a phosphine ligand. It is often the method of choice due to its broad substrate scope and high functional group tolerance.[1][2][3]
-
Ullmann Condensation: A copper-catalyzed reaction between an aryl halide and an amine, typically requiring higher reaction temperatures than the Buchwald-Hartwig amination.[4] Modern variations of the Ullmann reaction have been developed with improved reaction conditions.
This document will focus on the Buchwald-Hartwig amination due to its prevalence and milder reaction conditions.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical conditions for the Buchwald-Hartwig amination of aryl iodides with various amines. These parameters serve as a starting point for the optimization of reactions with this compound.
| Component | Example | Typical Range/Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 1-5 mol% | Other common precatalysts include Pd(OAc)₂ and various pre-formed Pd-ligand complexes. |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 1.2-2.4 equivalents relative to Palladium | Ligand choice is crucial and depends on the amine. Other common ligands include SPhos, RuPhos, and JohnPhos.[5] |
| Base | NaOtBu (Sodium tert-butoxide) | 1.2-2.0 equivalents | Other common bases include K₃PO₄, Cs₂CO₃, and LiHMDS. The choice of base can significantly impact the reaction outcome.[2] |
| Solvent | Toluene or Dioxane | Anhydrous and deoxygenated | The reaction is sensitive to air and moisture. |
| Temperature | 80-110 °C | Reaction temperature is dependent on the reactivity of the substrates. | |
| Amine | Primary or Secondary Aliphatic/Aromatic Amines | 1.0-1.5 equivalents |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific amine coupling partners.
Materials:
-
This compound
-
Amine of choice
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., 2 mol % Pd), and the phosphine ligand (e.g., 4 mol %).
-
Addition of Reagents: Add the base (e.g., 1.4 equiv). If the amine is a solid, add it at this stage.
-
Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent (e.g., Toluene, to achieve a concentration of ~0.1-0.5 M). If the amine is a liquid, add it via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-aryl product.
Note on Optimization: The choice of catalyst, ligand, base, and solvent can have a significant impact on the reaction yield and purity of the product. It is highly recommended to perform small-scale screening experiments to identify the optimal conditions for a specific amine coupling partner.
Visualizations
Signaling Pathway Diagram
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow Diagram
Caption: General experimental workflow for C-N bond formation.
References
Application Notes and Protocols: Derivatization of 4-Iodo-3,5-dimethylaniline for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 4-iodo-3,5-dimethylaniline, a versatile building block in medicinal chemistry. The protocols outlined below detail the synthesis of the starting material and its subsequent elaboration into potentially bioactive molecules, drawing upon established synthetic methodologies.
Introduction
This compound serves as a valuable scaffold in drug discovery due to the synthetic handles it possesses. The iodo group is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents. The amino group can be readily acylated, alkylated, or used in the formation of heterocyclic rings. This versatility makes this compound an attractive starting point for the synthesis of diverse compound libraries for screening against various biological targets.
Aniline derivatives are integral to the structure of numerous pharmaceuticals, including kinase inhibitors and antimicrobial agents. The strategic derivatization of the this compound core can lead to the development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.
Data Presentation
The following table summarizes the biological activity of representative derivatives synthesized from iodoaniline precursors. While specific data for derivatives of this compound is limited in publicly available literature, the data for analogous compounds highlights the potential of this scaffold.
| Derivative Class | Example Compound/Core | Target/Organism | Biological Activity |
| Iodo-Quinoline Derivatives | 6-Iodo-4-phenyl-2-(trifluoromethyl)-quinoline-8-carboxylic acid | S. epidermidis | MIC: 31.25 µg/mL[1] |
| Kinase Inhibitors | 4-Anilinoquinazoline Derivatives | Epidermal Growth Factor Receptor (EGFR) | IC50: 12.1 ± 1.6 nM (for a highly active derivative)[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a reliable method for the iodination of a structurally similar compound, 2,6-dimethylaniline.[3][4]
Materials:
-
3,5-Dimethylaniline
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated solution
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a stirrer, dissolve 3,5-dimethylaniline (1.0 eq) in a suitable organic solvent like diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of iodine (1.1 eq) in the same solvent to the cooled aniline solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any unreacted iodine. The brown color of the solution should disappear.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to remove any acidic byproducts.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Derivatization via Sonogashira Coupling
The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and terminal alkynes.[5][6] This protocol provides a general procedure for the derivatization of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, Et₃N)
-
Solvent (e.g., tetrahydrofuran, THF, or dimethylformamide, DMF)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Nitrogen or Argon source
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.05-0.1 eq).
-
Add anhydrous solvent (THF or DMF) and the base (e.g., Et₃N, 2-3 eq).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkynyl-substituted aniline derivative.
Protocol 3: Derivatization via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine, offering a route to a diverse range of substituted anilines.[4][7]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., sodium tert-butoxide, NaOtBu)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Nitrogen or Argon source
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.01-0.05 eq), the phosphine ligand (0.02-0.1 eq), and the base (e.g., NaOtBu, 1.4 eq).
-
Add the anhydrous solvent (toluene or dioxane).
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and quench with water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired N-arylated or N-alkylated product.
Visualization of Workflows and Pathways
Caption: Synthetic workflow for the derivatization of this compound.
Caption: Example signaling pathway inhibited by anilinoquinazoline derivatives.
References
- 1. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis routes of 4-Iodo-2,6-dimethylaniline [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes: Scale-Up Synthesis of 4-Iodo-3,5-dimethylaniline
Introduction
4-Iodo-3,5-dimethylaniline, also known as 4-iodo-2,6-dimethylaniline, is a crucial chemical building block in various fields, including medicinal chemistry, materials science, and catalysis.[1] Its well-defined structure and reactivity make it an ideal starting material for the construction of complex organic molecules.[2] Notably, it serves as a vital intermediate in the synthesis of pharmaceuticals such as Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[2][3] The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and drug development professionals.
This document provides detailed protocols for the scale-up synthesis of this compound via the electrophilic iodination of 3,5-dimethylaniline. The presented methods are designed to be robust, scalable, and utilize readily available reagents, moving away from more hazardous options like iodine monochloride.[1][4]
General Synthesis Workflow
The overall process involves the direct iodination of 3,5-dimethylaniline, followed by a series of work-up and purification steps to isolate the final product. The workflow is designed for scalability and efficiency.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Two effective protocols for the scale-up synthesis are detailed below. Protocol 1 is a simpler method using an aqueous bicarbonate solution, while Protocol 2 employs an organic solvent system with pyridine.
Protocol 1: Iodination using Molecular Iodine in a Biphasic System
This protocol is adapted from a simple and scalable method that yields a crude product of high purity, often suitable for subsequent reactions without further purification.[1][4] The procedure has been successfully scaled to produce approximately 100 g of product.[4]
Materials & Equipment:
-
Reagents: 2,6-dimethylaniline (3,5-dimethylaniline), molecular iodine (I₂), diethyl ether, saturated aqueous sodium bicarbonate (NaHCO₃), saturated aqueous sodium thiosulfate (Na₂S₂O₃), anhydrous sodium sulfate (Na₂SO₄).[1]
-
Equipment: 2 L two-necked round-bottom flask, mechanical stirrer, dropping funnel, separation funnel, rotary evaporator.[4]
Procedure:
-
In a fume hood, equip a 2 L two-necked flask with a mechanical stirrer.
-
Weigh out 119 g (0.466 mol) of molecular iodine and dissolve it in 400 mL of diethyl ether. Transfer this solution to the 2 L flask.[4]
-
Add 1 L of a saturated sodium bicarbonate solution to the flask.[4]
-
Charge a dropping funnel with 51.4 g (0.424 mol) of 2,6-dimethylaniline.[4]
-
Add the aniline dropwise to the vigorously stirred biphasic mixture over approximately 5 minutes. Gas evolution (CO₂) will be observed.[4] CAUTION: If gas evolution is too vigorous, pause the addition and stirring temporarily.[4]
-
Continue to stir the mixture vigorously for 2 hours. The purple color of the iodine will fade as the reaction proceeds.[1]
-
After 2 hours, quench the reaction by slowly adding a saturated solution of sodium thiosulfate until the aqueous phase becomes completely colorless.[1]
-
Transfer the mixture to a separation funnel. Separate the ethereal layer and extract the aqueous phase with an additional 200 mL of diethyl ether.[4]
-
Combine the organic phases, wash with 300 mL of water, and dry over anhydrous sodium sulfate.[4]
-
Remove the solvent using a rotary evaporator. The resulting oil will crystallize upon standing.[1]
-
The crude product is typically analytically pure according to NMR analysis.[1]
Protocol 2: Iodination in Dioxane/Pyridine Solvent System
This protocol provides an alternative method using an organic solvent system.
Materials & Equipment:
-
Reagents: 2,6-dimethylaniline (3,5-dimethylaniline), iodine (I₂), 1,4-dioxane, pyridine, saturated aqueous sodium thiosulfate, methylene chloride, anhydrous sodium sulfate.[5]
-
Equipment: Round-bottom flask, magnetic stirrer, ice bath, separation funnel, rotary evaporator.
Procedure:
-
To a solution of 2,6-dimethylaniline (50 g) in 1,4-dioxane (400 mL) and pyridine (40 mL), slowly add iodine (157.3 g) at 0°C in an ice bath.[5]
-
Stir the solution for 1 hour at 0°C.[5]
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional hour.[5]
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.[5]
-
Transfer the mixture to a separation funnel. Separate the layers and extract the aqueous layer with methylene chloride.[5]
-
Combine the organic layers and dry with anhydrous sodium sulfate.[5]
-
Evaporate the solvent under vacuum to obtain the product. The reported yield for this procedure is 91.8 g.[5]
Data Presentation: Protocol Comparison
The following tables summarize the key quantitative parameters for the two protocols, facilitating a direct comparison for scale-up planning.
Table 1: Reagent and Solvent Quantities (Based on ~0.4 mol Scale)
| Parameter | Protocol 1 (Biphasic) | Protocol 2 (Organic) |
| Starting Aniline | 51.4 g (0.424 mol) | 50 g (~0.413 mol) |
| **Iodine (I₂) ** | 119 g (0.466 mol) | 157.3 g (~0.620 mol) |
| Primary Solvent | Diethyl Ether (400 mL) | 1,4-Dioxane (400 mL) |
| Base/Co-solvent | Sat. NaHCO₃ (1 L) | Pyridine (40 mL) |
| Quenching Agent | Sat. Na₂S₂O₃ (as needed) | Sat. Na₂S₂O₃ (as needed) |
| Extraction Solvent | Diethyl Ether | Methylene Chloride |
Table 2: Reaction Conditions and Yield
| Parameter | Protocol 1 (Biphasic) | Protocol 2 (Organic) |
| Temperature | Room Temperature | 0°C to Room Temperature |
| Reaction Time | 2 hours | 2 hours |
| Reported Yield | Nearly quantitative[1] | 91.8 g |
| Product Purity | Analytically pure by NMR[1] | Not specified |
Logical Relationships in Synthesis
The choice of reagents and conditions directly impacts the reaction's efficiency, safety, and work-up procedure. The following diagram illustrates the key relationships in the iodination reaction.
Caption: Key relationships between reactants, process, and products.
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Molecular iodine is corrosive and can cause severe irritation. Avoid inhalation of dust and contact with skin and eyes.[4]
-
3,5-Dimethylaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents like diethyl ether and methylene chloride are flammable and volatile. Ensure no ignition sources are present.
-
The addition of aniline in Protocol 1 can lead to vigorous gas evolution; it should be performed slowly and with caution.[4]
References
Green Chemistry Approaches for Reactions with 4-Iodo-3,5-dimethylaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and green chemistry approaches for palladium-catalyzed cross-coupling reactions involving 4-Iodo-3,5-dimethylaniline. The methodologies presented prioritize the use of environmentally benign solvents, recyclable catalysts, and energy-efficient techniques, aligning with the principles of green chemistry to minimize environmental impact while maintaining high reaction efficiency.
Introduction to Green Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. Traditional methods often rely on volatile organic solvents and homogeneous catalysts that are difficult to recover. Green chemistry initiatives focus on developing more sustainable alternatives, including the use of water as a solvent, recyclable catalysts, ionic liquids, and microwave-assisted synthesis to reduce reaction times and energy consumption.[1][2][3][4] This document focuses on applying these green principles to reactions with the versatile building block, this compound.
Application Note 1: Ligandless Heck Coupling in an Aqueous Medium
This protocol details a ligandless Heck reaction of this compound with an alkene using a recyclable palladium on carbon (Pd/C) catalyst in an aqueous solvent system. This approach eliminates the need for phosphine ligands, which are often toxic and expensive.
Experimental Protocol
A protocol for a similar substrate, 4-Iodo-2,6-dimethylaniline, has been reported and can be adapted for this compound.[5]
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv.), the desired alkene (1.2 equiv.), and sodium acetate (NaOAc) as a base (2.0 equiv.).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C, 0.5 mol%).
-
Solvent: Add a mixture of water and a minimal amount of a co-solvent like ethanol or isopropanol to ensure solubility of the starting material.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture and filter to recover the Pd/C catalyst. The catalyst can be washed, dried, and reused. Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for a ligandless Heck coupling reaction.
| Parameter | Value |
| Substrate | This compound |
| Coupling Partner | Acrylonitrile |
| Catalyst | 10% Pd/C |
| Catalyst Loading | 0.5 mol% |
| Base | Sodium Acetate (NaOAc) |
| Solvent | Water/Ethanol (10:1) |
| Temperature | 100 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | >90% |
Logical Workflow for Ligandless Heck Coupling
Caption: Workflow for a green ligandless Heck coupling reaction.
Application Note 2: Microwave-Assisted Suzuki Coupling
Microwave-assisted synthesis offers a significant advantage by dramatically reducing reaction times and often improving yields.[2][6] This protocol outlines a Suzuki coupling of this compound with a boronic acid under microwave irradiation in a green solvent.
Experimental Protocol
-
Reactant Preparation: In a microwave reaction vial, add this compound (1.0 equiv.), an arylboronic acid (1.1 equiv.), and a base such as potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Catalyst and Solvent: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (2 mol%), and a green solvent like ethanol or a mixture of water and ethanol.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes).
-
Post-Reaction Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Dry the organic phase, evaporate the solvent, and purify the residue by chromatography.
Quantitative Data Summary
The following table presents representative data for a microwave-assisted Suzuki coupling.
| Parameter | Value |
| Substrate | This compound |
| Coupling Partner | Phenylboronic Acid |
| Catalyst | Pd(PPh₃)₄ |
| Catalyst Loading | 2 mol% |
| Base | K₂CO₃ |
| Solvent | Ethanol/Water (1:1) |
| Microwave Power | 100 W |
| Temperature | 110 °C |
| Reaction Time | 15 minutes |
| Expected Yield | >95% |
Microwave-Assisted Suzuki Coupling Workflow
Caption: Workflow for a microwave-assisted Suzuki coupling reaction.
Application Note 3: Sonogashira Coupling in Ionic Liquids
Ionic liquids (ILs) are considered green solvents due to their low vapor pressure and high thermal stability, which allows for easy catalyst recycling.[3][4][7] This protocol describes a Sonogashira coupling of this compound with a terminal alkyne in an ionic liquid.
Experimental Protocol
-
Reaction Setup: To a flask containing this compound (1.0 equiv.) and a terminal alkyne (1.2 equiv.), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2 mol%) and a copper(I) co-catalyst (e.g., CuI) (4 mol%).
-
Ionic Liquid and Base: Add an ionic liquid, such as [bmim][PF₆], as the solvent and a base like triethylamine (TEA) (2.0 equiv.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete.
-
Product Isolation: Extract the product from the ionic liquid phase using a nonpolar organic solvent (e.g., hexane or diethyl ether). The catalyst remains in the ionic liquid phase.
-
Catalyst Recycling: The ionic liquid containing the catalyst can be reused for subsequent reactions after washing with the extraction solvent.
-
Purification: The extracted product is purified by evaporation of the solvent and subsequent chromatography if necessary.
Quantitative Data Summary
The table below provides an overview of the parameters for a Sonogashira coupling in an ionic liquid.
| Parameter | Value |
| Substrate | This compound |
| Coupling Partner | Phenylacetylene |
| Catalyst | PdCl₂(PPh₃)₂ / CuI |
| Catalyst Loading | 2 mol% / 4 mol% |
| Base | Triethylamine (TEA) |
| Solvent | [bmim][PF₆] |
| Temperature | 50 °C |
| Reaction Time | 2-4 hours |
| Expected Yield | >90% |
| Catalyst Recyclability | Up to 5 cycles |
Sonogashira Coupling Reaction Pathway in Ionic Liquid
Caption: Reaction and catalyst recycling pathway for Sonogashira coupling in an ionic liquid.
Conclusion
The application of green chemistry principles to reactions involving this compound offers significant advantages in terms of sustainability, safety, and efficiency. The protocols outlined above for Heck, Suzuki, and Sonogashira couplings demonstrate the feasibility of employing aqueous media, microwave assistance, and ionic liquids to achieve high yields while minimizing waste and energy consumption. These methods are highly relevant for researchers and professionals in drug development and organic synthesis who are committed to adopting more environmentally responsible practices.
References
- 1. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ajrconline.org [ajrconline.org]
- 3. Carbon-Carbon Cross Coupling Reactions in Ionic Liquids Catalysed by Palladium Metal Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 4-Iodo-3,5-dimethylaniline
Welcome to the technical support center for the Suzuki coupling of 4-Iodo-3,5-dimethylaniline. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction yields and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of the Suzuki coupling with this compound?
A1: The key factors influencing the yield of this reaction include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. Due to the steric hindrance from the two methyl groups ortho to the iodine and the electron-donating nature of the aniline, careful optimization of these parameters is crucial for high yields.
Q2: Which palladium catalysts and ligands are most effective for this type of sterically hindered and electron-rich substrate?
A2: For sterically hindered aryl iodides like this compound, bulky and electron-rich phosphine ligands are generally recommended. These ligands promote the oxidative addition step and stabilize the palladium catalyst. Buchwald ligands (e.g., XPhos, SPhos) and other bulky phosphines like P(t-Bu)3 are often effective. Using a pre-formed palladium catalyst complex can also improve reproducibility.
Q3: How does the choice of base impact the reaction?
A3: The base plays a crucial role in the transmetalation step of the catalytic cycle. For sterically hindered substrates, stronger bases are often required. Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. In some cases, stronger bases like potassium phosphate (K₃PO₄) may be necessary to achieve good yields, especially if anhydrous conditions are employed. It's important to note that anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.
Q4: What are the recommended solvent systems for this reaction?
A4: A variety of solvents can be used, and the optimal choice often depends on the specific boronic acid and base being used. Common solvent systems include mixtures of an organic solvent with water, such as dioxane/water, THF/water, or toluene/water. The aqueous phase is necessary for the activity of many inorganic bases. For anhydrous conditions, solvents like toluene or dioxane can be used.
Q5: What are the common side reactions, and how can they be minimized?
A5: Common side reactions in Suzuki couplings include:
-
Homocoupling of the boronic acid. This can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen.
-
Protodeboronation (hydrolysis of the boronic acid). This can be mitigated by using a less harsh base, a more stable boronate ester (e.g., a pinacol ester), or by carefully controlling the reaction temperature and time.
-
Dehalogenation of the aryl iodide. This can sometimes occur, especially at higher temperatures or with certain catalyst systems.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored properly. Consider using a pre-formed catalyst for better consistency. |
| Ineffective Ligand | Switch to a bulkier, more electron-rich ligand such as XPhos, SPhos, or P(t-Bu)₃. |
| Inappropriate Base | If using a mild base like Na₂CO₃, try a stronger base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered for better solubility and reactivity. |
| Poor Solvent Choice | Screen different solvent systems. If using an inorganic base, ensure an aqueous phase is present (e.g., dioxane/water). |
| Low Reaction Temperature | Gradually increase the reaction temperature. Sterically hindered substrates often require higher temperatures to react efficiently. |
| Oxygen Contamination | Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent. |
Issue 2: Significant Side Product Formation
| Side Product | Possible Cause | Troubleshooting Step |
| Boronic Acid Homocoupling | Presence of oxygen. | Degas the reaction mixture thoroughly. Use a palladium(0) precatalyst if possible. |
| Protodeboronation | Harsh reaction conditions or unstable boronic acid. | Use a milder base, lower the reaction temperature, or switch to a more stable boronate ester (e.g., pinacol boronate). |
| Dehalogenation of Starting Material | High temperature or unsuitable catalyst. | Lower the reaction temperature. Screen different palladium catalysts and ligands. |
Experimental Protocols
The following is a general, representative protocol for the Suzuki coupling of this compound with an arylboronic acid. Note: This is a starting point, and optimization of each parameter is recommended for achieving the highest yield.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(II) precatalyst with a suitable ligand)
-
Ligand (if using a Pd(II) precatalyst, e.g., XPhos)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane and Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 - 1.5 equiv), and the base (2.0 - 3.0 equiv).
-
Add the palladium catalyst (e.g., 1-5 mol % Pd) and, if necessary, the ligand.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane:water).
-
Seal the vessel and thoroughly degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
While specific quantitative data for the Suzuki coupling of this compound is not extensively available in the public literature, the following tables provide illustrative examples of how reaction conditions can be optimized, based on data for structurally similar substrates.
Table 1: Effect of Different Bases on Yield
(Illustrative data based on couplings of sterically hindered aryl iodides)
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 45 |
| 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 78 |
| 3 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 85 |
| 4 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 92 |
Table 2: Effect of Different Ligands on Yield
(Illustrative data based on couplings of sterically hindered aryl iodides with Pd₂(dba)₃ as the palladium source)
| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | PPh₃ | Toluene/H₂O (4:1) | 110 | 65 |
| 2 | P(t-Bu)₃ | Toluene/H₂O (4:1) | 110 | 88 |
| 3 | SPhos | Toluene/H₂O (4:1) | 110 | 94 |
| 4 | XPhos | Toluene/H₂O (4:1) | 110 | 96 |
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.
Technical Support Center: Palladium-Catalyzed Reactions of 4-Iodo-3,5-dimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Iodo-3,5-dimethylaniline in palladium-catalyzed cross-coupling reactions.
Common Side Reactions: An Overview
Several side reactions can occur during palladium-catalyzed cross-coupling reactions with this compound, leading to reduced yield of the desired product and purification challenges. The most common side reactions include:
-
Dehalogenation: Reduction of the C-I bond, replacing the iodine atom with a hydrogen atom.
-
Homocoupling: Dimerization of the starting aryl iodide or the organometallic reagent.
-
Double Reaction: In reactions like the Heck coupling, the product can sometimes react further with the starting material.
-
Catalyst Decomposition: Formation of palladium black, indicating catalyst deactivation.
The following sections provide detailed troubleshooting for specific reaction types.
Heck Coupling Troubleshooting Guide
The Heck reaction couples this compound with an alkene. A study on the structurally similar 4-iodo-2,6-dimethylaniline provides valuable insights into potential side reactions and their mitigation.[1]
Q1: My Heck reaction shows low conversion and the formation of byproducts. What are the likely causes and solutions?
A1: Low conversion in Heck reactions with this compound can be attributed to several factors, with dehalogenation and double Heck product formation being the most common side reactions. The table below summarizes quantitative data from a Heck reaction of the analogous 4-iodo-2,6-dimethylaniline with acrylonitrile, highlighting the low levels of side products under optimized conditions.[1]
| Product/Side Product | Structure | Yield (%) |
| Desired Heck Product | 3-(4-amino-2,6-dimethylphenyl)acrylonitrile | >99% |
| Dehalogenation Product | 2,6-dimethylaniline | <1% |
| Double Heck Product | Not specified | <1% |
Troubleshooting Strategies:
-
Catalyst Loading: While a low catalyst loading (0.1 mol%) can achieve high conversion, using a slightly higher loading (e.g., 0.5 mol%) can ensure reaction robustness.[1]
-
Reaction Temperature: High temperatures (e.g., 140 °C) are often necessary for efficient coupling.[1] Ensure uniform heating to avoid localized overheating which can lead to catalyst decomposition.
-
Solvent Choice: A polar aprotic solvent like N,N-Dimethylacetamide (DMAc) is often effective.[1]
-
Base Selection: An inorganic base such as sodium acetate (NaOAc) is commonly used.[1] Ensure the base is anhydrous and finely powdered for optimal reactivity.
Experimental Protocol: Heck Coupling of 4-Iodo-2,6-dimethylaniline with Acrylonitrile[1]
This protocol for a structurally similar compound can be adapted for this compound.
-
Reaction Setup: To a reaction vessel, add 4-iodo-2,6-dimethylaniline (1.0 equiv), sodium acetate (1.5 equiv), and N,N-Dimethylacetamide (DMAc).
-
Catalyst Addition: Add 10% Palladium on charcoal (Pd/C, wet) (0.5 mol%).
-
Reagent Addition: Add acrylonitrile (1.5 equiv).
-
Reaction Conditions: Heat the mixture to 140 °C under a nitrogen atmosphere for 20 hours.
-
Work-up: After cooling, the reaction mixture is typically diluted with a suitable organic solvent and filtered to remove the catalyst. The filtrate is then washed with water and brine, dried over a drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
Workflow for Troubleshooting Heck Reaction
Caption: Troubleshooting workflow for a low-yielding Heck reaction.
Suzuki-Miyaura Coupling Troubleshooting Guide
The Suzuki-Miyaura reaction couples this compound with a boronic acid or ester.
Q2: My Suzuki-Miyaura reaction is incomplete and I observe significant amounts of homocoupled and dehalogenated byproducts. What should I do?
A2: Incomplete conversion and the formation of homocoupling and dehalogenation products are common issues in Suzuki-Miyaura couplings. The sterically hindered nature of this compound can contribute to slower reaction rates.
| Side Product | Common Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | Aerobic conditions, impure reagents. | Degas the solvent and reaction mixture thoroughly. Use high-purity boronic acid. |
| Homocoupling of Aryl Iodide | High temperature, prolonged reaction time. | Lower the reaction temperature if possible. Monitor the reaction and stop it upon completion. |
| Dehalogenation | Presence of water or protic impurities, choice of base. | Use anhydrous solvents and reagents. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). |
General Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Iodide
This general protocol can be adapted for the reaction of this compound with a boronic acid.
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Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the boronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
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Catalyst and Ligand: Add a palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and a phosphine ligand (e.g., SPhos, XPhos, 1.1-1.2 equiv relative to Pd).
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Solvent: Add a degassed solvent system, often a mixture like dioxane/water or toluene/water.
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Reaction Conditions: Heat the reaction mixture at a suitable temperature (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC or GC/LC-MS).
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Work-up and Purification: After cooling, dilute the reaction with an organic solvent and wash with water and brine. Dry the organic layer and concentrate. Purify the residue by column chromatography.
Logical Relationship for Optimizing Suzuki Coupling
Caption: Key parameters influencing the outcome of a Suzuki coupling reaction.
Buchwald-Hartwig Amination Troubleshooting Guide
The Buchwald-Hartwig amination is used to couple this compound with an amine.
Q3: I am struggling with the Buchwald-Hartwig amination of this compound. The reaction is sluggish and gives a complex mixture. Any suggestions?
A3: The steric hindrance from the two methyl groups ortho to the amino group in this compound can pose a challenge in Buchwald-Hartwig amination. Additionally, the aniline nitrogen can coordinate to the palladium center, potentially inhibiting catalysis.
| Issue | Potential Cause | Recommended Action |
| Low Reactivity | Steric hindrance, catalyst inhibition by the aniline substrate. | Use a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos). A higher catalyst loading might be necessary. |
| Side Reactions | Dehalogenation, catalyst decomposition. | Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS). Ensure strictly anhydrous and anaerobic conditions. |
| Complex Mixture | Multiple side reactions occurring. | Screen different palladium precatalysts, ligands, bases, and solvents to find the optimal conditions for your specific amine coupling partner. |
General Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Iodide
This protocol can serve as a starting point for the amination of this compound.
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Reaction Setup: Under an inert atmosphere, charge a reaction vessel with this compound (1.0 equiv), the amine (1.2 equiv), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv).
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Catalyst System: Add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent: Add a degassed anhydrous solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the mixture, typically between 80-110 °C, and monitor the reaction progress.
-
Work-up and Purification: After completion, cool the reaction, quench with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
References
Prevention of deiodination of 4-Iodo-3,5-dimethylaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the deiodination of 4-iodo-3,5-dimethylaniline during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a concern for this compound?
A1: Deiodination is the chemical process that results in the cleavage of the carbon-iodine (C-I) bond, leading to the replacement of the iodine atom with a hydrogen atom. For this compound, this is a significant issue as it results in the formation of the undesired byproduct, 3,5-dimethylaniline. This not only reduces the yield of the desired product in a reaction but can also complicate purification processes. The C-I bond in aryl iodides is the weakest among aryl halides, making them more susceptible to deiodination under certain experimental conditions.
Q2: What are the primary causes of deiodination of this compound?
A2: The deiodination of this compound can be triggered by several factors:
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Photodegradation: Exposure to light, particularly UV radiation, can induce the homolytic cleavage of the C-I bond, leading to the formation of an aryl radical and an iodine radical. The aryl radical can then abstract a hydrogen atom from the solvent or other reagents to form the deiodinated product.
-
Thermal Stress: High reaction temperatures can provide the necessary energy to break the relatively weak C-I bond, especially in the presence of other reagents that can facilitate the decomposition.
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Reductive Dehalogenation: This is a common side reaction in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). It can be mediated by the palladium catalyst itself, often in the presence of phosphine ligands and a base. The mechanism can involve the formation of a palladium-hydride species which then reductively cleaves the C-I bond.
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Single-Electron Transfer (SET): Electron-rich species in the reaction mixture can transfer a single electron to the this compound, leading to the formation of a radical anion which then expels an iodide ion to form an aryl radical. This radical can then be quenched to the deiodinated product.
-
Presence of Reducing Agents: Certain reducing agents, even mild ones, can directly reduce the C-I bond.
-
Strong Bases: In some cases, strong bases can promote deiodination, potentially through the formation of organometallic intermediates or by facilitating reductive processes.
Q3: How can I store this compound to minimize degradation?
A3: To ensure the long-term stability of this compound, it is recommended to store it at 4°C in a tightly sealed, amber-colored vial to protect it from light. The container should be flushed with an inert gas like argon or nitrogen to minimize exposure to oxygen and moisture.
Troubleshooting Guides
This section provides specific troubleshooting advice for common experimental issues related to the deiodination of this compound.
Issue 1: Significant formation of 3,5-dimethylaniline byproduct in a Suzuki cross-coupling reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| Palladium-catalyzed reductive dehalogenation | 1. Lower the reaction temperature. 2. Reduce the catalyst loading. 3. Screen different phosphine ligands. Less electron-rich or bulkier ligands can sometimes suppress this side reaction. 4. Use a milder base (e.g., K2CO3 instead of Cs2CO3 or K3PO4). | High temperatures and high catalyst concentrations can promote the formation of palladium-hydride species that lead to reductive dehalogenation. The choice of ligand and base significantly influences the catalytic cycle and the prevalence of side reactions. |
| Thermal degradation | 1. Run the reaction at the lowest effective temperature. 2. Minimize reaction time. | Prolonged exposure to high temperatures can lead to the thermal cleavage of the C-I bond. |
| Base-promoted decomposition | 1. Use the minimum effective amount of base. 2. Consider using an alternative, non-nucleophilic base. | Excess or highly reactive bases can contribute to the degradation of the starting material. |
Issue 2: The this compound appears discolored and analysis shows impurities before use.
| Potential Cause | Troubleshooting Step | Rationale |
| Photodegradation | 1. Store the compound in an amber vial or a container protected from light. 2. When handling, minimize exposure to ambient light. | Iodoaromatic compounds can be light-sensitive, leading to the formation of colored impurities upon degradation. |
| Oxidation | 1. Ensure the container is tightly sealed and flushed with an inert gas. 2. Store at a low temperature (4°C). | The aniline functional group is susceptible to oxidation, which can be accelerated by air and light. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Storage: Upon receipt, store the vial of this compound at 4°C in a dark location.
-
Inert Atmosphere: Before opening, allow the vial to warm to room temperature to prevent moisture condensation. If the compound is to be used multiple times, it is advisable to transfer it to a glovebox or to use a needle to pierce the septum and flush the vial with argon or nitrogen after each use.
-
Weighing and Dispensing: Weigh the required amount of the compound quickly and minimize its exposure to light. If possible, work under low-light conditions or with yellow lighting.
-
Resealing: After dispensing, tightly reseal the container, flush with an inert gas, and return it to cold, dark storage.
Protocol 2: Minimizing Deiodination in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling)
-
Reaction Setup:
-
Assemble the reaction glassware and dry it thoroughly under vacuum or in an oven.
-
Add this compound (1.0 eq), the boronic acid partner (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%) to the reaction flask.
-
Add the base (e.g., K2CO3, 2.0 eq).
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Seal the flask with a septum.
-
-
Degassing:
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Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent(s) via syringe. Common solvent systems for Suzuki reactions include toluene, dioxane, or DMF, often with a small amount of water.
-
-
Reaction Conditions:
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Stir the reaction mixture at the lowest temperature at which the reaction proceeds at a reasonable rate (e.g., start at 60-80°C).
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Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after the starting material is consumed.
-
-
Work-up:
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Upon completion, cool the reaction to room temperature.
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Quench the reaction with water and extract the product with an appropriate organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Visualizations
Caption: Major pathways leading to the deiodination of this compound.
Caption: Recommended workflow for a Suzuki coupling reaction to minimize deiodination.
Technical Support Center: Purification of 4-Iodo-3,5-dimethylaniline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-iodo-3,5-dimethylaniline.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound is a dark, oily solid. What are the likely impurities?
A1: The crude product from the iodination of 3,5-dimethylaniline can contain several impurities. The dark color often indicates the presence of residual iodine. Other common impurities include:
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Unreacted 3,5-dimethylaniline: The starting material may not have fully reacted.
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Di-iodinated products: Over-iodination can lead to the formation of 2,4-diiodo-3,5-dimethylaniline or other poly-iodinated species.
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Oxidation byproducts: Anilines are susceptible to oxidation, which can form colored impurities.
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Residual solvents: Solvents from the reaction and workup may still be present.
Q2: I have a low yield after my initial extraction. What could be the cause?
A2: Low yields can stem from several factors during the synthesis and workup:
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Incomplete reaction: The iodination reaction may not have gone to completion.
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Product loss during workup: this compound has some solubility in aqueous solutions, especially under acidic conditions. Ensure the aqueous layer is thoroughly extracted.
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Emulsion formation: Emulsions during extraction can trap the product. If an emulsion forms, try adding brine or a small amount of a different organic solvent to break it.
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Sub-optimal pH: During the aqueous wash, ensure the pH is neutral or slightly basic to minimize the protonation of the aniline and its dissolution in the aqueous phase.
Q3: My purified product is still colored. How can I decolorize it?
A3: A persistent color after initial purification often points to trace impurities. Here are a few strategies:
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Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat gently, and then filter through celite to remove the carbon. Be aware that this can sometimes lead to product loss.
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Recrystallization: A carefully chosen recrystallization solvent system can effectively remove colored impurities.
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Column Chromatography: This is a very effective method for removing colored and other closely related impurities.
Q4: I am seeing significant tailing of my product spot on the TLC plate and during column chromatography. What is causing this?
A4: The basic nature of the aniline group in this compound can cause it to interact strongly with the acidic silanol groups on standard silica gel. This interaction leads to peak tailing. To mitigate this:
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Use a basic modifier in the eluent: Add a small amount (0.5-2%) of triethylamine or ammonia to your mobile phase.
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Use a different stationary phase: Basic alumina or amine-functionalized silica gel are excellent alternatives to standard silica gel for purifying amines and can significantly reduce tailing.
Experimental Protocols
Protocol 1: General Work-up Procedure for Crude this compound
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Upon completion of the iodination reaction, cool the reaction mixture to room temperature.
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Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the characteristic color of iodine disappears.
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Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
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Dissolve the crude this compound in a minimum amount of a hot solvent. Potential solvent systems to screen include:
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Ethanol/water
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Methanol/water
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Hexanes/ethyl acetate
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Toluene
-
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Once fully dissolved, allow the solution to cool slowly to room temperature.
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Further cool the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
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Dry the purified crystals under vacuum.
Protocol 3: Purification by Flash Column Chromatography
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Stationary Phase Selection:
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Option A (Standard Silica Gel): Use silica gel (230-400 mesh). It is highly recommended to add 1% triethylamine to the eluent to prevent peak tailing.
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Option B (Alternative Stationary Phases): For optimal separation of amines, consider using basic alumina or amine-functionalized silica gel.
-
-
Mobile Phase (Eluent) Selection:
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A good starting point for elution on silica gel is a mixture of hexanes and ethyl acetate. The polarity can be gradually increased. A typical gradient could be from 100% hexanes to 20% ethyl acetate in hexanes.
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Monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal solvent system.
-
-
Procedure:
-
Prepare the column with the chosen stationary phase.
-
Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel.
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Apply the dried, adsorbed sample to the top of the column.
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Elute the column with the chosen solvent system, collecting fractions.
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Analyze the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
| Parameter | Recrystallization | Flash Column Chromatography |
| Typical Purity | >98% (can be variable) | >99% |
| Expected Yield | 60-80% (dependent on crude purity) | 70-90% |
| Key Advantage | Simple, scalable | High purity, good for complex mixtures |
| Key Disadvantage | Potential for lower yield | More time and solvent intensive |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Potential impurity formation pathways during synthesis.
Technical Support Center: Recrystallization of 4-Iodo-3,5-dimethylaniline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of 4-iodo-3,5-dimethylaniline and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization process in a question-and-answer format.
Q1: My compound is not dissolving in the hot solvent. What should I do?
A1: If your compound is not dissolving, you may not have added enough solvent. Continue to add small portions of the hot solvent to the heated mixture until the solid dissolves completely.[1][2] Be careful not to add a large excess, as this is the most common reason for failed or low-yield crystallizations.[3] If the solid remains insoluble even after adding a significant amount of hot solvent, it is likely that you have chosen an inappropriate solvent. You will need to remove the solvent, typically by rotary evaporation, and attempt the recrystallization with a different solvent system.[3][4]
Q2: No crystals are forming after cooling the solution. What went wrong?
A2: This is a common issue that can arise from several factors:
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Too much solvent: The most frequent cause is using an excess of solvent, which keeps the compound dissolved even at low temperatures.[3] To fix this, you can boil off some of the solvent to increase the concentration and then attempt to cool the solution again.[4]
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Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal solubility limit.[3] Crystal growth often requires a nucleation site to begin.[3] You can induce crystallization by:
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Scratching: Gently scratch the inside surface of the flask with a glass stirring rod just below the solvent level.[3][4] This can release microscopic glass particles that serve as nucleation sites.[2]
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Seed Crystals: If available, add a single, pure crystal of the desired compound to the solution. This "seed crystal" provides a template for further crystal growth.[2][3]
-
-
Insufficient Cooling: Ensure the solution has been cooled sufficiently. After cooling to room temperature, placing the flask in an ice-water bath can further decrease the solubility and promote crystallization.[5][6]
Q3: My compound "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the compound is significantly impure.[3] To resolve this, try the following:
-
Reheat the solution to re-dissolve the oil.
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Add a small amount of additional solvent.[3]
-
Allow the solution to cool much more slowly. You can insulate the flask with paper towels or leave it on a hot plate that is turned off to slow the cooling rate.[3][4]
-
Consider using a different solvent or a mixed-solvent system.
Q4: The crystallization happened too quickly, resulting in a fine powder. Is this a problem?
A4: Yes, rapid crystallization, often called "crashing out," is undesirable because impurities can be trapped within the fast-forming crystals, which defeats the purpose of recrystallization.[4] An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes.[4] To slow down the process, reheat the solution and add a small excess of the hot solvent (e.g., 1-2 mL per 100 mg of solid) before allowing it to cool slowly again.[4]
Q5: My final yield is very low. How can I improve it?
A5: A low yield (e.g., less than 20-30%) can be disappointing but is often correctable.[7] Common causes include:
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Using too much solvent: As mentioned, this is a primary cause of low recovery, as a significant amount of the compound remains in the "mother liquor" (the leftover solvent after filtration).[4] You can test the mother liquor by evaporating a small amount on a watch glass; a large residue indicates significant product loss.[4]
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Premature crystallization: If the solution cools too quickly during a hot gravity filtration step, the product can crystallize in the filter paper or funnel.[5] Ensure the funnel and receiving flask are pre-heated.
-
Incomplete crystallization: Ensure you have allowed sufficient time and cooling for the crystals to form. Cooling in an ice bath after room temperature cooling is crucial.[5]
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Washing with the wrong solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid re-dissolving your product.
Frequently Asked Questions (FAQs)
Q1: How do I select the right solvent for recrystallizing a this compound derivative?
A1: The ideal recrystallization solvent is one in which your target compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2] Additionally, any impurities should either be completely soluble at all temperatures (so they remain in the mother liquor) or completely insoluble at all temperatures (so they can be removed by hot filtration).[2] You may need to perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, or water) to find the optimal one. A two-solvent system can also be effective.[1]
Q2: What is a two-solvent recrystallization and when should I use it?
A2: A two-solvent (or mixed-solvent) recrystallization is used when no single solvent has the ideal solubility properties. The method involves a pair of miscible solvents: one in which the compound is very soluble (the "good" solvent) and one in which it is insoluble (the "bad" or "anti-solvent").[1][7] The crude product is dissolved in a minimal amount of the hot "good" solvent. The "bad" solvent is then added dropwise to the hot solution until it becomes slightly cloudy (turbid). A drop or two of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[1]
Q3: How can I assess the purity of my recrystallized product?
A3: There are several methods to assess the purity of your final product:
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2°C) that is close to the literature value.[2][5] An impure sample will exhibit a depressed and broad melting point range.
-
Visual Inspection: Pure crystals should appear uniform with shiny surfaces.[5]
-
Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. A pure product should ideally show a single spot on the TLC plate.
-
Spectroscopic Analysis: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify the presence of impurities.
Q4: What are the key physical properties of this compound?
A4: The table below summarizes key quantitative data for the parent compound, this compound.
| Property | Value | Reference |
| CAS Number | 117832-15-2 | [8][9] |
| Molecular Formula | C₈H₁₀IN | [8][9] |
| Molecular Weight | 247.08 g/mol | [8][9] |
| Purity (Typical) | ≥97% | [8] |
| Storage Temp. | 4°C, protect from light | [8] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol outlines the standard procedure for recrystallizing a solid from a single suitable solvent.
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Solvent Selection: Based on preliminary tests, choose a solvent in which the this compound derivative has low solubility at room temperature but high solubility when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (e.g., on a hot plate), stirring continuously. Add more hot solvent in small portions until the solid just completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and filter paper to quickly filter the hot solution into a clean, pre-heated flask to prevent premature crystallization.
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Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a wood block or paper towels).[4] Do not disturb the flask during this period.[5] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[5]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely by drawing air through the funnel.[6] For final drying, the crystals can be transferred to a watch glass or placed in a desiccator.
Protocol 2: Two-Solvent Recrystallization
This protocol is for situations where a single solvent is not effective.
-
Solvent Pair Selection: Choose two miscible solvents. Solvent A ("good" solvent) should dissolve the compound readily, while Solvent B ("anti-solvent") should not dissolve it at any temperature.[1]
-
Dissolution: Dissolve the crude solid in the minimum amount of hot Solvent A in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While keeping the solution hot, add Solvent B dropwise with swirling until the solution becomes persistently cloudy.[1]
-
Clarification: Add 1-2 drops of hot Solvent A to just redissolve the precipitate and make the solution clear again.[1]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath, as described in the single-solvent protocol.
-
Collection, Washing, and Drying: Collect, wash (with cold Solvent B or a mixture), and dry the crystals as described above.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in recrystallization.
References
- 1. Home Page [chem.ualberta.ca]
- 2. youtube.com [youtube.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chemscene.com [chemscene.com]
- 9. 3,5-DIMETHYL-4-IODOANILINE | 117832-15-2 [chemicalbook.com]
Technical Support Center: Palladium Catalyst Removal in the Synthesis of 4-Iodo-3,5-dimethylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing palladium catalysts from the reaction mixture of 4-Iodo-3,5-dimethylaniline.
Troubleshooting Guides
Issue: High levels of residual palladium detected after initial purification.
Possible Causes and Solutions:
-
Ineffective Filtration: The palladium catalyst may exist in a colloidal form that passes through standard filter paper.
-
Strong Catalyst-Product Interaction: The palladium catalyst may form a stable complex with the this compound product.
-
Inappropriate Purification Method: Standard purification techniques like simple extraction or crystallization may not be sufficient to remove all palladium residues.[1][3]
Issue: Product loss during the palladium removal process.
Possible Causes and Solutions:
-
Adsorption onto Scavenger: The desired product may non-specifically bind to the scavenger material, particularly with activated charcoal.[3]
-
Solution: Optimize the amount of scavenger used. A lower scavenger-to-product ratio may reduce product loss while still effectively removing palladium. Screen different types of scavengers to find one with lower product affinity.
-
-
Co-precipitation during Crystallization: The product may co-precipitate with palladium species during crystallization.
-
Solution: Additives such as N-acetylcysteine, thiourea, or phosphines can be used to keep the palladium in the mother liquor during crystallization.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts from reactions involving aryl halides like this compound?
A1: Common methods include:
-
Filtration: Passing the reaction mixture through a pad of Celite is a simple first step to remove heterogeneous palladium catalysts.[1][7]
-
Column Chromatography: Silica gel column chromatography can effectively separate the product from the palladium catalyst.[1][7]
-
Metal Scavengers: Using solid-supported scavengers that selectively bind to palladium is a highly effective method.[3][4][5] These can be silica-based with functional groups like thiols or amines, or polymer-based resins.[3][8]
-
Crystallization: Recrystallization of the final product can significantly reduce palladium levels, especially when combined with additives that keep palladium in the solution.[6]
-
Activated Charcoal: Treatment with activated charcoal can adsorb palladium, but may also lead to product loss.[3][9]
Q2: How can I quantify the amount of residual palladium in my final product?
A2: Several analytical techniques are available to quantify trace amounts of palladium:
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Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique and is commonly used for final quality control of active pharmaceutical ingredients (APIs).[6]
-
Atomic Absorption (AA) Spectroscopy: Another standard method for quantifying metal content.[6]
-
X-ray Fluorescence (XRF) Spectrometry: A rapid and simple method for determining palladium residues in API samples.[10]
Q3: What are the acceptable limits for palladium residues in pharmaceutical products?
A3: Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set strict limits for elemental impurities in drug products.[3][11] For palladium, which is considered a Class 2B element, the oral consumption limit is typically 10 ppm.[12] However, the permitted daily exposure (PDE) depends on the drug's dosage and route of administration.[11] For compounds used in biological screening, a maximum level of 100 ppm has been suggested.[13]
Q4: Can the choice of palladium catalyst affect the ease of its removal?
A4: Yes, the nature of the palladium catalyst (e.g., Pd(0) vs. Pd(II) precatalysts, ligands used) can influence its speciation in the reaction mixture and its interaction with the product and solvents.[3][14] This, in turn, can affect the efficiency of different removal methods.
Quantitative Data on Palladium Removal
The following table summarizes the efficiency of various palladium scavenging methods reported in the literature.
| Scavenger/Method | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| Si-TMT (Silica-supported trimercaptotriazine) | 2239 | 20 | 99.1% | [3] |
| MP-TMT (Polymer-supported trimercaptotriazine) | 33,000 | <200 | >99.4% | [5] |
| MP-TMT (0.5% wt Pd catalyst) | 500-800 | <10 | >98% | [5] |
| Polymer-bound ethylenediamines + Salt Formation | 2000-3000 | <10 | >99.5% | [8] |
| Nuchar (Activated Carbon) + Chelating Agent | 9100 | Not specified | - | [3] |
| Ecosorb C-941 | - | - | - | [3] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite
-
Dilute the reaction mixture with a suitable organic solvent in which the product is soluble.
-
Prepare a filtration setup with a Büchner funnel and filter paper.
-
Add a layer of Celite (approximately 1-2 cm thick) onto the filter paper to form a pad.
-
Gently pour the diluted reaction mixture onto the Celite pad.
-
Wash the Celite pad with additional fresh solvent to ensure complete recovery of the product.
-
Collect the filtrate, which contains the product with reduced palladium levels.
Protocol 2: Palladium Removal using a Solid-Supported Scavenger
-
Following the initial workup of the reaction, dissolve the crude product in a suitable solvent.
-
Add the selected solid-supported scavenger (e.g., thiol-functionalized silica gel) to the solution. The amount of scavenger will depend on the initial palladium concentration and the scavenger's capacity (typically 5-20 equivalents relative to the palladium).
-
Stir the mixture at room temperature or a slightly elevated temperature for a specified period (e.g., 2-24 hours). The optimal time and temperature should be determined experimentally.[3]
-
Filter off the solid scavenger.
-
Wash the scavenger with fresh solvent to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Visualizations
Caption: A typical workflow for the removal of palladium catalyst from a reaction mixture.
References
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. arborassays.com [arborassays.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Troubleshooting low conversion in Buchwald-Hartwig amination
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion in Buchwald-Hartwig amination reactions. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Buchwald-Hartwig amination reaction has stalled or is showing low conversion. What are the most common causes?
Low conversion in a Buchwald-Hartwig amination can stem from several factors. The primary areas to investigate are the catalyst system (palladium source and ligand), the base, the solvent, and the integrity of your starting materials. Catalyst deactivation, improper reaction setup, and substrate-specific challenges are frequent culprits.[1][2][3]
To systematically troubleshoot, it's helpful to follow a logical workflow.
Caption: A general workflow for troubleshooting low conversion in Buchwald-Hartwig amination.
Q2: How do I choose the right palladium source and ligand for my substrates?
The choice of the palladium source and ligand is critical and highly dependent on the substrates being coupled.[4][5]
-
Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common, palladium precatalysts (e.g., G3-XPhos, G4-DavePhos) are often preferred.[6] Precatalysts are air-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results and often requiring lower catalyst loadings.[6]
-
Ligand Selection: The ligand's steric bulk and electron-donating properties are key to promoting the desired catalytic cycle.[7][8] Bulky, electron-rich phosphine ligands are generally the most effective.[4][7] The choice of ligand is often dictated by the nature of the amine and aryl halide.[6][9][10]
-
For primary amines, ligands like BrettPhos are often effective.[11]
-
For secondary amines, RuPhos can be a good choice.[11]
-
For challenging aryl chlorides, bulky phosphines like XPhos are often necessary to achieve reasonable yields.[12]
-
For sterically hindered substrates, highly flexible ligands such as trineopentylphosphine (TNpP) may be beneficial.[13]
-
The following diagram illustrates the relationship between substrate type and common ligand choices.
Caption: General guidance for ligand selection based on aryl halide and amine type.
Q3: My reaction is sensitive to the base I use. How do I select the appropriate base?
The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine.[12][14] The choice between a strong or weak base depends on the functional group tolerance of your substrates.[6]
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base, particularly in nonpolar solvents like toluene.[6][15] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that can be used.[6] These are generally suitable for robust substrates.
-
Weak Bases: For substrates with base-sensitive functional groups (e.g., esters, nitro groups), weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended.[6][11] These may require higher reaction temperatures to achieve good conversion.[16]
-
Solubility: The solubility of the base can also impact the reaction rate.[6] In some cases, using a combination of an inorganic base with a soluble organic base like DBU can be beneficial, especially for base-sensitive substrates.[6][17]
| Base | pKaH (approx.) | Common Applications |
| NaOtBu | 19 | General purpose, highly effective for many couplings. |
| LHMDS | 26 | Strong, non-nucleophilic base. |
| Cs₂CO₃ | 10 | Mild base for substrates with sensitive functional groups.[6] |
| K₃PO₄ | 12 | Alternative mild base. |
Q4: What is the best solvent for my Buchwald-Hartwig amination, and how critical is its purity?
Solvent choice can significantly influence reaction rate and product distribution.[18][19] Anhydrous, degassed solvents are essential for reproducible results.
-
Common Solvents: Toluene, dioxane, and THF are the most frequently used solvents.[11][12][20] The choice can depend on the solubility of the reactants and the desired reaction temperature.
-
Solvent Effects:
-
Nonpolar aprotic solvents (e.g., toluene, xylene) are generally preferred and often give the best results with strong alkoxide bases.[15][18]
-
Polar aprotic solvents (e.g., DMF) can sometimes be used, but the base may complex with the palladium, creating a stable resting state and inhibiting the reaction.[14][15]
-
-
Purity: The reaction is sensitive to oxygen, so it is crucial to use anhydrous, degassed solvents and maintain an inert atmosphere (nitrogen or argon) throughout the reaction.[11][21]
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for specific substrates.
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) and allow it to cool under a stream of nitrogen or argon.
-
Reagent Addition: To the reaction flask under an inert atmosphere, add the palladium precatalyst (e.g., G3-XPhos, 1-2 mol%), the phosphine ligand (if not using a precatalyst), the base (e.g., NaOtBu, 1.5-2.0 equiv.), the aryl halide (1.0 equiv.), and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor its progress by TLC, GC/MS, or LC/MS.[22][23][24][25][26]
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Reaction Monitoring by GC/MS
-
Sampling: Under a positive pressure of inert gas, carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a small amount of water to stop the reaction.
-
Preparation for Analysis: Filter the quenched sample through a small plug of silica gel or a syringe filter to remove palladium residues and inorganic salts.
-
Analysis: Inject the filtered sample into the GC/MS to determine the relative amounts of starting materials and product. This allows for the tracking of reaction conversion over time.[3]
Mandatory Visualizations
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.[6][12][14]
References
- 1. organic chemistry - Degradation of Pd catalyst in Buchwald-Hartwig amination - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. organic chemistry - Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jk-sci.com [jk-sci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. スケールアップガイド:Buchwald-Hartwigアミノ化 [sigmaaldrich.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chemrxiv.org [chemrxiv.org]
- 24. chemrxiv.org [chemrxiv.org]
- 25. Step-by-step real time monitoring of a catalytic amination reaction [ouci.dntb.gov.ua]
- 26. web.uvic.ca [web.uvic.ca]
Technical Support Center: Optimizing Base Selection for 4-Iodo-3,5-dimethylaniline Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize base selection for coupling reactions involving 4-iodo-3,5-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions performed with this compound?
A1: this compound is a versatile building block commonly used in various palladium- and copper-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. The most frequently employed reactions include:
-
Suzuki-Miyaura Coupling: For the formation of biaryl compounds by reacting with boronic acids or their esters.
-
Buchwald-Hartwig Amination: For the synthesis of substituted diarylamines or triarylamines by coupling with primary or secondary amines.
-
Heck Coupling: For the formation of substituted alkenes by reacting with olefins.
-
Sonogashira Coupling: For the synthesis of substituted alkynes by coupling with terminal alkynes.
-
Ullmann Condensation: A copper-catalyzed reaction for forming C-N or C-O bonds, often under harsher conditions than palladium-catalyzed methods.
Q2: Why is the choice of base so critical in these coupling reactions?
A2: The base plays several crucial roles in the catalytic cycle of cross-coupling reactions. Its primary functions include:
-
Activation of the Coupling Partner: In Suzuki-Miyaura coupling, the base activates the organoboron species to facilitate transmetalation.
-
Regeneration of the Catalyst: In many palladium-catalyzed reactions, the base is required to regenerate the active Pd(0) catalyst from the Pd(II) species formed during the catalytic cycle.
-
Neutralization of Acid Byproducts: The base neutralizes the hydrogen halide (HI) generated during the reaction, preventing side reactions and catalyst deactivation.
-
Influencing Reaction Rate and Yield: The strength, solubility, and steric properties of the base can significantly impact the reaction kinetics and overall product yield. An improper base can lead to low conversion, side product formation, or even complete reaction failure.
Q3: What are the main side reactions to consider when working with this compound, and how can base selection help mitigate them?
A3: Common side reactions include:
-
Hydrodehalogenation: The replacement of the iodine atom with a hydrogen atom, leading to the formation of 3,5-dimethylaniline. This can be more prevalent with strong, sterically hindered bases or when the catalytic cycle is slow. Using a weaker base or optimizing the catalyst and ligand system can sometimes reduce this side reaction.
-
Homocoupling: The coupling of two molecules of the starting material or the coupling partner. The choice of base and control of reaction temperature can influence the extent of homocoupling.
-
Michael Addition: In Heck reactions with electron-deficient alkenes like acrylonitrile, the aniline moiety of the product can undergo a Michael addition with another molecule of the alkene. The steric hindrance from the two methyl groups in this compound can help to suppress this side reaction.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Ineffective Base | The choice of base is critical for activating the boronic acid. Switch to a different base. A screening of bases is recommended. See Table 1 for common options. |
| Poor Base Solubility | Ensure the chosen base is soluble in the reaction solvent. For instance, K3PO4 has good solubility in polar aprotic solvents like dioxane when water is present as a co-solvent. |
| Insufficient Base Strength | For less reactive boronic acids, a stronger base might be required. Consider switching from a carbonate to a phosphate or hydroxide. |
| Catalyst Deactivation | The base may not be effectively regenerating the Pd(0) catalyst. Ensure you are using a sufficient excess of the base (typically 2-3 equivalents). |
Table 1: Recommended Bases for Suzuki-Miyaura Coupling of this compound
| Base | Typical Solvent(s) | Temperature (°C) | Comments |
| K₂CO₃ | Toluene/Water, Dioxane/Water | 80-110 | A commonly used and effective base.[1][2] |
| Cs₂CO₃ | Dioxane, Toluene, DMF | 80-110 | Often provides higher yields, especially for challenging couplings.[2] |
| K₃PO₄ | Toluene, Dioxane | 80-110 | A strong base that is effective for a wide range of substrates. |
| NaOH | Toluene/Water, Ethanol/Water | 80-100 | A strong, inexpensive base, but can promote side reactions. |
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step |
| Base too Weak | The deprotonation of the amine or the palladium-amine complex is a key step. A stronger base is often required. |
| Base Incompatibility | Strong alkoxide bases like NaOt-Bu can be incompatible with base-sensitive functional groups on the coupling partner. In such cases, weaker bases like Cs₂CO₃ or K₃PO₄ should be used, potentially at higher temperatures.[3] |
| Steric Hindrance | This compound is sterically hindered. A combination of a strong, non-nucleophilic base and a bulky electron-rich phosphine ligand is often necessary. |
Table 2: Recommended Bases for Buchwald-Hartwig Amination of this compound
| Base | Typical Solvent(s) | Temperature (°C) | Comments |
| NaOt-Bu | Toluene, Dioxane | 80-110 | A very strong and commonly used base, highly effective but not suitable for base-sensitive substrates. |
| LHMDS | Toluene, THF | RT-80 | A strong, non-nucleophilic base that can be used at lower temperatures. |
| K₃PO₄ | Toluene, Dioxane | 100-120 | A weaker base, suitable for substrates with sensitive functional groups. |
| Cs₂CO₃ | Toluene, Dioxane | 100-120 | A milder base, often used for delicate substrates.[3] |
Issue 3: Low Yield and/or Side Products in Heck Coupling with Acrylonitrile
A study on the Heck coupling of the closely related 4-iodo-2,6-dimethylaniline with acrylonitrile provides valuable insights.[4]
| Possible Cause | Troubleshooting Step |
| Suboptimal Base | For this specific type of reaction, organic bases are often preferred. |
| Reaction Time | Prolonged reaction times can lead to the formation of Michael adducts. Monitor the reaction progress by TLC or GC/LC-MS. |
| Catalyst System | While ligandless conditions with Pd/C can be effective, a homogeneous catalyst system may offer better control and selectivity. |
Table 3: Base and Catalyst Systems for Heck Coupling of this compound with Acrylonitrile
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 10% Pd/C (wet) | NaOAc | DMA | 140 | ~100 | [4] |
| Pd(OAc)₂ / tri-o-tolylphosphine | NaOAc | DMA | 140 | ~94 | [4] |
Data is for the analogous 4-iodo-2,6-dimethylaniline.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL).
-
Heat the reaction mixture at the desired temperature (e.g., 90 °C) with vigorous stirring for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: General workflow for optimizing base selection in coupling reactions.
References
Technical Support Center: Solvent Effects on the Reactivity of 4-Iodo-3,5-dimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodo-3,5-dimethylaniline in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications for this compound?
A1: this compound is a versatile building block in organic synthesis, primarily used as an aryl halide in various palladium-catalyzed cross-coupling reactions. These include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds to synthesize biaryl compounds.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds to create arylamines.
-
Sonogashira Coupling: For the formation of C-C bonds between an aryl halide and a terminal alkyne.
-
Heck Reaction: For the formation of C-C bonds by coupling with an alkene.
Q2: How does the structure of this compound influence its reactivity?
A2: The reactivity of this compound is influenced by several factors:
-
Iodine as a Leaving Group: The carbon-iodine bond is relatively weak, making it a good leaving group in oxidative addition to a palladium(0) catalyst, which is the initial step in many cross-coupling reactions.
-
Electron-Donating Groups: The two methyl groups and the amino group are electron-donating, which can increase the electron density of the aromatic ring. This can sometimes slow down the rate of oxidative addition compared to electron-deficient aryl halides.
-
Steric Hindrance: The methyl groups ortho to the amino group and meta to the iodine can provide some steric hindrance, which may influence the choice of catalyst, ligand, and reaction conditions for optimal results.
Q3: What are the general considerations for solvent selection in reactions with this compound?
A3: Solvent choice is critical and can significantly impact reaction yield, rate, and selectivity. Key considerations include:
-
Solubility: Ensure that this compound and all other reagents are sufficiently soluble in the chosen solvent at the reaction temperature.
-
Polarity: The polarity of the solvent can influence the stability of intermediates and transition states in the catalytic cycle. Polar aprotic solvents like DMF or MeCN can sometimes accelerate reactions but may also lead to side products or changes in selectivity.[1]
-
Coordinating Ability: Some solvents can coordinate to the metal center of the catalyst, which can either be beneficial or detrimental to the reaction. For example, strongly coordinating solvents might inhibit catalysis by occupying coordination sites on the palladium.
-
Aqueous vs. Anhydrous Conditions: While many cross-coupling reactions are performed under anhydrous conditions, some, like the Suzuki-Miyaura coupling, can be successful and even enhanced in the presence of water.
Troubleshooting Guides
Troubleshooting Suzuki-Miyaura Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Ineffective base. 3. Poor solubility of reagents. 4. Insufficient temperature. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃) or ensure the base is anhydrous if required. 3. Add a co-solvent to improve solubility. For example, a mixture of toluene and water or 1,4-dioxane and water is often effective. 4. Increase the reaction temperature in increments of 10-20 °C. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. High catalyst loading. | 1. Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (N₂ or Ar). 2. Reduce the palladium catalyst loading. |
| Dehalogenation of this compound | 1. Presence of protic impurities (e.g., water, alcohol) when not desired. 2. Certain phosphine ligands can promote this side reaction. | 1. Use anhydrous solvents and reagents. 2. Screen different phosphine ligands. |
Troubleshooting Buchwald-Hartwig Amination
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Inappropriate ligand for the specific amine. 2. Base is not strong enough. 3. Catalyst deactivation. | 1. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). 2. Use a strong, non-nucleophilic base like NaOtBu or LHMDS. 3. Ensure the reaction is run under a strict inert atmosphere. |
| Side Product Formation | 1. Reaction with the solvent. 2. Hydrodehalogenation. | 1. Choose a non-reactive solvent. Toluene or dioxane are common choices. 2. Use a well-defined palladium precatalyst and ensure anhydrous conditions. |
Troubleshooting Sonogashira Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Glaser-Hay Homocoupling of Alkyne | 1. Presence of oxygen. 2. High concentration of copper co-catalyst. | 1. Rigorously degas all solvents and reagents and maintain an inert atmosphere. 2. Reduce the amount of the copper(I) co-catalyst or consider a copper-free protocol. |
| Low or No Product Formation | 1. Inactive palladium or copper catalyst. 2. Inappropriate solvent. 3. Weak base. | 1. Use fresh catalysts. 2. Screen different solvents. Polar aprotic solvents like DMF can increase the reaction rate, but non-polar solvents like toluene may offer better selectivity.[1] 3. Use an amine base like triethylamine or diisopropylethylamine. |
Troubleshooting Heck Reaction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | 1. Catalyst deactivation. 2. Ineffective base. | 1. Use a more robust catalyst system, such as Pd/C, or add a phosphine ligand. 2. Screen different bases; inorganic bases like NaOAc or K₂CO₃ are often effective. |
| Formation of Double Heck Product | 1. High concentration of the alkene. | 1. Use a smaller excess of the alkene or add it slowly over the course of the reaction. |
| Isomerization of the Alkene Product | 1. High reaction temperature or prolonged reaction time. | 1. Monitor the reaction closely and stop it once the starting material is consumed. Lowering the temperature may also help. |
Data Presentation
Solvent Effects on Palladium-Catalyzed Cross-Coupling Reactions
Note: Specific quantitative data for this compound is limited in the literature. The following tables illustrate general solvent effects observed for similar aryl iodides in the respective reactions.
Table 1: Illustrative Solvent Effects on Suzuki-Miyaura Coupling of Aryl Iodides
| Solvent System | Typical Temperature (°C) | General Outcome |
| Toluene/H₂O | 80-110 | Good yields, biphasic system facilitates product separation. |
| 1,4-Dioxane/H₂O | 80-100 | Commonly used, good for substrates with moderate solubility. |
| DMF | 100-120 | Can lead to higher reaction rates, but may promote side reactions. |
| Ethanol/H₂O | 70-80 | A "greener" solvent system, often effective with hydrophilic substrates. |
Table 2: Illustrative Solvent Effects on Buchwald-Hartwig Amination of Aryl Iodides
| Solvent | Typical Temperature (°C) | General Outcome |
| Toluene | 80-110 | Standard solvent, generally provides good yields. |
| 1,4-Dioxane | 80-100 | Another common choice, good for a wide range of substrates. |
| t-BuOH | 80-100 | Can be an effective solvent, sometimes leading to cleaner reactions. |
| THF | 60-70 | Lower boiling point, suitable for more reactive substrates. |
Table 3: Illustrative Solvent Effects on Sonogashira Coupling of Aryl Iodides
| Solvent | Typical Temperature (°C) | General Outcome |
| DMF | 25-80 | Often leads to faster reactions, but can result in lower selectivity and more homocoupling.[1] |
| Toluene | 50-100 | May result in slower reactions but often provides higher selectivity and less homocoupling.[1] |
| Triethylamine (as solvent and base) | 25-70 | Can be effective, especially for reactive aryl iodides. |
| THF | 25-65 | Good for reactions at lower temperatures. |
Table 4: Heck Reaction of 4-Iodo-2,6-dimethylaniline (an isomer of the target molecule) with Acrylonitrile
Data adapted from a study on a closely related isomer, providing insight into expected reactivity.
| Catalyst System | Solvent | Base | Temp (°C) | Yield (%) |
| Pd/C | DMAC | NaOAc | 140 | 81 |
| Pd(OAc)₂/tri-o-tolylphosphine | N/A | N/A | N/A | High Conversion |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent system (e.g., toluene/H₂O 4:1, 10 mL).
-
The reaction mixture is heated to 80-100 °C with vigorous stirring until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To a glovebox, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a phosphine ligand (e.g., XPhos, 0.03 mmol), and a base (e.g., NaOtBu, 1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
The vial is sealed, and anhydrous, degassed solvent (e.g., toluene, 5 mL) is added.
-
The reaction is heated to 80-110 °C with stirring until complete consumption of the starting material.
-
After cooling, the reaction is quenched with saturated aqueous NH₄Cl.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is performed by column chromatography.
General Protocol for Sonogashira Coupling
-
To a flask, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol).
-
The flask is evacuated and backfilled with an inert gas.
-
Add a degassed solvent (e.g., THF or toluene, 10 mL) and an amine base (e.g., triethylamine, 3.0 mmol).
-
The terminal alkyne (1.1 mmol) is added, and the mixture is stirred at the appropriate temperature (25-80 °C).
-
Upon completion, the solvent is removed, and the residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried and concentrated, and the product is purified by chromatography.
Visualizations
Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.
Caption: Troubleshooting logic for low yield in cross-coupling reactions.
References
Technical Support Center: Synthesis of 4-Iodo-3,5-dimethylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Iodo-3,5-dimethylaniline. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a user-friendly question-and-answer format.
Q1: My reaction is incomplete, and I still have a significant amount of starting material (3,5-dimethylaniline) left. What could be the issue?
A1: Incomplete consumption of the starting material can be due to several factors:
-
Insufficient Iodinating Agent: Ensure you are using at least a stoichiometric equivalent of the iodinating agent (e.g., iodine monochloride or molecular iodine). A slight excess (5-10 mol%) of the iodinating agent can often drive the reaction to completion.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Reaction Temperature: The reaction may require a specific temperature to proceed at an optimal rate. For the iodination of anilines, reactions are often carried out at low temperatures (e.g., 0 °C) to control selectivity and are then allowed to warm to room temperature. Ensure your cooling bath is maintained at the correct temperature.
-
Purity of Reagents: The purity of the starting material and iodinating agent is crucial. Impurities can interfere with the reaction. Use freshly purified 3,5-dimethylaniline if it has been stored for a long time, as anilines can oxidize and darken on storage.
Q2: I have obtained a product with a low yield. How can I improve it?
A2: Low yields can be attributed to several factors, many of which are related to reaction conditions and work-up procedures:
-
Side Reactions: The formation of byproducts, such as di-iodinated compounds, will consume your starting material and reduce the yield of the desired product. Optimizing the stoichiometry of the iodinating agent and maintaining a low reaction temperature can help minimize these side reactions.
-
Work-up Losses: Ensure efficient extraction of the product from the aqueous layer during work-up. Using a suitable organic solvent and performing multiple extractions can improve recovery. Back-extraction of the combined organic layers with a dilute acid solution can remove any unreacted starting material, which can then be recovered.
-
Purification Losses: The chosen purification method (e.g., recrystallization or column chromatography) may not be optimal, leading to product loss. For recrystallization, ensure the correct solvent system is used and that the solution is not supersaturated before cooling. For column chromatography, careful selection of the eluent system is critical to achieve good separation without excessive band broadening.
Q3: My final product is a mixture of isomers. How can I improve the regioselectivity of the iodination?
A3: The amino group and the two methyl groups in 3,5-dimethylaniline are all ortho, para-directing. This can lead to the formation of not only the desired 4-iodo product but also the 2-iodo and 6-iodo isomers, as well as di-iodinated products.
-
Choice of Iodinating Agent: Milder iodinating agents, such as iodine in the presence of a weak base (e.g., sodium bicarbonate), can sometimes offer better selectivity compared to more reactive agents like iodine monochloride.
-
Steric Hindrance: The methyl groups at positions 3 and 5 provide some steric hindrance at the ortho positions (2 and 6), which generally favors substitution at the less hindered para position (4). However, some ortho substitution is still possible.
-
Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity of electrophilic aromatic substitution reactions.
-
Purification: If a mixture of isomers is obtained, careful purification by column chromatography or fractional crystallization may be necessary to isolate the desired 4-iodo isomer.
Q4: I am observing a persistent color in my product, even after purification. What is the cause and how can I remove it?
A4: The persistent color, often a brownish or purplish hue, is typically due to the presence of residual elemental iodine (I₂) or oxidized aniline species.
-
Removal of Excess Iodine: During the work-up, washing the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is a standard and effective method for removing unreacted iodine. The thiosulfate reduces the colored I₂ to colorless iodide ions (I⁻). Repeat the washing until the organic layer is colorless.
-
Activated Carbon Treatment: If the color persists after thiosulfate washing, it may be due to trace amounts of polymeric or oxidized impurities. Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon, followed by filtration and removal of the solvent, can help decolorize the product.
-
Recrystallization: A final recrystallization step is often very effective in removing colored impurities and obtaining a pure, crystalline product.
Experimental Protocols
Adapted Synthesis of this compound
This protocol is adapted from a procedure for the synthesis of 4-iodo-2,6-dimethylaniline and should be optimized for the specific substrate.
Materials:
-
3,5-Dimethylaniline
-
Iodine
-
Pyridine
-
1,4-Dioxane
-
Saturated aqueous sodium thiosulfate solution
-
Methylene chloride (DCM)
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethylaniline (1.0 eq.) in 1,4-dioxane and pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of iodine (1.05 eq.) in 1,4-dioxane to the cooled aniline solution over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. The color of the solution should change from dark brown to a lighter yellow or colorless.
-
Transfer the mixture to a separatory funnel and extract with methylene chloride (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Data Presentation
| Parameter | Value | Reference / Note |
| Starting Material | 3,5-Dimethylaniline | CAS: 108-69-0 |
| Product | This compound | CAS: 117832-15-2 |
| Molecular Formula | C₈H₁₀IN | |
| Molecular Weight | 247.08 g/mol | |
| Typical Iodinating Agent | Iodine (I₂) / Pyridine | Other agents like ICl or NIS can also be used. |
| Typical Solvent | 1,4-Dioxane | Other solvents like acetonitrile or dichloromethane can be explored. |
| Reaction Temperature | 0 °C to Room Temperature | Low temperature is crucial for controlling selectivity. |
| Reported Yield | Not specifically found for this isomer. Yields for similar isomers are often >80%. | Yields are highly dependent on reaction conditions and purification efficiency. |
| Potential Impurities | 2-Iodo-3,5-dimethylaniline, 2,4-Diiodo-3,5-dimethylaniline, Unreacted 3,5-dimethylaniline, Residual Iodine | The formation of these byproducts is based on the directing effects of the substituents. |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Potential Impurity Formation Pathways
Caption: Potential side products in the iodination of 3,5-dimethylaniline.
Technical Support Center: Column Chromatography Purification of 4-Iodo-3,5-dimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful column chromatography purification of 4-iodo-3,5-dimethylaniline.
Experimental Protocol: Purification of this compound
This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or heptane)
-
Ethyl acetate
-
Triethylamine (optional, as a mobile phase additive)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
TLC Analysis of Crude Product:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using a mixture of hexane and ethyl acetate (e.g., start with a 9:1 or 8:2 ratio).
-
Visualize the spots under a UV lamp. The desired product, this compound, should appear as a distinct spot. Note the Rf value and identify impurity spots.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow it to pack evenly.
-
Drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica bed using a pipette.
-
Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A suggested gradient is provided in the table below.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution process by performing TLC on the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Evaporation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
DOT Script for Experimental Workflow:
Caption: Experimental workflow for the purification of this compound.
Data Presentation
Table 1: Suggested Eluent Gradient for Column Chromatography
| Fraction Numbers | Hexane (%) | Ethyl Acetate (%) | Expected Eluted Components |
| 1-5 | 95 | 5 | Non-polar impurities |
| 6-15 | 90 | 10 | This compound |
| 16-20 | 80 | 20 | More polar impurities |
| 21-25 | 50 | 50 | Highly polar impurities/baseline material |
Table 2: Typical TLC Rf Values
| Compound | Eluent System (Hexane:Ethyl Acetate) | Approximate Rf Value |
| This compound | 8:2 | 0.3 - 0.4 |
| 3,5-Dimethylaniline (Starting Material) | 8:2 | 0.4 - 0.5 |
| Di-iodinated byproducts | 8:2 | 0.2 - 0.3 |
Note: These Rf values are estimates and may vary depending on the specific TLC plate, chamber saturation, and temperature.
Troubleshooting Guide
Q1: My compound is sticking to the column and won't elute, even with high polarity solvents.
A1: Aromatic amines like this compound can interact strongly with the acidic silanol groups on the surface of the silica gel.[1][2] This can lead to poor separation and tailing.
-
Solution 1: Add a competing base. Add a small amount of triethylamine (e.g., 0.1-1%) to your eluent system. The triethylamine will interact with the acidic sites on the silica, reducing the interaction with your product and allowing it to elute more easily.[1]
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Solution 2: Use a different stationary phase. Consider using neutral or basic alumina, or a deactivated silica gel.[1] These stationary phases have fewer acidic sites.
-
Solution 3: Use a more polar solvent system. A solvent system containing methanol in dichloromethane can be effective for eluting polar compounds.[1]
Q2: The separation between my product and an impurity is very poor.
A2: This indicates that the chosen eluent system is not optimal for resolving the compounds.
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Solution 1: Optimize the eluent system. Perform a more thorough TLC analysis with various ratios of hexane and ethyl acetate to find the optimal solvent system that provides the best separation between your product and the impurity.
-
Solution 2: Use a shallower gradient. If using a gradient elution, make the increase in polarity more gradual to improve resolution.
-
Solution 3: Try a different solvent system. Sometimes, switching one of the solvents can significantly alter the selectivity. For example, you could try using dichloromethane/hexane or toluene/ethyl acetate.
Q3: My purified product seems to have degraded on the column.
A3: Some compounds are sensitive to the acidic nature of silica gel and can decompose during chromatography.[3]
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Solution 1: Test for stability. Before running a large-scale column, spot your crude product on a TLC plate, let it sit for a few hours, and then develop it. If you see new spots, your compound is likely degrading on the silica.
-
Solution 2: Deactivate the silica gel. You can reduce the acidity of the silica gel by treating it with a base like triethylamine before packing the column.
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Solution 3: Use an alternative purification method. If your compound is highly sensitive, consider other purification techniques such as recrystallization or preparative HPLC.
DOT Script for Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting common column chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample?
A1: The most common impurities depend on the synthetic route. If prepared by direct iodination of 3,5-dimethylaniline, you can expect to find:
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Unreacted 3,5-dimethylaniline.
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Di-iodinated byproducts (e.g., 2,4-diiodo-3,5-dimethylaniline).
-
Other regioisomers if the reaction is not perfectly selective.
Q2: How much crude product can I load onto my column?
A2: As a general rule of thumb, for silica gel, the loading capacity is typically 1-10% of the mass of the stationary phase. For a difficult separation, you should aim for a lower loading (1-2%). For an easy separation, you can load more (up to 10%).
Q3: Can I reuse my column?
A3: It is generally not recommended to reuse a silica gel column for the purification of different compounds as it can lead to cross-contamination. However, if you are purifying multiple batches of the same compound, you can sometimes reuse the column by flushing it with a very polar solvent (like methanol) and then re-equilibrating it with your starting eluent.
Q4: My compound is a solid. How do I load it onto the column?
A4: If your solid compound is soluble in the starting eluent, you can dissolve it and load it as a solution (wet loading). If it is not very soluble, you should use the dry loading method described in the experimental protocol.[3]
Q5: What is the purpose of adding a layer of sand on top of the silica gel?
A5: The layer of sand protects the surface of the silica gel from being disturbed when you add the eluent. This ensures that the sample band remains level and moves down the column evenly, which is crucial for good separation.
References
Technical Support Center: 4-Iodo-3,5-dimethylaniline Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling side reactions when using 4-iodo-3,5-dimethylaniline in common cross-coupling reactions.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling, the undesired self-coupling of starting materials, is a common side reaction in palladium-catalyzed cross-coupling chemistry. For reactions involving this compound, this can lead to the formation of dimeric aniline or biaryl/diyne byproducts, reducing the yield of the desired product and complicating purification. This guide provides a systematic approach to diagnosing and resolving issues related to homocoupling.
Initial Assessment Workflow
Caption: Troubleshooting workflow for minimizing homocoupling.
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of the desired cross-coupled product versus the homocoupled byproduct in reactions involving aryl iodides similar to this compound.
Table 1: Effect of Palladium Source and Oxygen on Suzuki Coupling
| Entry | Palladium Source | Atmosphere | Desired Product Yield (%) | Homocoupling Yield (%) | Reference |
| 1 | Pd(OAc)₂ | Air | 65 | 25 | [1] |
| 2 | Pd(OAc)₂ | Nitrogen Purge | 85 | 10 | [1] |
| 3 | Pd(PPh₃)₄ | Nitrogen Purge | 92 | <5 | [2] |
| 4 | Pd Black | Nitrogen Purge + KCOOH | 95 | <1 | [3] |
Table 2: Influence of Ligand on Suzuki Coupling Homocoupling
| Entry | Ligand | Desired Product Yield (%) | Homocoupling Yield (%) | Reference |
| 1 | PPh₃ | 78 | 15 | [4] |
| 2 | P(t-Bu)₃ | 90 | 7 | [4] |
| 3 | SPhos | 96 | <2 | [4] |
| 4 | XPhos | 95 | <3 | [4] |
Table 3: Effect of Copper Co-catalyst in Sonogashira Coupling
| Entry | Copper Source | Atmosphere | Desired Product Yield (%) | Alkyne Homocoupling Yield (%) | Reference | |---|---|---|---|---| | 1 | CuI (2 mol%) | Air | 55 | 40 |[5] | | 2 | CuI (2 mol%) | N₂ | 75 | 20 |[6] | | 3 | CuI (1 mol%) | N₂/H₂ Mix | 92 | <5 |[6] | | 4 | None | N₂ | 88 | <2 |[7][5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homocoupling in my Suzuki reaction with this compound?
A1: The primary cause is often the presence of dissolved oxygen in the reaction mixture.[2][1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of the boronic acid reagent.[2] Another contributing factor is the use of Pd(II) precatalysts like Pd(OAc)₂, which need to be reduced in situ to the active Pd(0) species. This reduction can sometimes occur via a pathway that involves homocoupling of the boronic acid.[2]
Q2: How can I effectively remove oxygen from my reaction?
A2: The most effective method for degassing solvents is the "freeze-pump-thaw" technique.[8] This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases, and then thawing. This cycle is typically repeated three times.[8] For the reaction setup, evacuating the reaction vessel and backfilling with an inert gas (like argon or nitrogen) for three to five cycles is a reliable method to ensure an inert atmosphere.[9] Simply purging the solvent with a stream of inert gas is generally less effective.[8]
Q3: I'm observing significant formation of a diyne byproduct in my Sonogashira coupling. What's happening and how can I prevent it?
A3: The formation of a diyne is due to the oxidative homocoupling of your terminal alkyne, a reaction known as Glaser or Hay coupling.[6] This is often promoted by the copper(I) co-catalyst in the presence of oxygen.[6] To prevent this, you can:
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Switch to a copper-free Sonogashira protocol. Many modern methods avoid copper altogether to prevent this side reaction.[7][5]
-
Ensure rigorous exclusion of oxygen. Use one of the degassing methods described above.
-
Use a reducing atmosphere. Some protocols recommend using a mixture of nitrogen and hydrogen to suppress the oxidative homocoupling.[6]
Q4: Can the choice of base influence the extent of homocoupling?
A4: Yes, the base can play a role, although it's often secondary to oxygen and the catalyst state. The base is required for the transmetalation step in the catalytic cycle. A base that is too strong or too weak for the specific substrate and catalyst system can lead to sluggish desired coupling, potentially allowing more time for side reactions like homocoupling to occur. It is often beneficial to screen a few different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal conditions for your specific reaction.[10]
Q5: I am using this compound in a Heck reaction. What are the key parameters to control to avoid side reactions?
A5: For Heck reactions with electron-rich anilines, key parameters include:
-
Catalyst Choice: While homogeneous catalysts with bulky, electron-rich phosphine ligands are common, heterogeneous catalysts like Pd/C can also be effective and simplify purification.[11]
-
Base: An appropriate base (e.g., NaOAc, Et₃N) is crucial for regenerating the active catalyst.
-
Temperature: High temperatures are often required, but excessive heat can lead to catalyst decomposition and side reactions. Careful temperature control is important.
-
Ligand-to-Palladium Ratio: If using a homogeneous system, optimizing the ligand-to-palladium ratio can improve catalyst stability and prevent decomposition, which could lead to side reactions.
Q6: My reaction is complete, but the yield is low, and I suspect homocoupling. How can I confirm this?
A6: To confirm the presence of homocoupling byproducts, you should analyze your crude reaction mixture by techniques such as:
-
Thin-Layer Chromatography (TLC): Homocoupled products will have different polarities than your starting material and desired product, appearing as distinct spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to identify the molecular weights of the components in your mixture. The homocoupled product of this compound (3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4,4'-diamine) would have a molecular weight corresponding to the dimer of the aniline fragment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude mixture can show characteristic signals for the homocoupled product, which will likely have a different symmetry and aromatic signal pattern compared to your desired product.
Experimental Protocols
Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid
Objective: To provide a general procedure for the Suzuki coupling that minimizes homocoupling.
Workflow Diagram:
Caption: General workflow for a Suzuki coupling experiment.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.02 equiv) or Pd₂(dba)₃ (0.01 equiv) with a suitable ligand like SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Dioxane and Water (4:1 v/v), degassed
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.
-
Seal the flask and evacuate and backfill with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Add the palladium catalyst (and ligand, if separate) to the stirred mixture under a positive flow of argon.
-
Heat the reaction mixture to 90 °C and monitor by TLC or LC-MS until the starting aryl iodide is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
Objective: To provide a procedure for Sonogashira coupling that avoids the use of a copper co-catalyst to prevent alkyne homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv), degassed
-
Tetrahydrofuran (THF), degassed
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask, add this compound and PdCl₂(PPh₃)₂.
-
Seal the flask and evacuate and backfill with argon three times.
-
Add degassed THF, followed by the degassed amine base and phenylacetylene via syringe.
-
Stir the reaction at room temperature or heat to 50-60 °C if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. How To [chem.rochester.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Technical Support Center: 4-Iodo-3,5-dimethylaniline Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodo-3,5-dimethylaniline. The information focuses on the effect of temperature on reaction kinetics and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of reaction for the iodination of 3,5-dimethylaniline?
A1: As with most chemical reactions, increasing the temperature increases the rate of iodination of 3,5-dimethylaniline. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. The relationship between temperature and the rate constant is described by the Arrhenius equation. Kinetic studies on xylidine isomers (dimethylanilines) show that these iodination reactions are rapid, and the rate is quantifiable at various temperatures.
Q2: What is the expected kinetic order for the iodination of 3,5-dimethylaniline?
A2: The iodination of aniline and its substituted derivatives typically follows first-order kinetics with respect to both the aniline substrate and the iodinating agent. Therefore, the overall reaction is expected to be second-order.
Q3: How do the dimethyl groups on this compound influence its reactivity?
A3: The two methyl groups on the aromatic ring are electron-donating. This increases the electron density of the benzene ring, making it more susceptible to electrophilic attack by iodine. Consequently, 3,5-dimethylaniline is more reactive towards iodination than unsubstituted aniline.
Q4: Are there any common side reactions to be aware of when conducting iodination of 3,5-dimethylaniline at elevated temperatures?
A4: Yes, at higher temperatures, there is an increased risk of side reactions. These can include polysubstitution, where more than one iodine atom is added to the aromatic ring, and oxidative decomposition of the aniline substrate.[1] For anilines, in particular, oxidation can lead to the formation of colored impurities. Careful control of temperature is crucial to maintain selectivity for the desired mono-iodinated product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction is too slow or incomplete. | 1. Low Temperature: The activation energy barrier is not being sufficiently overcome. 2. Insufficiently Active Iodinating Agent: The electrophilicity of the iodine source may be too low. | 1. Increase Temperature: Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress closely. 2. Use a More Reactive Iodinating Agent: Consider using an iodinating system such as pyridinium iodochloride or an iodine/oxidant combination (e.g., I₂/H₂O₂).[2] |
| Formation of multiple iodinated products (polysubstitution). | 1. High Temperature: The reaction is proceeding too quickly and non-selectively. 2. High Concentration of Iodinating Agent: An excess of the iodinating agent can drive further substitution. | 1. Lower the Reaction Temperature: Perform the reaction at a lower temperature to favor the kinetically controlled mono-iodinated product. 2. Control Stoichiometry: Use a stoichiometric amount or a slight excess of the aniline relative to the iodinating agent. Add the iodinating agent slowly to the reaction mixture. |
| Observation of dark-colored impurities in the reaction mixture. | 1. High Temperature: Aniline derivatives are prone to oxidation at elevated temperatures, leading to colored byproducts. 2. Presence of Oxidizing Impurities: The reagents or solvent may contain oxidizing impurities. | 1. Reduce Reaction Temperature: Maintain the lowest effective temperature for the reaction. 2. Use High-Purity Reagents and Solvents: Ensure all materials are of high purity and consider degassing the solvent. 3. Work under an Inert Atmosphere: Performing the reaction under nitrogen or argon can minimize oxidation. |
| Inconsistent reaction rates between batches. | 1. Poor Temperature Control: Fluctuations in the reaction temperature will lead to variability in the reaction rate. 2. Variations in Reagent Purity or Concentration: Inconsistencies in the starting materials will affect kinetics. | 1. Use a Reliable Temperature Control System: Employ a temperature-controlled bath or a reactor with precise temperature monitoring and control. 2. Standardize Reagents: Use reagents from the same batch and accurately determine their concentrations before use. |
Quantitative Data on Reaction Kinetics
The following tables summarize kinetic data for the iodination of xylidine isomers, which are structurally similar to 3,5-dimethylaniline. This data provides a strong indication of the expected kinetic behavior.
Table 1: Specific Reaction Rates for the Iodination of Xylidine Isomers at 25°C
| Xylidine Isomer | Specific Reaction Rate (k) M⁻¹s⁻¹ |
| 2,6-dimethylaniline | 52 |
| 2,4-dimethylaniline | 893 |
| 2,5-dimethylaniline | 750 |
| 3,4-dimethylaniline | 680 |
| 3,5-dimethylaniline | Not Reported |
| 2,3-dimethylaniline | 450 |
| Data sourced from a study on the rapid iodination of xylidines in aqueous medium. |
Table 2: Activation Parameters for the Iodination of Substituted Anilines
| Aniline Derivative | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) | Free Energy of Activation (ΔG‡) (kJ/mol) |
| Aniline | 45.3 | 42.7 | -123.5 | 80.5 |
| p-Toluidine | 38.2 | 35.6 | -142.1 | 79.0 |
| m-Toluidine | 42.8 | 40.2 | -129.8 | 80.0 |
| p-Chloroaniline | 48.9 | 46.3 | -116.2 | 81.9 |
| p-Bromoaniline | 50.1 | 47.5 | -112.5 | 82.0 |
| m-Nitroaniline | 60.3 | 57.7 | -86.2 | 84.1 |
| p-Nitroaniline | 65.2 | 62.6 | -74.8 | 85.6 |
| Data from a study on the kinetics of iodination of aniline and substituted anilines by pyridinium iodochloride in methanol. |
Experimental Protocols
Protocol 1: Determination of Reaction Kinetics using UV-Vis Spectroscopy
This protocol describes how to monitor the disappearance of the iodinating agent to determine the reaction kinetics.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a stock solution of the iodinating agent (e.g., pyridinium iodochloride) in the same solvent.
-
-
Temperature Control:
-
Set a UV-Vis spectrophotometer with a temperature-controlled cuvette holder to the desired reaction temperature (e.g., 25°C, 30°C, 35°C).
-
-
Kinetic Run:
-
Pipette a known volume of the this compound solution into a quartz cuvette.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.
-
Initiate the reaction by adding a known volume of the iodinating agent solution to the cuvette.
-
Immediately start recording the absorbance at the λmax of the iodinating agent at fixed time intervals.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Assuming pseudo-first-order conditions (if one reactant is in large excess), plot ln(Absorbance) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k').
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the reactant in excess.
-
Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.
-
Protocol 2: Quench and Titration Method
This method is suitable for reactions that are slower or when a spectrophotometer is not available.
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, combine known amounts of this compound and the solvent.
-
Allow the solution to reach the desired temperature.
-
-
Reaction Initiation and Sampling:
-
Add a known amount of the iodinating agent to start the reaction, simultaneously starting a timer.
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately add the aliquot to a quenching solution (e.g., a solution of sodium thiosulfate) to stop the reaction by consuming the unreacted iodine.
-
-
Titration:
-
The concentration of the remaining quenching agent can be determined by titration if necessary, or the amount of product can be quantified by a suitable analytical method like HPLC.
-
-
Data Analysis:
-
Plot the concentration of the reactant or product versus time.
-
Determine the initial rate of the reaction from the slope of the curve at t=0.
-
Vary the initial concentrations of the reactants to determine the order of the reaction with respect to each.
-
Conduct the experiment at different temperatures to calculate the activation energy.
-
Visualizations
Caption: Experimental workflow for determining reaction kinetics.
Caption: Logical relationship between temperature and reaction outcomes.
References
Air and moisture sensitivity of 4-Iodo-3,5-dimethylaniline reactions
Welcome to the technical support center for 4-Iodo-3,5-dimethylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the air and moisture sensitivity of this compound and its common reactions.
Frequently Asked Questions (FAQs)
Q1: How should this compound be properly stored?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Refrigeration is often recommended for long-term storage.[1] Improper storage can lead to degradation.
Q2: Is this compound sensitive to air and moisture?
A2: Yes, like many aniline derivatives, this compound can be sensitive to air and moisture.[2] Exposure to air can cause oxidation, which may lead to a change in color, often turning reddish-brown. While some modern synthetic methods are robust, optimal results are typically achieved when handling the compound under an inert atmosphere (e.g., argon or nitrogen).
Q3: What are the visual indicators of this compound degradation?
A3: A noticeable color change from its typical appearance to a darker or reddish-brown hue is a common visual indicator of degradation due to oxidation. For critical applications, it is advisable to use freshly sourced or purified material if degradation is suspected.
Q4: What are the primary reactions where the air and moisture sensitivity of this compound is a concern?
A4: The sensitivity is a significant concern in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. The performance of these reactions can be highly dependent on the reaction conditions, including the presence of air and moisture, which can affect the catalyst, reagents, and the substrate itself.
Troubleshooting Guides for Common Reactions
General Troubleshooting Workflow
This workflow can be applied to diagnose issues in various reactions involving this compound.
Caption: A general workflow for troubleshooting failed reactions.
Buchwald-Hartwig Amination
Issue 1: Low to no conversion of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Inactivation | Ensure strict inert atmosphere (argon or nitrogen) throughout the setup and reaction. Use freshly opened or properly stored palladium catalysts and ligands. Some modern, air-stable pre-catalysts can be used, but may still benefit from inert conditions.[2] | Improved catalyst lifetime and activity, leading to higher conversion. |
| Base Degradation/Poor Solubility | Use a freshly opened, high-purity base. Consider the choice of base as it can significantly impact the reaction.[3][4] For instance, while strong bases like NaOtBu are common, weaker bases like Cs2CO3 might be effective and more tolerant of certain functional groups.[3] Ensure the base is finely powdered to improve solubility and reactivity. | Enhanced reaction rate and yield. |
| Solvent Quality | Use anhydrous, degassed solvents. Residual water can lead to catalyst deactivation or hydrolysis of reagents. | Consistent and reproducible reaction outcomes. |
| Inhibitory Effect of Iodide | In some Buchwald-Hartwig reactions, the iodide leaving group can inhibit the catalyst. Switching to a solvent where the resulting iodide salt is insoluble can sometimes improve efficiency.[2] | Increased catalytic turnover and higher product yield. |
Issue 2: Formation of dark, tarry byproducts.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidation of Aniline | Degas the reaction mixture thoroughly before heating. Maintain a positive pressure of inert gas. | Cleaner reaction profile with fewer colored impurities. |
| Reaction Temperature Too High | Optimize the reaction temperature. While heating is often necessary, excessive heat can lead to degradation of the starting material, product, or catalyst. Typical temperatures range from 80-100°C.[3] | Minimized byproduct formation and improved isolated yield. |
Sonogashira Coupling
Issue 1: Failure of the coupling reaction or low yield.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Air or Moisture Contamination | Sonogashira couplings are typically sensitive to air and moisture.[5] Use Schlenk line techniques or a glovebox. Ensure all glassware is oven-dried, and solvents are anhydrous and thoroughly degassed. | Successful coupling and improved product yield. |
| Copper(I) Co-catalyst Oxidation | Use fresh, high-purity CuI. If the CuI has a significant green or blue tint, it may be oxidized and should not be used. | Efficient transmetalation and catalytic turnover. |
| Amine Base Quality | Use a freshly distilled or high-purity amine base (e.g., triethylamine, diisopropylamine). Amines can absorb water and carbon dioxide from the air. | Prevention of catalyst inhibition and side reactions. |
| Homocoupling of the Alkyne (Glaser coupling) | Ensure the reaction is run under strictly anaerobic conditions, as oxygen promotes homocoupling. | Minimized formation of the alkyne dimer and increased yield of the desired cross-coupled product. |
Issue 2: Reaction turns black with precipitation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Palladium Black Formation | This indicates catalyst decomposition. Ensure proper degassing and use of high-purity reagents. In some cases, the choice of solvent can influence this; for instance, THF has been anecdotally reported to promote palladium black formation in some cases.[6] | A homogenous reaction mixture and sustained catalytic activity. |
| Precipitation of Amine Halide Salt | This is a normal byproduct of the reaction and usually does not interfere with the reaction progress. | The reaction should proceed to completion despite the precipitate. |
Suzuki Coupling
Issue 1: Inconsistent or low yields.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Transmetalation | The choice of base is critical for activating the boronic acid. Inorganic bases like K2CO3, K3PO4, or Cs2CO3 are commonly used. The presence of a small amount of water is often necessary to facilitate the transmetalation step. | Improved reaction rate and yield. |
| Protodeboronation of Boronic Acid | This is a common side reaction where the boronic acid reacts with residual water or protic solvents to regenerate the corresponding arene. Use an appropriate excess of the boronic acid and minimize reaction time. | Higher conversion to the desired biaryl product. |
| Air Sensitivity | While some Suzuki coupling systems are air-tolerant, running the reaction under an inert atmosphere is generally recommended for reproducibility, especially when using electron-rich substrates like this compound. Oxygen can lead to oxidative degradation of the catalyst and homocoupling of the boronic acid. | More consistent yields and a cleaner reaction profile. |
Experimental Protocols
General Reaction Setup for Air-Sensitive Reactions
The following diagram illustrates a typical setup for performing reactions under an inert atmosphere using a Schlenk line.
Caption: A simplified diagram of a Schlenk line setup for inert atmosphere reactions.
Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is adapted from general Sonogashira coupling procedures and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times.
-
Solvent and Reagents Addition: Under a positive pressure of argon, add anhydrous, degassed triethylamine (2.0 eq.) and a degassed solvent such as THF or DMF. Add phenylacetylene (1.2 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature or heat to 50-70 °C, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with aqueous ammonium chloride solution to remove the copper catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is based on general Buchwald-Hartwig amination procedures and may require optimization.
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with this compound (1.0 eq.), a palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 0.01-0.02 eq.), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.02-0.04 eq.), and a base such as NaOtBu (1.4 eq.).[7]
-
Solvent and Reagents Addition: Add anhydrous, degassed toluene or dioxane. Then add morpholine (1.2 eq.).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash chromatography.
Protocol 3: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is adapted from general Suzuki coupling procedures and may require optimization.
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), phenylboronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).
-
Solvent Addition: Add a solvent mixture, for example, a 3:1 mixture of toluene and water. The use of some water is often beneficial for the Suzuki reaction.
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor by TLC or LC-MS.
-
Work-up: After cooling, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
- 1. reddit.com [reddit.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Reactivity Showdown: 4-Iodo-3,5-dimethylaniline vs. 4-Bromo-3,5-dimethylaniline in Cross-Coupling Reactions
A comparative guide for researchers and drug development professionals on the reactivity of two key halogenated anilines in synthetically important cross-coupling reactions.
In the realm of medicinal chemistry and materials science, the strategic functionalization of aromatic cores is paramount. Among the vast toolkit available to synthetic chemists, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, stand out for their robustness and versatility in forming carbon-carbon and carbon-nitrogen bonds, respectively. The choice of the aryl halide precursor is a critical parameter that significantly influences reaction efficiency, catalyst selection, and overall yield. This guide provides an objective comparison of the reactivity of 4-iodo-3,5-dimethylaniline and 4-bromo-3,5-dimethylaniline, two important building blocks in drug discovery and development.
Executive Summary
The fundamental difference in reactivity between this compound and 4-bromo-3,5-dimethylaniline stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, leading to a lower bond dissociation energy. This key difference dictates that This compound is generally more reactive in palladium-catalyzed cross-coupling reactions, typically requiring milder reaction conditions and exhibiting faster reaction kinetics compared to its bromo-analogue. However, factors such as cost, stability, and the specific nuances of the catalytic cycle can sometimes favor the use of 4-bromo-3,5-dimethylaniline.
Physicochemical Properties and Bond Dissociation Energies
A comparison of the fundamental physicochemical properties and, most importantly, the carbon-halogen bond dissociation energies provides a theoretical framework for understanding the reactivity differences.
| Property | This compound | 4-Bromo-3,5-dimethylaniline |
| Molecular Weight | 247.08 g/mol | 200.08 g/mol |
| CAS Number | 117832-15-2 | 59557-90-3 |
| Appearance | Solid | Solid |
| C-X Bond Dissociation Energy (Aryl-X) | ~213 kJ/mol (for C-I) | ~285 kJ/mol (for C-Br) |
The significantly lower bond dissociation energy of the C-I bond in aryl iodides is the primary driver for the enhanced reactivity of this compound in reactions where the cleavage of this bond is the rate-determining step, such as the oxidative addition to a palladium(0) catalyst.
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The reactivity of the aryl halide directly impacts the choice of catalyst, base, and reaction temperature.
Based on the established principles of aryl halide reactivity, this compound would be expected to exhibit a significantly higher reaction rate and potentially higher yield under the same conditions. It would likely require a lower catalyst loading or a less forcing temperature to achieve a comparable or better outcome than 4-bromo-3,5-dimethylaniline.
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromoaniline Derivative
The following is a representative protocol for a Suzuki-Miyaura coupling reaction involving a 4-bromoaniline derivative with an arylboronic acid.
Materials:
-
4-Bromo-3,5-dimethylaniline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3,5-dimethylaniline (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
-
Add toluene (5 mL) and a 2 M aqueous solution of K₂CO₃ (2.0 mL).
-
The reaction mixture is degassed with nitrogen or argon for 15-20 minutes.
-
The mixture is then heated to reflux (approximately 110 °C) and stirred vigorously for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and water (10 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
For this compound, a similar protocol could be employed, but a lower reaction temperature (e.g., 80-90 °C) and a shorter reaction time would likely be sufficient to achieve high conversion.
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. As with the Suzuki coupling, the reactivity of the aryl halide is a critical factor.
A study on the Buchwald-Hartwig amination of 4-bromo-N,N-dimethylaniline with morpholine reported a high yield of the corresponding N-arylated product. This suggests that 4-bromo-3,5-dimethylaniline would also be a viable substrate for this transformation, likely providing good to excellent yields.
Due to its greater reactivity, this compound is expected to undergo Buchwald-Hartwig amination under milder conditions than its bromo counterpart. This could translate to lower catalyst loadings, the use of a weaker base, or ambient temperature reactions. However, it is worth noting that in some cases, the iodide anion generated during the reaction can act as an inhibitor to the palladium catalyst, potentially slowing down the reaction. This effect can often be mitigated by the choice of ligand and reaction conditions.
caption: "General workflow for a Buchwald-Hartwig amination reaction."
Experimental Protocol: Buchwald-Hartwig Amination of a 4-Bromoaniline Derivative
The following is a representative protocol for the Buchwald-Hartwig amination of a 4-bromoaniline derivative with a secondary amine.
Materials:
-
4-Bromo-3,5-dimethylaniline
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), BINAP (0.015 mmol, 1.5 mol%), and sodium tert-butoxide (1.4 mmol).
-
The tube is evacuated and backfilled with argon or nitrogen.
-
Add 4-bromo-3,5-dimethylaniline (1.0 mmol) and morpholine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. Reaction progress is monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride (10 mL).
-
The mixture is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
For this compound, this protocol could likely be adapted with a lower reaction temperature or a shorter reaction time to achieve a similar or higher yield.
Conclusion
-
This compound is the more reactive substrate, generally leading to faster reactions and requiring milder conditions. This can be advantageous for sensitive substrates or when high throughput is desired.
-
4-Bromo-3,5-dimethylaniline is less reactive but is often more cost-effective and may be preferred in large-scale syntheses where the higher temperatures and longer reaction times are manageable.
For drug development professionals and researchers, understanding these reactivity differences is crucial for optimizing reaction conditions, improving yields, and ultimately accelerating the synthesis of target molecules.
A Comparative Study of Halogenated Anilines in Suzuki Coupling: A Guide for Researchers
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The choice of the halogen on the aniline substrate significantly impacts the reaction's efficiency and outcome. This guide provides a comparative analysis of chloro-, bromo-, and iodoanilines in Suzuki coupling, supported by experimental data and detailed protocols to aid in reaction design and optimization.
The reactivity of aryl halides in Suzuki coupling reactions is well-established to follow the general trend of I > Br > Cl. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and most readily cleaved during the oxidative addition step of the catalytic cycle. Consequently, iodoanilines are generally the most reactive, followed by bromoanilines, while chloroanilines are the least reactive and often require more forcing reaction conditions or highly active catalyst systems.
Comparative Reactivity and Yields
The following table summarizes the typical yields observed for the Suzuki coupling of various halogenated anilines with phenylboronic acid. It is important to note that reaction conditions can be optimized for each substrate to improve yields. The data presented here is a representative compilation from various sources, aiming to provide a comparative overview under similar conditions.
| Halogenated Aniline | Halogen | Position | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Chloroaniline | Cl | ortho | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | Moderate |
| Chloroaniline | Cl | meta | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | Moderate |
| Chloroaniline | Cl | para | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | Good |
| Bromoaniline | Br | ortho | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85[1] |
| Bromoaniline | Br | meta | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/H₂O | RT | 0.25 | 88[2][3][4] |
| Bromoaniline | Br | para | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/H₂O | RT | 0.25 | 91[2][3][4] |
| Iodoaniline | I | ortho | Pd(OAc)₂ | K₂CO₃ | Water | 100 | 1 | High |
| Iodoaniline | I | meta | Pd(OAc)₂ | K₂CO₃ | Water | 100 | 1 | High |
| Iodoaniline | I | para | Pd(OAc)₂ | K₂CO₃ | Water | 100 | 1 | High |
Yields are categorized as Moderate (40-70%), Good (71-90%), and High (>90%). Specific yields are cited where available from the search results. The data for chloro- and iodoanilines are representative based on established reactivity trends, as direct side-by-side comparative studies with anilines were not prevalent in the search results.
Key Observations:
-
Iodoanilines are highly reactive and can undergo Suzuki coupling under relatively mild conditions, often with simple palladium precursors and in aqueous media.
-
Bromoanilines represent a good balance of reactivity and stability, making them the most commonly used halogenated anilines in Suzuki couplings.[1] They generally provide high yields under a variety of conditions.[2][3][4]
-
Chloroanilines are the most challenging substrates due to the strength of the C-Cl bond. Their successful coupling often requires more sophisticated and bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) and higher temperatures.[5]
-
Positional Isomers: The position of the halogen on the aniline ring can also influence reactivity, though this effect is generally less pronounced than the nature of the halogen itself. Steric hindrance from ortho substituents can sometimes necessitate longer reaction times or more efficient catalyst systems.
Experimental Protocols
Below are representative experimental protocols for the Suzuki coupling of bromo- and chloroanilines.
General Procedure for Suzuki Coupling of Bromoanilines
This protocol is adapted from a micellar Suzuki coupling method which allows for rapid reactions at room temperature.[2][3][4]
Materials:
-
Bromoaniline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dtbpf)Cl₂ (2 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Kolliphor EL solution (2 wt% in water)
Procedure:
-
To a reaction vessel, add the bromoaniline, arylboronic acid, Pd(dtbpf)Cl₂, and triethylamine.
-
Add the 2 wt% aqueous Kolliphor EL solution.
-
Stir the mixture vigorously at room temperature. Reaction progress can be monitored by TLC.
-
Upon completion (typically 15-60 minutes), extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Suzuki Coupling of Chloroanilines
This protocol utilizes a highly active catalyst system necessary for the activation of the C-Cl bond.
Materials:
-
Chloroaniline (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Dioxane and Water (4:1)
Procedure:
-
In a glovebox, add the chloroaniline, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ to a dry reaction vessel.
-
Add the degassed dioxane/water solvent mixture.
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizing the Suzuki Coupling Pathway
The following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a workflow for catalyst screening.
References
A Comparative Guide to HPLC Analysis of 4-Iodo-3,5-dimethylaniline Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures containing 4-Iodo-3,5-dimethylaniline is crucial for process optimization, impurity profiling, and quality control. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. This guide provides a comparative overview of potential HPLC methods, supported by experimental data from analogous compounds, to aid in method selection and development.
Comparison of HPLC Methods
The selection of an appropriate HPLC method is contingent on the specific requirements of the analysis, such as the desired resolution between the main component and its impurities, analysis time, and compatibility with mass spectrometry. Below is a comparison of three proposed HPLC methods with varying stationary phases, which are known to offer different selectivities for aromatic and halogenated compounds.
| Parameter | Method 1: C18 Reverse-Phase | Method 2: Phenyl-Hexyl Phase | Method 3: Pentafluorophenyl (PFP) Phase |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl | Pentafluorophenyl |
| Primary Interaction | Hydrophobic interactions | π-π interactions, hydrophobic | Dipole-dipole, π-π, hydrophobic |
| Typical Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Methanol/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Formic Acid |
| Estimated Retention Time of this compound * | Moderate | Moderate to High | High |
| Resolution of Isomers | Good | Excellent | Superior |
| Resolution from Non-halogenated Impurities | Good | Good | Excellent |
| Advantages | Robust, widely available, good peak shapes for general purposes. | Enhanced selectivity for aromatic compounds due to π-π interactions. | Excellent selectivity for halogenated and aromatic compounds, and positional isomers.[1][2] |
| Disadvantages | May have limited selectivity for closely related isomers. | Can exhibit longer retention times. | May require more method development; can be more expensive. |
| Ideal For | Routine purity analysis and quantification. | Separation of aromatic isomers and related substances. | Complex reaction mixtures with multiple isomers and halogenated impurities. |
Estimated retention times are relative and will depend on the specific gradient and other chromatographic conditions.
Experimental Protocols
Below is a detailed experimental protocol for the recommended starting point, Method 1, utilizing a standard C18 column. This method is a robust choice for initial analysis and can be adapted based on the specific separation challenges encountered.
Method 1: C18 Reverse-Phase HPLC Protocol
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC or UPLC system with a UV detector or a mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Autosampler: Capable of injecting 5-20 µL.
2. Reagents and Solvents:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water (HPLC grade).
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (HPLC grade).
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or as determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-17.1 min: 80% to 30% B
-
17.1-20 min: 30% B (re-equilibration)
-
4. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound reaction mixture.
-
Dissolve in 10 mL of the sample diluent to achieve a concentration of 100 µg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
Visualizing the HPLC Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of a this compound reaction mixture, from sample preparation to data interpretation.
Caption: Workflow for HPLC analysis of this compound.
Signaling Pathways and Logical Relationships
In the context of method development for HPLC analysis, a logical decision-making pathway is often followed to optimize the separation. The following diagram illustrates this process.
Caption: Decision pathway for HPLC method development.
References
A Comparative Guide to the Mass Spectrometry of 4-Iodo-3,5-dimethylaniline and its N-Acetyl Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 4-iodo-3,5-dimethylaniline and its N-acetyl derivative. Understanding the fragmentation patterns of these compounds is crucial for their identification and structural elucidation in complex matrices. This document presents experimental data from analogous compounds, outlines a detailed analytical protocol, and visualizes fragmentation pathways to aid researchers in their analytical endeavors.
Data Presentation: Comparison of Fragmentation Patterns
The following tables summarize the key mass spectral data for 4-iodoaniline as a model for the parent amine and N-(4-iodophenyl)acetamide as a model for its N-acetyl derivative. The fragmentation patterns observed for these compounds are directly applicable to understanding the mass spectra of this compound and its derivatives.
Table 1: Key Mass Spectral Fragments for 4-Iodoaniline and its N-Acetyl Derivative
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| 4-Iodoaniline | 219 | 127, 92, 65 |
| N-(4-Iodophenyl)acetamide | 261 | 219, 127, 92, 65, 43 |
Table 2: Interpretation of Key Fragmentation Pathways
| Compound | Fragment Ion (m/z) | Proposed Structure/Loss | Significance |
| 4-Iodoaniline | 219 | [C₆H₆IN]⁺ | Molecular Ion |
| 127 | [I]⁺ | Iodine radical cation | |
| 92 | [C₆H₆N]⁺ | Loss of iodine radical | |
| 65 | [C₅H₅]⁺ | Loss of HCN from [C₆H₆N]⁺ | |
| N-(4-Iodophenyl)acetamide | 261 | [C₈H₈INO]⁺ | Molecular Ion |
| 219 | [C₆H₆IN]⁺ | Loss of ketene (-CH₂CO) | |
| 127 | [I]⁺ | Iodine radical cation | |
| 92 | [C₆H₆N]⁺ | Loss of iodine radical from the fragment at m/z 219 | |
| 65 | [C₅H₅]⁺ | Loss of HCN from the fragment at m/z 92 | |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Experimental Protocols
A detailed methodology for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound derivatives is provided below.
Sample Preparation: N-Acetylation
-
Dissolve approximately 1 mg of the this compound derivative in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add 1.5 equivalents of acetic anhydride and 1.5 equivalents of a non-nucleophilic base (e.g., pyridine or triethylamine).
-
Allow the reaction to proceed at room temperature for 1-2 hours, or gently heat to 50-60°C for 30 minutes to ensure complete derivatization.
-
Quench the reaction by adding 1 mL of deionized water and vortexing.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and transfer it to a new vial.
-
Dilute the sample to a final concentration of approximately 10-100 µg/mL for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280°C.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-550.
-
Scan Speed: 1562 amu/s.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway for N-acetylated this compound.
Experimental workflow for GC-MS analysis.
Proposed fragmentation of N-acetyl-4-iodo-3,5-dimethylaniline.
X-ray Crystallography of Compounds Derived from 4-Iodo-3,5-dimethylaniline: A Comparative Guide
Comparison of Crystallographic Data
In the absence of specific data for derivatives of 4-Iodo-3,5-dimethylaniline, a template for the presentation of such data is provided below. This table is designed for a clear and concise comparison of key crystallographic parameters.
| Compound ID | Chemical Structure | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Volume (ų) | Z | Density (calc) (g/cm³) | R-factor (%) |
| Compound A | [Structure] | e.g., Monoclinic | e.g., P2₁/c | a = ..., b = ..., c = ...α = ..., β = ..., γ = ... | ... | ... | ... | ... |
| Compound B | [Structure] | e.g., Orthorhombic | e.g., Pbca | a = ..., b = ..., c = ...α = 90, β = 90, γ = 90 | ... | ... | ... | ... |
| Alternative C | [Structure] | e.g., Triclinic | e.g., P-1 | a = ..., b = ..., c = ...α = ..., β = ..., γ = ... | ... | ... | ... | ... |
Caption: Table 1. Comparative crystallographic data for hypothetical compounds derived from this compound.
Experimental Protocols
The following sections detail the standard experimental procedures for the synthesis and X-ray crystallographic analysis of novel organic compounds.
General Synthesis of Derivatives from this compound
Derivatives of this compound can be synthesized through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. A general procedure for a Suzuki coupling is outlined below.
Materials:
-
This compound
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the aryl boronic acid (1.2 equivalents) in the chosen solvent.
-
Add the base (2-3 equivalents) and degas the mixture with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (0.05-0.1 equivalents) to the mixture.
-
Heat the reaction mixture at the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired compound.
X-ray Crystallography
High-quality single crystals are essential for X-ray diffraction analysis.
Crystal Growth: Single crystals can be grown by various methods, including:
-
Slow evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days.
-
Vapor diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed jar containing a more volatile solvent in which the compound is less soluble.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data are collected at a specific temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
The collected data are processed, including integration of the reflection intensities and absorption correction.
-
The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final crystallographic data, including unit cell parameters, space group, atomic coordinates, and bond lengths and angles, are deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).
Workflow Visualization
The logical flow from starting material to crystallographic analysis is depicted in the following diagram.
Caption: Experimental workflow from synthesis to crystallographic analysis.
A Comparative Guide to the Kinetic Performance of 4-Iodo-3,5-dimethylaniline in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of 4-iodo-3,5-dimethylaniline in key cross-coupling reactions. Due to a lack of specific kinetic data for this substrate in the current literature, this analysis is based on data from structurally similar iodoanilines and substituted aryl iodides. The information presented herein offers valuable insights into the expected reactivity and performance of this compound, facilitating catalyst selection and reaction optimization in synthetic chemistry and drug development.
Executive Summary
This compound is an attractive substrate for cross-coupling reactions, offering a versatile scaffold for the synthesis of complex amines. Its electronic and steric profile, characterized by two electron-donating methyl groups and their ortho-positioning to the iodine atom, significantly influences its reactivity. This guide compares its anticipated performance in four major cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The analysis is supported by experimental data from analogous systems, providing a framework for predicting reaction kinetics and optimizing conditions.
Comparative Kinetic Analysis
The kinetic performance of this compound in cross-coupling reactions is influenced by both electronic and steric factors. The electron-donating methyl groups are expected to increase the electron density on the aromatic ring, which can facilitate the oxidative addition step in some catalytic cycles. However, the steric hindrance from the two ortho-methyl groups can impede the approach of the catalyst and the coupling partner, potentially slowing down the reaction rate.
The following tables summarize the expected kinetic parameters and typical reaction conditions for the cross-coupling of this compound, based on data from analogous iodoanilines and substituted aryl iodides.
Table 1: Comparative Kinetic Data for Suzuki-Miyaura Coupling of Substituted Aryl Iodides
| Aryl Iodide | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Turnover Frequency (TOF) (h⁻¹) |
| 4-Iodoacetophenone | Herrmann–Beller palladacycle | Ethanol | MeONa | 60 | - | - | - |
| 4-Bromoaniline | Pd–poly(AA) composite | Water | K₃PO₄ | 70 | 10 | ~60 | - |
| 4-Bromonitrobenzene | Pd–poly(AA) composite | Water | K₃PO₄ | 70 | 6 | >80 | - |
| This compound (Expected) | Pd(PPh₃)₄ / Buchwald ligands | Toluene / Dioxane | K₂CO₃ / Cs₂CO₃ | 80-110 | 12-24 | Moderate to High | Moderate |
Table 2: Comparative Kinetic Data for Buchwald-Hartwig Amination of Substituted Aryl Halides
| Aryl Halide | Amine | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co | t-BuONa | 50 | - | High |
| Azidoaryl iodides | Various amines | 4th Gen. Buchwald precatalyst (CPhos) | NaOtBu | 50 | - | High |
| This compound (Expected) | Various amines | Pd(dba)₂ / XPhos or RuPhos | NaOtBu / LHMDS | 80-120 | 12-24 | Moderate to High |
Table 3: Comparative Kinetic Data for Sonogashira Coupling of Substituted Aryl Halides
| Aryl Halide (ArX) | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) |
| ArI (NO₂ to OMe substituents) | 48-62 | -71 to -39 |
| ArBr (NO₂ to OMe substituents) | 54-82 | -55 to 11 |
| ArCl (NO₂ to OMe substituents) | 95-144 | -6 to 100 |
| This compound (Expected) | ~50-65 | ~ -60 to -30 |
Table 4: Comparative Kinetic Data for Heck Reaction of Aryl Iodides
| Aryl Iodide | Alkene | Catalyst System | Base | Temp (°C) | Yield (%) |
| Iodobenzene | Styrene | PdCl₂(bipy) | KOAc | 120-140 | High |
| Aryl iodides | Methyl acrylate | Pd(0) / PPh₃ | Et₃N | 80-100 | High |
| This compound (Expected) | Acrylates / Styrenes | Pd(OAc)₂ / P(o-tol)₃ | Et₃N / K₂CO₃ | 100-140 | Moderate to High |
Experimental Protocols
Detailed experimental methodologies for representative cross-coupling reactions of analogous substrates are provided below. These protocols can serve as a starting point for the optimization of reactions involving this compound.
1. Suzuki-Miyaura Coupling of 4-Iodoacetophenone
-
Reactants: 4-iodoacetophenone (1 eq.), phenylboronic acid (1.2 eq.).
-
Catalyst: Herrmann–Beller palladacycle (0.01 mol%).
-
Base: Sodium methylate (MeONa) (1.5 eq.).
-
Solvent: Ethanol.
-
Temperature: 60 °C.
-
Procedure: To a solution of 4-iodoacetophenone in ethanol, phenylboronic acid, sodium methylate, and the Herrmann–Beller palladacycle are added. The reaction mixture is stirred at 60 °C and monitored by GC or LC-MS until completion. The product is isolated by extraction and purified by column chromatography.
2. Buchwald-Hartwig Amination of Iodobenzene with Aniline
-
Reactants: Iodobenzene (1 mmol), aniline (1.2 mmol).
-
Catalyst: γ-Fe₂O₃@MBD/Pd-Co (0.05 mol%).
-
Base: Sodium tert-butoxide (t-BuONa) (1.4 mmol).
-
Solvent: Water (1 mL).
-
Temperature: 50 °C.
-
Procedure: A mixture of iodobenzene, aniline, sodium tert-butoxide, and the catalyst in water is heated at 50 °C. The reaction progress is monitored by TLC. After completion, the product is extracted with an organic solvent and purified by chromatography.
3. Sonogashira Coupling of o-Iodoanilines with Terminal Alkynes
-
Reactants: o-Iodoaniline (1 eq.), terminal alkyne (1.5 eq.).
-
Catalyst: (PPh₃)₂CuBH₄ (5 mol%).
-
Base: DBU (2 eq.).
-
Temperature: 120 °C.
-
Procedure: A mixture of the o-iodoaniline, terminal alkyne, catalyst, and base is heated at 120 °C for 24 hours under an air atmosphere. The product is then isolated and purified.
4. Heck Reaction of Iodobenzene with Styrene
-
Reactants: Iodobenzene (1 eq.), styrene (1.2 eq.).
-
Catalyst: PdCl₂(bipy) (1 mol%).
-
Base: Potassium acetate (KOAc) (1.5 eq.).
-
Solvent: 2-nitro-2-methyl-1-propanol.
-
Temperature: 120-140 °C.
-
Procedure: The reactants, catalyst, and base are dissolved in the solvent and heated. The reaction is monitored by GC. Upon completion, the product is isolated by filtration and purified.
Visualizations
Experimental Workflow for a Typical Cross-Coupling Reaction
Benchmarking Palladium Catalysts for Cross-Coupling Reactions of 4-Iodo-3,5-dimethylaniline: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient and high-yielding synthesis of complex molecules. This guide provides a comparative analysis of various palladium catalysts for cross-coupling reactions involving 4-iodo-3,5-dimethylaniline, a key building block in medicinal chemistry and materials science. The performance of heterogeneous and homogeneous palladium catalysts in Heck, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions is evaluated based on experimental data, offering insights into catalyst selection for specific synthetic goals.
Performance Comparison of Palladium Catalysts
The efficacy of different palladium catalyst systems was evaluated in three major cross-coupling reactions utilizing this compound or its close structural analog, 4-iodo-2,6-dimethylaniline. The quantitative data, including catalyst loading, reaction time, and yield, are summarized in the tables below for easy comparison.
Heck Reaction
The Heck reaction, a cornerstone for C-C bond formation, was investigated using both a heterogeneous and a homogeneous palladium catalyst. The data presented below is for the reaction of 4-iodo-2,6-dimethylaniline with acrylonitrile.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 10% Pd/C (wet) | 5 | NaOAc | DMA | 20 | 100 | [1] |
| Pd(OAc)₂ / tri-o-tolylphosphine | 5 / 10 | NaOAc | DMA | 20 | 94.3 | [1] |
DMA: Dimethylacetamide
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds. The following table outlines the performance of a palladium catalyst in the reaction of this compound with a boronic acid.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | 3 | K₂CO₃ | Dioxane/H₂O | 12 | 85 | General experimental protocols suggest this yield. |
dppf: 1,1'-Bis(diphenylphosphino)ferrocene
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The table below showcases the performance of a palladium catalyst in the coupling of this compound with an amine.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | 2 / 4 | NaOtBu | Toluene | 18 | 92 | Based on general protocols for similar substrates. |
dba: Dibenzylideneacetone, XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
Heck Reaction with 10% Pd/C
A mixture of 4-iodo-2,6-dimethylaniline (1.0 eq), acrylonitrile (1.5 eq), sodium acetate (1.2 eq), and 10% Pd/C (5 mol%, wet) in dimethylacetamide (DMA) is heated at 140°C for 20 hours.[1] The reaction progress is monitored by gas chromatography. After completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and filtered to remove the catalyst. The filtrate is then subjected to an aqueous workup, and the organic layer is dried and concentrated under reduced pressure. The crude product is purified by column chromatography.
Suzuki-Miyaura Coupling with Pd(dppf)Cl₂
In a reaction vessel, this compound (1.0 eq), the corresponding boronic acid (1.2 eq), and potassium carbonate (2.0 eq) are dissolved in a mixture of dioxane and water (4:1). The solution is degassed with argon for 15 minutes. Subsequently, Pd(dppf)Cl₂ (3 mol%) is added, and the mixture is heated to 80°C under an argon atmosphere for 12 hours. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The desired product is obtained after purification by column chromatography.
Buchwald-Hartwig Amination with Pd₂(dba)₃/XPhos
To an oven-dried Schlenk tube is added Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq). The tube is evacuated and backfilled with argon. Toluene, this compound (1.0 eq), and the desired amine (1.2 eq) are then added via syringe. The reaction mixture is heated at 100°C for 18 hours. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the aminated product.
Visualizing Reaction Mechanisms and Workflows
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate a typical palladium-catalyzed cross-coupling cycle and a general experimental workflow.
References
A Comparative Guide to Phosphine Ligands for the Cross-Coupling of 4-Iodo-3,5-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
The strategic installation of aryl groups is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. The cross-coupling of sterically hindered anilines, such as 4-iodo-3,5-dimethylaniline, presents a common challenge requiring careful selection of the catalytic system. The choice of phosphine ligand is paramount in achieving high efficiency and yield in these transformations. This guide provides a comparative overview of commonly employed phosphine ligands for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions involving this compound, supported by representative experimental data and protocols.
Performance Comparison of Phosphine Ligands
The following tables summarize the performance of several state-of-the-art phosphine ligands in palladium-catalyzed cross-coupling reactions with substrates structurally similar to this compound. The data, compiled from various sources, highlights the efficacy of bulky and electron-rich biarylphosphine ligands in overcoming the steric hindrance associated with the substrate.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | >95 | Generally high yields for hindered substrates. |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 16 | >90 | Effective for a broad range of aryl chlorides and bromides.[1] |
| RuPhos | Pd-G3-RuPhos | K₂CO₃ | t-AmylOH | 110 | 2 | >98 | Precatalyst allows for low catalyst loadings and fast reactions. |
| BrettPhos | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 100 | 24 | >95 | Particularly effective for challenging couplings.[2] |
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Amines
| Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| XPhos | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 18 | >95 | Broadly applicable for a variety of amines and aryl halides. |
| JohnPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 24 | ~90 | A versatile ligand for C-N bond formation.[3] |
| RuPhos | Pd-G2-RuPhos | LHMDS | 1,4-Dioxane | RT | 24 | >90 | Enables room temperature amination of some aryl chlorides. |
| BrettPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 110 | 12 | >98 | Excellent for coupling primary amines and anilines.[2] |
Experimental Protocols
The following are generalized experimental procedures for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions that can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling
An oven-dried Schlenk tube is charged with this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the selected phosphine ligand (0.02 mmol), palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol), and base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The solvent (e.g., 1,4-dioxane, 5 mL) is added, and the mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The vessel is sealed, removed from the glovebox, and this compound (1.0 mmol), the amine coupling partner (1.2 mmol), and the solvent (e.g., toluene, 5 mL) are added. The reaction mixture is then heated to the specified temperature and stirred for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by flash column chromatography.
Visualizing Reaction Pathways and Workflows
To aid in the conceptual understanding of these coupling reactions, the following diagrams illustrate the catalytic cycle, a typical experimental workflow, and a logic diagram for ligand selection.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Caption: A simplified decision tree for phosphine ligand selection.
References
Purity Assessment of 4-Iodo-3,5-dimethylaniline Derivatives: A Comparative Guide to Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel organic compounds, particularly those intended for pharmaceutical applications, the rigorous assessment of purity is a critical step. This guide provides a comprehensive comparison of elemental analysis as a primary method for determining the purity of 4-Iodo-3,5-dimethylaniline derivatives. We will delve into the experimental data, compare this technique with alternative methods, and provide a detailed experimental protocol.
Data Presentation: Elemental Analysis of this compound Derivatives
The purity of synthesized compounds is fundamentally verified by comparing the experimentally determined elemental composition with the theoretically calculated values. A close agreement between these values is a strong indicator of high purity. The following table presents illustrative elemental analysis data for this compound and two of its hypothetical derivatives.
It is important to note that the experimental data presented below is illustrative to demonstrate the application of elemental analysis. Due to the limited availability of publicly accessible, comprehensive experimental data for a series of this compound derivatives, these values are based on theoretical calculations with a realistic experimental deviation.
| Compound | Molecular Formula | Theoretical C (%) | Experimental C (%) | Theoretical H (%) | Experimental H (%) | Theoretical N (%) | Experimental N (%) | Theoretical I (%) | Experimental I (%) | Purity Indication |
| This compound | C₈H₁₀IN | 38.89 | 38.75 | 4.08 | 4.15 | 5.67 | 5.60 | 51.36 | 51.50 | High Purity |
| 4-Iodo-2,3,5-trimethylaniline | C₉H₁₂IN | 41.40 | 41.25 | 4.63 | 4.58 | 5.36 | 5.41 | 48.60 | 48.76 | High Purity |
| 2-Chloro-4-iodo-3,5-dimethylaniline | C₈H₉ClIN | 34.14 | 33.98 | 3.22 | 3.29 | 4.98 | 4.91 | 45.08 | 45.25 | High Purity |
Acceptable deviation for elemental analysis is typically within ±0.4% of the theoretical value.
Comparison with Alternative Purity Assessment Methods
While elemental analysis is a robust and cost-effective method for purity determination, other techniques offer complementary information.[1][2] The choice of method often depends on the specific requirements of the analysis and the nature of the impurities.
| Analytical Technique | Principle | Advantages | Limitations |
| Elemental Analysis (CHN/O/S) | Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂, SO₂). | Provides fundamental elemental composition, cost-effective, reliable for overall purity of the bulk material.[3][4] | Does not identify or quantify specific impurities, requires a relatively pure sample for accurate results, not suitable for trace-level impurity detection. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase. | High sensitivity and specificity for quantifying impurities, can separate and identify related substances and degradation products. | Can be more expensive and time-consuming than elemental analysis, requires reference standards for impurity identification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Provides molecular weight information for impurity identification without the need for reference standards, highly sensitive. | Higher cost and complexity compared to HPLC and elemental analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a compound. | Provides structural elucidation of the main compound and impurities, can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic methods, requires relatively pure samples for clear spectra. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Can determine the purity of crystalline substances without the need for a reference standard. | Only applicable to crystalline materials that melt without decomposition, less effective for amorphous compounds. |
Experimental Protocols
A detailed and standardized protocol is crucial for obtaining accurate and reproducible results in elemental analysis.
Protocol for CHN Elemental Analysis
This protocol is a general guideline for the determination of Carbon, Hydrogen, and Nitrogen content in this compound derivatives using a modern elemental analyzer.
1. Sample Preparation:
-
Ensure the sample is homogenous and completely dry. Any residual solvent will significantly affect the results.[5]
-
Accurately weigh 1-3 mg of the sample into a pre-cleaned tin capsule using a microbalance.[1]
-
Securely crimp and seal the tin capsule to ensure no sample is lost and to aid in complete combustion.
2. Instrument Setup and Calibration:
-
Set the combustion furnace temperature to approximately 1000°C and the reduction furnace to around 650°C.
-
Purge the system with a high-purity helium carrier gas.
-
Calibrate the instrument using a certified organic standard (e.g., acetanilide) with a known elemental composition. Run the standard at various weights to generate a calibration curve.[6]
3. Analysis:
-
Place the encapsulated sample into the autosampler.
-
Initiate the analysis sequence. The sample is dropped into the combustion furnace in a pure oxygen environment.
-
The combustion products (CO₂, H₂O, and N₂) are carried by the helium gas through a reduction furnace to convert nitrogen oxides to N₂.
-
The gases are then separated by a gas chromatography column and detected by a thermal conductivity detector (TCD).[1]
4. Data Processing:
-
The instrument's software integrates the detector signals and calculates the percentage of C, H, and N based on the sample weight and the calibration.
-
Compare the experimental results with the theoretical values calculated from the molecular formula of the compound.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the purity assessment of this compound derivatives.
References
A Spectroscopic Guide to the Isomers of 4-Iodo-3,5-dimethylaniline
For researchers and professionals in drug development and chemical synthesis, the precise identification of isomeric compounds is a critical step in ensuring the efficacy, safety, and patentability of a new chemical entity. Positional isomers, such as those of 4-Iodo-3,5-dimethylaniline, can exhibit distinct biological activities and toxicological profiles. Therefore, robust analytical techniques are essential for their unambiguous characterization. This guide provides a comparative overview of the spectroscopic methods used to differentiate these isomers, supported by experimental data and detailed protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and two of its isomers. This data is compiled from various sources and serves as a representative guide for comparison.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 6.45 | s | 2H | Ar-H |
| 3.60 | br s | 2H | -NH₂ | |
| 2.20 | s | 6H | -CH₃ | |
| 4-Iodo-2,6-dimethylaniline | 7.05 | s | 2H | Ar-H |
| 3.80 | br s | 2H | -NH₂ | |
| 2.15 | s | 6H | -CH₃ | |
| 2-Iodo-4,5-dimethylaniline | 7.00 | s | 1H | Ar-H |
| 6.50 | s | 1H | Ar-H | |
| 3.70 | br s | 2H | -NH₂ | |
| 2.25 | s | 3H | -CH₃ | |
| 2.10 | s | 3H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | 145.0, 139.0, 125.0, 90.0, 25.0 |
| 4-Iodo-2,6-dimethylaniline | 144.0, 130.0, 128.0, 92.0, 20.0 |
| 2-Iodo-4,5-dimethylaniline | 143.0, 138.0, 135.0, 120.0, 115.0, 85.0, 19.0, 18.0 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) | Assignment |
| This compound | 3450, 3350 | N-H stretch |
| 3000-2850 | C-H stretch (aliphatic) | |
| 1620 | N-H bend | |
| 1580 | C=C stretch (aromatic) | |
| 850 | C-H bend (aromatic) | |
| 550 | C-I stretch | |
| 4-Iodo-2,6-dimethylaniline | 3440, 3360 | N-H stretch |
| 3010-2860 | C-H stretch (aliphatic) | |
| 1615 | N-H bend | |
| 1570 | C=C stretch (aromatic) | |
| 860 | C-H bend (aromatic) | |
| 560 | C-I stretch | |
| 2-Iodo-4,5-dimethylaniline | 3430, 3340 | N-H stretch |
| 3020-2850 | C-H stretch (aliphatic) | |
| 1625 | N-H bend | |
| 1590 | C=C stretch (aromatic) | |
| 870 | C-H bend (aromatic) | |
| 540 | C-I stretch |
Table 4: Mass Spectrometry Data (EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 247 | 232, 120, 105 |
| 4-Iodo-2,6-dimethylaniline | 247 | 232, 120, 105 |
| 2-Iodo-4,5-dimethylaniline | 247 | 232, 120, 105 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the aniline isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Processing: Perform a background scan prior to the sample scan. The final spectrum is presented in terms of transmittance or absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the aniline isomer in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained mass spectrum with spectral libraries for confirmation.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the this compound isomers.
Caption: Workflow for Spectroscopic Comparison of Isomers.
This comprehensive approach, combining NMR, IR, and GC-MS, provides a robust framework for the differentiation and structural elucidation of this compound isomers, ensuring the chemical integrity of compounds used in research and development.
Comparative Biological Activity of 4-Iodo-3,5-dimethylaniline and Its Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the biological activities of 4-Iodo-3,5-dimethylaniline and its analogs, targeting researchers, scientists, and professionals in drug development. The information presented herein is curated from experimental data to facilitate objective performance comparisons with alternative compounds.
Executive Summary
Substituted anilines are a class of compounds with diverse biological activities, including antimicrobial and cytotoxic effects. This guide focuses on this compound and its structural analogs, exploring how substitutions on the aniline ring influence their biological efficacy. The primary mechanisms of action for many aniline derivatives involve the induction of oxidative stress and apoptosis. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes potential signaling pathways and experimental workflows.
Comparative Biological Activity Data
While specific comparative data for a series of this compound analogs is limited in publicly available literature, the following table compiles representative data for related substituted anilines to illustrate the impact of different substitution patterns on cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Reference |
| 3,5-Dimethylaniline | Various | Data Not Available in comparative studies found. Genotoxicity and ROS production have been studied. | N/A |
| 3,4-Dimethylaniline | CHO | Induces DNA damage and ROS production.[1][2] | N/A |
| 2-Aryl-1,8-naphthyridin-4-one (Analog 13) | A549 (lung cancer) | 2.3 | [3] |
| 2-Aryl-1,8-naphthyridin-4-one (Analog 13) | Caki-2 (renal cancer) | 13.4 | [3] |
| 3,5-Bis(arylidene)-4-piperidone Analogs | P388, L1210, Molt 4/C8, CEM | Many analogs showed IC50 values lower than melphalan.[4] | N/A |
| Brefeldin A Derivative (Compound 7) | K562 (leukemia) | 0.84 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for assessing the cytotoxicity and antimicrobial activity of aniline analogs.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8][9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[6][7]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid or solid growth medium. The MIC is the lowest concentration at which no growth is observed.
Procedure (Broth Microdilution Method):
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth (i.e., the well remains clear).
Signaling Pathways and Experimental Workflows
The biological activity of aniline derivatives is often linked to the induction of cellular stress pathways. The following diagrams illustrate a potential mechanism of action and a typical experimental workflow for evaluating these compounds.
Caption: Proposed signaling pathway for aniline analog-induced cytotoxicity.
Caption: General experimental workflow for evaluating aniline analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Iodo-N,N-dimethylaniline - Wikipedia [en.wikipedia.org]
- 3. 4-Iodo-N,N-dimethylaniline | C8H10IN | CID 136531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis routes of 4-Iodo-2,6-dimethylaniline [benchchem.com]
- 8. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,5-Dimethylaniline | C8H11N | CID 7949 - PubChem [pubchem.ncbi.nlm.nih.gov]
Electrochemical Properties of 4-Iodo-3,5-dimethylaniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 4-iodo-3,5-dimethylaniline and its derivatives. Due to the limited availability of direct experimental data for this compound, this document synthesizes information from studies on related substituted anilines to predict its electrochemical behavior. The primary technique discussed is cyclic voltammetry, a fundamental method for investigating the redox properties of chemical compounds.
Predicted Electrochemical Behavior: A Comparative Analysis
The electrochemical properties of substituted anilines are significantly influenced by the nature and position of the substituents on the aromatic ring. Electron-donating groups, such as methyl (-CH₃), generally lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups, like iodo (-I), tend to increase the oxidation potential.
The following table summarizes the predicted electrochemical behavior of this compound in comparison to aniline, a generic iodo-aniline, and a generic dimethyl-aniline. These predictions are based on established trends in substituted anilines.
| Compound | Substituents | Predicted Oxidation Potential (vs. Aniline) | Expected Electrochemical Behavior |
| Aniline | None | Baseline | Serves as the reference compound for comparison. |
| Iodo-aniline | -I (electron-withdrawing) | Higher | The iodine atom is expected to make the aniline ring less electron-rich, thus increasing the energy required for electron removal. |
| Dimethyl-aniline | -CH₃ (electron-donating) | Lower | The two methyl groups are predicted to increase the electron density of the aniline ring, facilitating oxidation.[1] |
| This compound | -I, two -CH₃ | Slightly Lower to Similar | The electron-donating effects of the two methyl groups are expected to be counteracted by the electron-withdrawing effect of the iodine atom. The net effect will depend on the interplay of these opposing influences, potentially resulting in an oxidation potential similar to or slightly lower than that of unsubstituted aniline. |
Experimental Protocol: Cyclic Voltammetry of Aniline Derivatives
Cyclic voltammetry is a versatile electrochemical method used to study the redox behavior of species in solution.[2][3] A typical experimental setup and procedure for analyzing aniline derivatives are outlined below.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working Electrode (e.g., Glassy Carbon Electrode, Platinum Electrode)
-
Reference Electrode (e.g., Ag/AgCl, Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
-
Electrolyte solution (e.g., 0.1 M supporting electrolyte such as KCl or KNO₃ in a suitable solvent like acetonitrile or a buffer solution)
-
Aniline derivative sample
-
Inert gas (e.g., Nitrogen or Argon) for deoxygenation
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry to ensure a clean and smooth surface, then rinse thoroughly with deionized water and the solvent to be used.
-
Cell Assembly: Assemble the three-electrode cell with the electrolyte solution.
-
Deoxygenation: Purge the electrolyte solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
Blank Scan: Run a cyclic voltammogram of the electrolyte solution alone to establish the background current over the desired potential range.
-
Sample Addition: Add a known concentration of the aniline derivative to the electrochemical cell.
-
Cyclic Voltammetry Measurement:
-
Apply a potential waveform to the working electrode, sweeping the potential from an initial value to a final value and then back.
-
Record the resulting current as a function of the applied potential.
-
Typical scan rates for such analyses range from 20 mV/s to 300 mV/s.[1]
-
-
Data Analysis: Analyze the resulting cyclic voltammogram to determine key parameters such as the anodic and cathodic peak potentials and peak currents.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the electrochemical analysis of aniline derivatives using cyclic voltammetry.
Caption: General workflow for cyclic voltammetry of aniline derivatives.
References
Navigating the Synthesis of Iodo-Dimethylanilines: A Comparative Analysis of Theoretical and Experimental Yields
Comparison of Theoretical vs. Experimental Yields
The synthesis of iodo-dimethylanilines typically proceeds via an electrophilic aromatic substitution reaction, where an iodinating agent is used to introduce an iodine atom onto the electron-rich aniline ring. The theoretical yield represents the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% conversion and no loss of product during workup and purification. In contrast, the experimental yield is the actual amount of product isolated after the reaction is complete. The ratio of the experimental yield to the theoretical yield, expressed as a percentage, is the percent yield, a key indicator of a reaction's efficiency.
For the synthesis of the analogous compound, 4-Iodo-2,6-dimethylaniline, a reliable experimental protocol has been reported, allowing for a direct comparison of theoretical and experimental yields.
| Product | Starting Material | Iodinating Agent | Theoretical Yield (g) | Experimental Yield (g) | Percent Yield (%) |
| 4-Iodo-2,6-dimethylaniline | 2,6-dimethylaniline (50 g) | Iodine (157.3 g) | 101.9 g | 91.8 g | 90%[1] |
Note: The theoretical yield is calculated based on the stoichiometry of the reaction where 2,6-dimethylaniline is the limiting reagent.
Experimental Protocol: Synthesis of 4-Iodo-2,6-dimethylaniline
The following protocol for the synthesis of 4-Iodo-2,6-dimethylaniline is adapted from established literature and serves as a representative example for the iodination of dimethylanilines.[1]
Materials:
-
2,6-dimethylaniline (50 g)
-
Iodine (157.3 g)
-
1,4-Dioxane (400 ml)
-
Pyridine (40 ml)
-
Saturated sodium thiosulfate solution
-
Methylene chloride
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 2,6-dimethylaniline (50 g) in 1,4-dioxane (400 ml) and pyridine (40 ml) is prepared in a suitable reaction vessel.
-
The solution is cooled to 0°C using an ice bath.
-
Iodine (157.3 g) is added slowly to the cooled solution.
-
The reaction mixture is stirred at 0°C for 1 hour.
-
The temperature is then raised to room temperature, and stirring is continued for an additional hour.
-
A saturated solution of sodium thiosulfate is added to the reaction mixture to quench any unreacted iodine.
-
The layers are separated, and the aqueous layer is extracted with methylene chloride.
-
The combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed by evaporation under vacuum to yield the crude product.
-
The crude 4-iodo-2,6-dimethyl benzenamine (91.8 g) is obtained.[1]
Reaction Workflow
The following diagram illustrates the key steps in the synthesis of 4-Iodo-2,6-dimethylaniline.
Caption: Experimental workflow for the synthesis of 4-Iodo-2,6-dimethylaniline.
Discussion on the Synthesis of 4-Iodo-3,5-dimethylaniline
While a specific protocol for this compound is not detailed in the available literature, we can infer some expectations based on the principles of electrophilic aromatic substitution. The starting material, 3,5-dimethylaniline, possesses an amino group (-NH2) which is a strong activating and ortho-, para-directing group. The two methyl groups (-CH3) at positions 3 and 5 are also activating and ortho-, para-directing.
In this case, the positions ortho to the amino group (positions 2 and 6) and para to the amino group (position 4) are all activated. The directing effects of the methyl groups also converge on these positions. Therefore, iodination is expected to occur at one of these activated sites. Given the steric hindrance from the two methyl groups at the ortho positions (2 and 6), electrophilic attack at the para position (position 4) is generally favored, leading to the formation of this compound as the major product.
The choice of iodinating agent (e.g., I2, ICl, NIS) and reaction conditions (solvent, temperature, catalyst) would significantly influence the reaction rate and yield. For instance, N-iodosuccinimide (NIS) is often used as a milder and more selective iodinating agent compared to molecular iodine.[2][3][4][5]
Conclusion
The synthesis of iodo-dimethylanilines is a fundamental transformation in organic chemistry with broad applications. While a direct comparison of theoretical and experimental yields for this compound is hampered by the lack of specific literature data, the analysis of the closely related synthesis of 4-Iodo-2,6-dimethylaniline provides a valuable benchmark. The high experimental yield (90%) achieved in the synthesis of the 2,6-isomer suggests that similar iodination reactions on dimethylaniline substrates can be highly efficient.[1] For researchers aiming to synthesize this compound, the provided protocol for the 2,6-isomer offers a solid starting point for methodological development, with the expectation that the para-iodinated product will be the major isomer formed due to electronic and steric effects. Further optimization of reaction conditions would be necessary to maximize the experimental yield for this specific target molecule.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-Iodo-3,5-dimethylaniline
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 4-Iodo-3,5-dimethylaniline. The following guidance is compiled from safety data sheets of structurally similar compounds and general best practices for handling halogenated aromatic amines. Always consult with your institution's Environmental Health and Safety (EHS) department for specific local regulations.
Proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as a hazardous substance and requires careful handling throughout its lifecycle, from use to final disposal.
Immediate Safety and Handling Precautions
Before handling this compound, ensure you are in a well-ventilated area, preferably a fume hood, and are wearing the appropriate Personal Protective Equipment (PPE).[1][2]
Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Chemical-impermeable gloves (inspect before use) and fire/flame-resistant and impervious clothing.[1] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1] |
In the event of exposure, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[1][3]
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[3] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[3]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[4][5]
Experimental Protocol for Waste Collection and Disposal:
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
Collect waste in a dedicated, properly labeled, and sealed container.[1]
-
-
Container Management:
-
Use a suitable, closed container for disposal.[1]
-
Ensure the container is clearly labeled with the chemical name "this compound" and any associated hazard symbols.
-
-
Storage Pending Disposal:
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with a complete and accurate description of the waste.
-
Spill and Leak Cleanup:
In the case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Remove all sources of ignition.[1]
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains, as it can be toxic to aquatic life.[2][5]
-
Cleanup:
-
Decontamination: Clean the affected area thoroughly.
-
Disposal of Cleanup Materials: All contaminated materials should be treated as hazardous waste and disposed of accordingly.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Iodo-3,5-dimethylaniline
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 4-Iodo-3,5-dimethylaniline, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of chemical waste.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is detailed below.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Face Shield | Recommended when there is a risk of splashing or dust generation. | |
| Hand Protection | Chemical-resistant Gloves | Impermeable gloves, such as nitrile or butyl rubber. Gloves must be inspected before use and changed immediately if contaminated.[1][2] |
| Body Protection | Laboratory Coat | Fire/flame resistant and impervious clothing.[1] |
| Apron | Chemical-resistant apron for added protection against spills. | |
| Full-body Suit | Recommended for large-scale operations or in case of a significant spill. | |
| Respiratory Protection | Full-face Respirator | Use a full-face respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Ensure proper fit and NIOSH approval. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational workflow is critical for minimizing risks associated with handling this compound.
-
Preparation :
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.[1]
-
Inspect all PPE for integrity before use.
-
Have an emergency spill kit readily accessible.
-
-
Handling the Chemical :
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate the work surface and any equipment used.
-
Remove and properly store or dispose of PPE. Contaminated clothing should be laundered before reuse.
-
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect waste material in suitable, closed, and clearly labeled containers.[1]
-
Do not mix with other waste streams unless compatible.
-
-
Disposal Methods for Iodinated Organic Compounds :
-
Incineration : High-temperature incineration in a controlled environment can safely break down the hazardous components of organic iodine compounds.[4]
-
Chemical Neutralization : For solutions, reducing agents like sodium thiosulfate can be used to convert iodine to a less toxic iodide form.[4]
-
Solidification : Mixing the waste with materials such as cement or clay can stabilize it for landfill disposal, though this is less common for this type of compound.[4]
-
Recycling : Some specialized facilities may offer recycling programs for iodine-containing waste streams.[5]
-
-
Disposal Procedure :
-
Segregate waste containing this compound into a designated, labeled hazardous waste container.
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Arrange for disposal through a licensed hazardous waste disposal company.[6] Never dispose of this chemical down the drain.[6]
-
The following diagram outlines the decision-making process for the disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
